Product packaging for 12-Aminododecane-1-thiol(Cat. No.:CAS No. 158399-18-9)

12-Aminododecane-1-thiol

Cat. No.: B15418220
CAS No.: 158399-18-9
M. Wt: 217.42 g/mol
InChI Key: ABTIMEICYOAQFA-UHFFFAOYSA-N
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Description

12-Aminododecane-1-thiol is a useful research compound. Its molecular formula is C12H27NS and its molecular weight is 217.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NS B15418220 12-Aminododecane-1-thiol CAS No. 158399-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158399-18-9

Molecular Formula

C12H27NS

Molecular Weight

217.42 g/mol

IUPAC Name

12-aminododecane-1-thiol

InChI

InChI=1S/C12H27NS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2

InChI Key

ABTIMEICYOAQFA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCS)CCCCCN

Origin of Product

United States

Foundational & Exploratory

12-Aminododecane-1-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties, synthesis, and potential applications of 12-Aminododecane-1-thiol, a bifunctional molecule with significant potential in materials science and drug delivery. Due to the limited availability of direct experimental data for this specific compound, this document combines computed data with established knowledge of related long-chain aminothiols and alkanethiols to present a comprehensive technical resource.

Core Properties of this compound

This compound (also known as 12-mercaptododecylamine) is a linear alkane chain featuring a primary amine group at one terminus and a thiol group at the other. This bifunctionality allows for versatile applications where both moieties can be independently or concurrently utilized for surface modification, bioconjugation, or nanoparticle functionalization.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models available through PubChem.[1] These computed properties provide valuable estimates for experimental design and material handling.

PropertyValueSource
Molecular Formula C₁₂H₂₇NSPubChem[1]
Molecular Weight 217.42 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 158399-18-9PubChem[1]
XLogP3 4.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 11PubChem (Computed)
Exact Mass 217.186421 g/mol PubChem[1]
Topological Polar Surface Area 65.3 ŲPubChem (Computed)

Note: The data in this table is computationally derived and should be confirmed by experimental analysis.

Synthesis of this compound

One potential precursor is 12-aminododecanoic acid, which can be synthesized from various starting materials, including vernolic acid or through biocatalytic routes from linoleic acid.[2][3][4][5]

Proposed Synthetic Pathway

A logical synthetic pathway starting from 12-aminododecanoic acid is outlined below. This pathway involves the protection of the amine group, reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and finally, introduction of the thiol group.

G cluster_0 Synthesis of this compound 12-Aminododecanoic_Acid 12-Aminododecanoic Acid Protected_Amine_Acid N-Protected-12-aminododecanoic Acid 12-Aminododecanoic_Acid->Protected_Amine_Acid Amine Protection (e.g., Boc, Cbz) Protected_Amino_Alcohol N-Protected-12-amino-1-dodecanol Protected_Amine_Acid->Protected_Amino_Alcohol Reduction (e.g., LiAlH4, BH3) Activated_Alcohol N-Protected-12-amino-1-dodecyl Tosylate/Mesylate Protected_Amino_Alcohol->Activated_Alcohol Activation (e.g., TsCl, MsCl) Protected_Aminothiol N-Protected-12-aminododecane-1-thiol Activated_Alcohol->Protected_Aminothiol Thiolation (e.g., NaSH, Thiourea) Final_Product This compound Protected_Aminothiol->Final_Product Deprotection (e.g., TFA, H2/Pd)

Caption: Proposed synthetic pathway for this compound.

General Experimental Considerations
  • Amine Protection: The primary amine is highly reactive and should be protected to prevent side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Reduction of Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Activation of Alcohol: The resulting alcohol is a poor leaving group and needs to be activated, typically by converting it to a tosylate or mesylate.

  • Thiolation: The activated alcohol can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to introduce the thiol group.

  • Deprotection: The final step is the removal of the amine protecting group under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the desired this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A triplet corresponding to the methylene protons adjacent to the thiol group (~2.5 ppm).- A triplet for the methylene protons adjacent to the amine group (~2.7 ppm).- A broad singlet for the amine protons (variable, ~1.5-3.0 ppm).- A triplet for the thiol proton (~1.3 ppm), which may be broad and is exchangeable with D₂O.[6]- A complex multiplet for the long alkyl chain protons (~1.2-1.6 ppm).
¹³C NMR - A peak for the carbon attached to the thiol group (~25-30 ppm).- A peak for the carbon attached to the amine group (~40-45 ppm).- A series of peaks for the carbons in the alkyl chain (~25-35 ppm).
FT-IR - A weak S-H stretching band around 2550 cm⁻¹.[6]- N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.- C-H stretching bands for the alkyl chain around 2850-2960 cm⁻¹.- An N-H bending vibration around 1600 cm⁻¹.
Mass Spectrometry - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 217.42 g/mol .[1]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable molecule for various applications, particularly in surface chemistry and bioconjugation.

Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[7] The terminal amine group can then be used to immobilize biomolecules, such as proteins, DNA, or antibodies, for the development of biosensors and other bio-interfaces.[8][9]

G cluster_1 SAM Formation and Bioconjugation Gold_Substrate Gold Substrate SAM_Formation SAM Formation with This compound Gold_Substrate->SAM_Formation Amino_Terminated_SAM Amino-Terminated SAM SAM_Formation->Amino_Terminated_SAM Activation Activation of Amine Groups (e.g., EDC/NHS) Amino_Terminated_SAM->Activation Activated_SAM Activated SAM Activation->Activated_SAM Bioconjugation Immobilization of Biomolecule Activated_SAM->Bioconjugation Functionalized_Surface Functionalized Surface Bioconjugation->Functionalized_Surface

Caption: Workflow for creating a functional biosensor surface.

A general protocol for forming an amino-terminated SAM on a gold surface involves:

  • Substrate Preparation: Cleaning the gold substrate thoroughly, for example, with piranha solution.

  • SAM Formation: Immersing the clean gold substrate in a dilute ethanolic solution of this compound for several hours to allow for the formation of a well-ordered monolayer.

  • Rinsing: Rinsing the substrate with ethanol and water to remove non-chemisorbed molecules.

  • Characterization: Characterizing the SAM using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its formation and quality.[8][10]

  • Biomolecule Immobilization: Activating the terminal amine groups using coupling agents like EDC/NHS and then introducing the biomolecule of interest for covalent attachment.

Nanoparticle Functionalization

Similar to flat surfaces, the thiol group of this compound can be used to functionalize gold nanoparticles (AuNPs).[7][11][12] The terminal amine groups on the nanoparticle surface can then be used for drug attachment, targeting ligand conjugation, or for altering the nanoparticle's surface charge and biocompatibility.[12]

A typical procedure for functionalizing pre-synthesized gold nanoparticles is as follows:

  • Ligand Exchange: A solution of this compound is added to a colloidal suspension of gold nanoparticles. The thiol will displace the original capping agent on the nanoparticle surface.

  • Purification: The functionalized nanoparticles are purified by repeated centrifugation and resuspension in a suitable solvent to remove excess thiol and displaced capping agents.[11]

  • Characterization: The functionalized nanoparticles are characterized by UV-Vis spectroscopy (to observe any shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to determine the hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) to assess morphology and dispersion.

  • Further Conjugation: The amine-functionalized nanoparticles can then be used for subsequent conjugation reactions as described for SAMs.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Thiols are known for their strong, unpleasant odors.

Conclusion

This compound is a promising bifunctional molecule with wide-ranging potential in materials science, nanotechnology, and drug development. Its ability to form stable self-assembled monolayers on gold surfaces and to functionalize nanoparticles, combined with the reactive terminal amine group for bioconjugation, makes it a valuable tool for creating advanced functional materials and biomedical devices. While direct experimental data is currently limited, the established chemistry of aminothiols provides a strong foundation for its synthesis and application. Further experimental investigation is warranted to fully elucidate the properties and optimize the use of this versatile compound.

References

An In-Depth Technical Guide to 12-Aminododecane-1-thiol (CAS: 158399-18-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-aminododecane-1-thiol, a bifunctional molecule of significant interest in materials science, nanotechnology, and biomedical research. This document details its physicochemical properties, provides a plausible multi-step synthesis protocol, and outlines its applications in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles. Particular emphasis is placed on detailed experimental procedures and the visualization of key processes to aid researchers in their practical applications.

Introduction

This compound is a linear aliphatic molecule featuring a primary amine group at one terminus and a thiol group at the other, connected by a twelve-carbon chain. This unique structure allows for orthogonal chemical modifications, making it an invaluable linker molecule. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the formation of stable, ordered self-assembled monolayers. Simultaneously, the terminal amine group provides a reactive site for the covalent attachment of a wide array of molecules, including fluorescent dyes, proteins, peptides, and drug molecules. This dual functionality is pivotal for the development of biosensors, drug delivery systems, and functionalized nanomaterials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been computationally predicted and are available in public chemical databases.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 158399-18-9PubChem[1][2]
Molecular Formula C₁₂H₂₇NSPubChem[1][2]
Molecular Weight 217.42 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1][2]
SMILES C(CCCCCCS)CCCCCNPubChem[1][2]
InChI InChI=1S/C12H27NS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2PubChem[1][2]
XLogP3 4.3PubChem[1][2]
Topological Polar Surface Area 27 ŲPubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[1][2]
Hydrogen Bond Acceptor Count 2PubChem[1][2]
Rotatable Bond Count 11PubChem[1][2]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis A 12-Bromo-1-dodecanol B 12-(tert-butoxycarbonylamino)-1-dodecanol A->B 1. NaN3 2. H2, Pd/C 3. Boc2O C 12-(tert-butoxycarbonylamino)dodecyl methanesulfonate B->C MsCl, Et3N D S-(12-(tert-butoxycarbonylamino)dodecyl) ethanethioate C->D KSAc, DMF E This compound D->E HCl

Caption: Proposed synthetic route for this compound.

Experimental Protocol:

Step 1: Synthesis of 12-(tert-butoxycarbonylamino)-1-dodecanol

  • Azidation: To a solution of 12-bromo-1-dodecanol in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃). Heat the reaction mixture to facilitate the nucleophilic substitution of the bromide with the azide group. Monitor the reaction by thin-layer chromatography (TLC).

  • Reduction: After completion, the azide is reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Protection: The resulting 12-amino-1-dodecanol is then protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N).[3][4][5]

Step 2: Conversion of the Hydroxyl Group to a Thiol Precursor

  • Mesylation: The hydroxyl group of 12-(tert-butoxycarbonylamino)-1-dodecanol is converted to a good leaving group, such as a mesylate. This is done by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[6]

  • Thioacetylation: The mesylate is then displaced by a thioacetate group through a nucleophilic substitution reaction with potassium thioacetate (KSAc) in a polar aprotic solvent like DMF.[7]

Step 3: Deprotection to Yield this compound

  • Acidic Hydrolysis: Both the Boc protecting group on the amine and the acetyl group on the thiol can be removed simultaneously by acidic hydrolysis.[4][8] This is typically achieved by treating the protected compound with a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like methanol or dioxane.

  • Purification: The final product, this compound, can be purified by techniques such as column chromatography or recrystallization.[9][10][11]

Applications and Experimental Protocols

4.1. Formation of Self-Assembled Monolayers (SAMs)

The thiol group of this compound readily forms a covalent bond with gold surfaces, leading to the spontaneous formation of a highly ordered, self-assembled monolayer. The terminal amine groups of the SAM are exposed, creating a functional surface for further modifications.

Experimental Workflow for SAM Formation

SAM_Formation A Gold Substrate Preparation C Immersion and Self-Assembly A->C B Thiol Solution Preparation B->C D Rinsing and Drying C->D E Characterization D->E F Functionalized Surface E->F

Caption: Workflow for the formation of a self-assembled monolayer.

Protocol for SAM Formation on Gold: [12]

  • Substrate Preparation: Use gold-coated substrates (e.g., glass slides or silicon wafers). Clean the substrates thoroughly, for instance, by immersing them in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic contaminants. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.

  • Thiol Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent such as ethanol.

  • Immersion: Immerse the clean gold substrate into the thiol solution. The self-assembly process begins immediately. For the formation of a well-ordered monolayer, an immersion time of 12-24 hours is often recommended.

  • Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent (e.g., ethanol) to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a stream of inert gas, such as nitrogen or argon.

4.2. Functionalization of Nanoparticles

This compound is widely used to functionalize gold nanoparticles (AuNPs). The thiol group anchors the molecule to the nanoparticle surface, while the amine group provides a point of attachment for biomolecules or drugs.

Experimental Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization A Gold Nanoparticle Synthesis B Ligand Exchange A->B C Purification B->C D Bioconjugation C->D E Characterization D->E F Functionalized Nanoparticles E->F

Caption: Workflow for the functionalization of gold nanoparticles.

Protocol for Gold Nanoparticle Functionalization:

  • Nanoparticle Synthesis: Synthesize gold nanoparticles using a standard method, such as the citrate reduction method.

  • Ligand Exchange: Add a solution of this compound to the gold nanoparticle suspension. The thiol will displace the citrate ions on the nanoparticle surface. The mixture is typically stirred for several hours to ensure complete ligand exchange.

  • Purification: Remove excess thiol and other reactants by centrifugation and resuspension of the nanoparticles in a clean solvent. Repeat this washing step several times.

  • Bioconjugation: The amine-functionalized nanoparticles can then be conjugated to other molecules (e.g., proteins, DNA, drugs) using standard bioconjugation chemistries, such as EDC/NHS coupling.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways directly modulated by this compound are not extensively documented, its functional groups suggest potential biological interactions. The intracellular thiol content is known to influence redox-sensitive signaling pathways. For instance, alterations in thiol levels can modulate the activity of transcription factors like NF-κB and STAT-1/IRF-1, which are involved in inflammatory responses and the production of cytokines such as IL-12 and IL-27.[13]

Hypothetical Signaling Interactions

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Aminothiol-NP Aminothiol-Functionalized Nanoparticle ROS Reactive Oxygen Species (ROS) Aminothiol-NP->ROS Modulates NF-kB NF-κB ROS->NF-kB STAT-1/IRF-1 STAT-1/IRF-1 ROS->STAT-1/IRF-1 Gene_Expression Gene Expression (e.g., IL-12, IL-27) NF-kB->Gene_Expression STAT-1/IRF-1->Gene_Expression

Caption: Hypothetical modulation of cellular signaling by aminothiols.

Conclusion

This compound is a versatile molecular tool with significant potential in various scientific and technological fields. Its bifunctional nature allows for the straightforward creation of functionalized surfaces and nanoparticles, which are key components in the development of advanced biosensors, targeted drug delivery systems, and other biomedical applications. This guide provides essential information and protocols to facilitate the use of this compound in research and development. Further studies are warranted to fully elucidate its biological interactions and to explore its full potential in drug development.

References

An In-Depth Technical Guide to 12-Aminododecane-1-thiol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-Aminododecane-1-thiol, a bifunctional organic molecule with significant potential in the fields of nanotechnology and drug delivery. Its unique structure, featuring a terminal amine and a thiol group separated by a twelve-carbon aliphatic chain, allows for versatile applications, particularly in the surface functionalization of nanoparticles and the formation of self-assembled monolayers (SAMs).

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application. These properties are summarized in the table below.

PropertyValueSource
Molecular Weight 217.42 g/mol [1]
Molecular Formula C₁₂H₂₇NS[1]
IUPAC Name This compound[1]
SMILES C(CCCCCCS)CCCCCN[1]
CAS Number 158399-18-9[1]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_of_this compound 12-Bromo-1-dodecanamine 12-Bromo-1-dodecanamine Reaction Nucleophilic Substitution 12-Bromo-1-dodecanamine->Reaction NaSH Sodium Hydrosulfide (NaSH) NaSH->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 12-Bromo-1-dodecanamine hydrobromide

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of the Free Amine: Dissolve 12-bromo-1-dodecanamine hydrobromide in deionized water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic. Extract the free amine into diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free 12-bromo-1-dodecanamine.

  • Thiolation Reaction: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the 12-bromo-1-dodecanamine in ethanol. Add an equimolar amount of sodium hydrosulfide. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[3]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable ligand for the surface modification of drug delivery vehicles, such as gold nanoparticles and liposomes. The thiol group forms a strong covalent bond with gold surfaces, while the terminal amine group can be used for further conjugation of targeting moieties, drugs, or imaging agents.

Formation of Self-Assembled Monolayers (SAMs) on Gold Nanoparticles

Experimental Protocol:

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size

  • This compound

  • Ethanol

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of Thiol Solution: Prepare a dilute solution of this compound in ethanol (e.g., 1 mM).

  • Functionalization of AuNPs: To a solution of citrate-stabilized AuNPs, add the ethanolic solution of this compound. The mixture is gently stirred at room temperature for 24-48 hours to allow for the formation of a well-ordered SAM.[4][5][6]

  • Purification: The functionalized AuNPs are purified by centrifugation to remove excess thiol and other reactants. The pellet is then resuspended in the desired buffer or solvent.

  • Characterization: The formation of the SAM can be confirmed by various techniques, including UV-Vis spectroscopy (monitoring the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential measurements, and Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of the alkyl chain and amine group.[5][7][8]

Functionalization of Liposomes

The amine group of this compound can be used to functionalize liposomes, which are versatile drug carriers. This is typically achieved by incorporating a lipid with a reactive head group into the liposome formulation.

Experimental Workflow:

Liposome_Functionalization Liposome Liposome with Maleimide-PEG-DSPE Reaction Thiol-Maleimide Coupling Liposome->Reaction Thiol This compound Thiol->Reaction Functionalized_Liposome Functionalized Liposome Reaction->Functionalized_Liposome Cellular_Uptake NP Amine-Terminated Nanoparticle Binding Electrostatic Interaction NP->Binding Membrane Cell Membrane (Negative Charge) Membrane->Binding Endocytosis Endocytosis Binding->Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis

References

An In-depth Technical Guide on the Safety and Handling of 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 12-Aminododecane-1-thiol is a specialized chemical with limited publicly available safety and toxicological data. This guide has been compiled using information on structurally similar compounds, namely 1-dodecanethiol and dodecylamine, to provide a comprehensive overview of its potential hazards and recommended handling procedures. The information herein should be used as a guideline and supplemented with a thorough risk assessment before use.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key physical and chemical properties of the target compound and its structural analogs.

PropertyThis compound (Computed)1-Dodecanethiol (Experimental)Dodecylamine (Experimental)
Molecular Formula C₁₂H₂₇NSC₁₂H₂₆SC₁₂H₂₇N
Molecular Weight 217.42 g/mol [1]202.40 g/mol [2]185.36 g/mol
Appearance Not availableColorless liquid[3]White solid or colorless liquid
Odor Not availableStench, skunk-like[3][4]Amine-like
Boiling Point Not available266 - 283 °C[2]247-249 °C
Melting Point Not available-9 to -7 °C[3]28-32 °C
Flash Point Not available128 °C (closed cup)[2][3]115 °C (closed cup)
Density Not available0.845 g/mL at 25 °C[2]0.806 g/mL at 20 °C
Solubility in Water Not availableInsoluble[5]Slightly soluble
CAS Number 158399-18-9[1]112-55-0[2]124-22-1[6]

Hazard Identification and Safety Precautions

Due to the presence of both a thiol and an amine group, this compound is expected to exhibit hazards associated with both functional groups. The following table summarizes the potential hazards and recommended personal protective equipment (PPE) based on the safety data sheets (SDS) of 1-dodecanethiol and dodecylamine.

Hazard Category1-DodecanethiolDodecylamineInferred Hazards for this compound
Acute Toxicity Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[3]Harmful if swallowed. Causes severe skin burns and eye damage.[6]Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
Skin Corrosion/Irritation Causes severe skin burns.[3]Causes severe skin burns.[6]Causes severe skin burns.
Serious Eye Damage/Irritation Causes serious eye damage.[3]Causes serious eye damage.[6]Causes serious eye damage.
Respiratory/Skin Sensitization May cause an allergic skin reaction.[2]Not classified as a sensitizer.May cause an allergic skin reaction.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3]Very toxic to aquatic life with long-lasting effects.[6]Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and face shield.[6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, and protective suit.[3][6]
Respiratory Protection Use in a well-ventilated area or with a certified respirator (e.g., NIOSH-approved organic vapor respirator).[3][6]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe vapor or mist.[3]

  • Wash hands thoroughly after handling.[3][6]

  • Keep away from heat, sparks, and open flames.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

  • The thiol group may be sensitive to air and moisture.[3]

Experimental Protocols

While no specific experimental protocols for this compound were found in the public domain, its bifunctional nature makes it an ideal candidate for surface modification and bioconjugation. The following is a representative protocol for the immobilization of this compound on a gold surface, a common application for thiol-containing molecules.

Representative Protocol: Self-Assembled Monolayer (SAM) Formation on a Gold Surface

  • Substrate Preparation:

    • Clean a gold-coated substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

    • Treat the substrate with UV-Ozone for 15-20 minutes to remove any organic contaminants.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrate into the thiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Assembly Cleaning:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a stream of nitrogen gas.

  • Characterization:

    • The resulting amine-terminated SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm monolayer formation and surface properties.

Visualizations

The following diagrams illustrate a logical workflow for handling hazardous chemicals and a potential application of this compound in bioconjugation.

G Figure 1: General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Experimentation Experimentation Chemical Handling->Experimentation Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Post-Use Cleanup Post-Use Cleanup Waste Disposal->Post-Use Cleanup End End

Caption: General workflow for handling hazardous chemicals.

G Figure 2: Bioconjugation Application of this compound Gold Surface Gold Surface Amine-Terminated SAM Gold-S-(CH2)12-NH2 Gold Surface->Amine-Terminated SAM Thiol Adsorption This compound HS-(CH2)12-NH2 This compound->Amine-Terminated SAM Conjugated Biomolecule Gold-S-(CH2)12-NH-Biomolecule Amine-Terminated SAM->Conjugated Biomolecule Amide Bond Formation NHS-Ester Activated Biomolecule Biomolecule-NHS NHS-Ester Activated Biomolecule->Conjugated Biomolecule

Caption: Potential bioconjugation application workflow.

References

An In-depth Technical Guide to 12-Aminododecane-1-thiol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Aminododecane-1-thiol is a bifunctional organic molecule featuring a terminal amine group and a terminal thiol group separated by a twelve-carbon aliphatic chain. This unique structure makes it a valuable building block in various scientific and biomedical applications. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the formation of stable self-assembled monolayers (SAMs). The terminal amine group provides a reactive handle for the covalent attachment of a wide range of molecules, including drugs, peptides, and targeting ligands. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of advanced drug delivery systems.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₂₇NS[1]
Molecular Weight 217.42 g/mol [1]
IUPAC Name This compound[1]
CAS Number 158399-18-9[1]
Computed XLogP3 4.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 11[1]
Exact Mass 217.186421 g/mol [1]
Monoisotopic Mass 217.186421 g/mol [1]
Topological Polar Surface Area 26.0 Ų[1]
Heavy Atom Count 14[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the commercially available 12-aminododecanoic acid. The general synthetic route involves the reduction of the carboxylic acid to an alcohol, followed by the conversion of the alcohol to the corresponding thiol.

Experimental Protocol: A Representative Multi-Step Synthesis

Step 1: Reduction of 12-Aminododecanoic Acid to 12-Amino-1-dodecanol

This step involves the reduction of the carboxylic acid functionality to a primary alcohol.

  • Materials: 12-aminododecanoic acid, Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF), dry Tetrahydrofuran (THF), 1M Hydrochloric acid (HCl), 1M Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 12-aminododecanoic acid in dry THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex solution dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and quench the excess borane by the slow, dropwise addition of 1M HCl until the effervescence ceases.

    • Make the solution alkaline by the addition of 1M NaOH.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield 12-amino-1-dodecanol as a white solid. The product can be further purified by recrystallization.

Step 2: Conversion of 12-Amino-1-dodecanol to this compound

This two-part step first involves the formation of a thioacetate ester, followed by its hydrolysis to the thiol.

  • Part A: Synthesis of S-(12-aminododecyl) ethanethioate

    • Materials: 12-Amino-1-dodecanol, Thioacetic acid, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), dry Tetrahydrofuran (THF).

    • Procedure:

      • In a round-bottom flask under a nitrogen atmosphere, dissolve 12-amino-1-dodecanol and triphenylphosphine in dry THF.

      • Cool the solution to 0 °C and add thioacetic acid.

      • Slowly add DIAD dropwise to the cooled solution.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain S-(12-aminododecyl) ethanethioate.

  • Part B: Hydrolysis to this compound

    • Materials: S-(12-aminododecyl) ethanethioate, Hydrochloric acid (concentrated), Methanol.

    • Procedure:

      • Dissolve S-(12-aminododecyl) ethanethioate in methanol.

      • Add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours under a nitrogen atmosphere.

      • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

      • Extract the product with diethyl ether.

      • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Thiol Synthesis 12-Aminododecanoic_Acid 12-Aminododecanoic Acid 12-Amino-1-dodecanol 12-Amino-1-dodecanol 12-Aminododecanoic_Acid->12-Amino-1-dodecanol BH3·THF S-thioacetate S-(12-aminododecyl) ethanethioate 12-Amino-1-dodecanol->S-thioacetate Thioacetic Acid, PPh3, DIAD This compound This compound S-thioacetate->this compound Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Self-Assembled Monolayers (SAMs) of this compound

The thiol group of this compound readily chemisorbs onto gold surfaces, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). The terminal amine groups of the SAM create a functional surface that can be further modified.

Experimental Protocol: Formation of a this compound SAM on a Gold Surface
  • Materials: Gold-coated substrate (e.g., glass slide or silicon wafer), this compound, Anhydrous ethanol, Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ), Deionized water, Nitrogen gas.

  • Procedure:

    • Substrate Cleaning: Immerse the gold-coated substrate in piranha solution for 5-10 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. It should be handled with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

    • SAM Formation: Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrate under a stream of nitrogen gas.

Characterization of this compound SAMs

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques. Below is a table of expected quantitative data for amino-terminated long-chain alkanethiol SAMs. Note: Specific data for this compound is limited in the literature; therefore, values for similar aminothiols (e.g., 11-amino-1-undecanethiol) are provided as representative examples.

Characterization TechniqueParameterExpected Value
Contact Angle Goniometry Water Contact Angle (Advancing)50° - 70°
Ellipsometry Monolayer Thickness1.5 - 2.0 nm
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy~400 eV
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162 eV (thiolate)

Applications in Drug Development

The primary amine-terminated surface of a this compound SAM is a versatile platform for the covalent immobilization of biomolecules and drugs. This is particularly valuable in the development of targeted drug delivery systems and biosensors.

Functionalization of Gold Nanoparticles for Targeted Drug Delivery

Gold nanoparticles (AuNPs) are widely investigated as drug carriers due to their biocompatibility and unique optical properties. Functionalizing AuNPs with this compound provides a means to attach targeting ligands and therapeutic agents.

G cluster_0 Nanoparticle Functionalization cluster_1 Bioconjugation cluster_2 Cellular Interaction AuNP Gold Nanoparticle (AuNP) Thiol_SAM 12-Aminododecane- 1-thiol SAM AuNP->Thiol_SAM Self-Assembly Activated_SAM Activated Amine (NHS-ester) Thiol_SAM->Activated_SAM EDC/NHS Coupling Targeted_NP Targeted Drug-loaded Nanoparticle Activated_SAM->Targeted_NP Drug & Targeting Ligand Conjugation Cancer_Cell Cancer Cell with Overexpressed Receptors Targeted_NP->Cancer_Cell Targeted Delivery & Internalization

Caption: Workflow for targeted drug delivery using functionalized nanoparticles.

Experimental Protocol: Conjugation of a Drug to an Amine-Terminated SAM using EDC/NHS Chemistry

This protocol describes a general method for attaching a carboxylate-containing drug to the amine-terminated surface of a this compound SAM.

  • Materials: SAM-coated substrate, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Activation buffer (e.g., 0.1 M MES, pH 6.0), Coupling buffer (e.g., PBS, pH 7.4), Carboxylate-containing drug, Quenching solution (e.g., hydroxylamine or ethanolamine).

  • Procedure:

    • Activation of the SAM:

      • Prepare a fresh solution of EDC and NHS in activation buffer. A typical concentration is 10-50 mg/mL for EDC and 5-25 mg/mL for NHS.

      • Immerse the SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the terminal amine groups, forming NHS esters.

      • Rinse the substrate with activation buffer and then with coupling buffer.

    • Drug Conjugation:

      • Dissolve the carboxylate-containing drug in the coupling buffer at a desired concentration.

      • Immerse the activated SAM substrate in the drug solution and incubate for 1-2 hours at room temperature or overnight at 4 °C.

    • Quenching and Washing:

      • Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters.

      • Rinse the substrate thoroughly with coupling buffer and deionized water to remove any non-covalently bound drug.

      • Dry the functionalized substrate under a stream of nitrogen.

Physicochemical Characterization of Drug-Loaded Nanoparticles

A thorough characterization of the drug-functionalized nanoparticles is essential to ensure their quality and efficacy.

Characterization TechniqueParameter MeasuredImportance
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Determines the size distribution and stability of the nanoparticles in solution.
Zeta Potential Analysis Surface ChargeIndicates the colloidal stability of the nanoparticles and can influence cellular uptake.
Transmission Electron Microscopy (TEM) Morphology, Core SizeVisualizes the shape and size of the nanoparticle core.
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)Confirms the presence of gold nanoparticles and can indicate changes in the local refractive index upon functionalization.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsConfirms the presence of the drug and linker molecules on the nanoparticle surface.
High-Performance Liquid Chromatography (HPLC) Drug Loading and Encapsulation EfficiencyQuantifies the amount of drug successfully conjugated to the nanoparticles.

Conclusion

This compound is a highly versatile molecule with significant potential in the field of drug development. Its ability to form stable, functionalizable self-assembled monolayers on gold surfaces makes it an ideal linker for the construction of sophisticated drug delivery systems and biosensors. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this molecule in their research endeavors. Further exploration into the applications of this compound and similar bifunctional linkers will undoubtedly contribute to the advancement of nanomedicine and targeted therapeutics.

References

Solubility Profile of 12-Aminododecane-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 12-Aminododecane-1-thiol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility based on the molecule's structural features and provides a detailed experimental protocol for determining its precise solubility in various solvents.

Core Concepts: Structure and Solubility Prediction

This compound is a bifunctional molecule featuring a long, non-polar twelve-carbon alkyl chain, which imparts significant hydrophobic character. At one terminus of this chain is a polar primary amine group (-NH2), and at the other, a polar thiol group (-SH). This structure suggests that the molecule will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents. The presence of both an acidic (thiol) and a basic (amine) group may also allow for solubility in aqueous solutions at pH values where one or both of these groups are ionized.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This prediction is based on the general solubility principles of "like dissolves like" and the known solubility of structurally similar long-chain alkanes possessing polar functional groups.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Hexane, TolueneSolubleThe long C12 hydrophobic chain is expected to interact favorably with non-polar solvents.
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can interact with the polar amine and thiol groups without engaging in strong hydrogen bonding that would be disrupted by the long alkyl chain.
Polar Aprotic Dichloromethane (DCM)SolubleDCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate the entire molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of solvating a wide range of substances, including those with both polar and non-polar character.
Polar Protic Ethanol, MethanolSoluble to Sparingly SolubleThe polar hydroxyl group of the solvent can interact with the amine and thiol groups, but the long alkyl chain may limit high solubility.
Polar Protic WaterInsolubleThe hydrophobic nature of the long C12 alkyl chain is the dominant factor, leading to poor solubility in water despite the presence of two polar functional groups.
Aqueous Acidic Dilute HClSparingly SolubleProtonation of the amine group to form a cationic ammonium salt may increase aqueous solubility, though the long alkyl chain will still limit it.
Aqueous Basic Dilute NaOHSparingly SolubleDeprotonation of the thiol group to form an anionic thiolate salt may increase aqueous solubility, but this will be counteracted by the hydrophobic chain.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from the standard saturation shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., as listed in the table above)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer for colorimetric assays.

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a period to allow the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a micropipette.

    • Filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

      • Inject the filtered sample from the saturated solution into the HPLC.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Colorimetric Method (Alternative for Thiol Quantification):

      • A colorimetric assay such as Ellman's Test can be used to determine the concentration of the thiol group.

      • React a known volume of the filtered saturated solution with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

      • Measure the absorbance of the resulting yellow product at 412 nm using a UV-Vis spectrophotometer.

      • Calculate the concentration based on the molar extinction coefficient of the product. Note that this method assumes the thiol is the only reactive species present.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G prep Preparation of Saturated Solutions (Excess Solute in Solvent) equil Equilibration (24-48h at Constant Temp.) prep->equil sep Phase Separation (Settling and Filtration) equil->sep quant Quantification of Solute sep->quant hplc HPLC Analysis quant->hplc Preferred color Colorimetric Assay (e.g., Ellman's Test) quant->color Alternative data Data Analysis and Reporting (e.g., g/100mL, mol/L) hplc->data color->data cal Calibration Curve Generation cal->hplc cal->color

Caption: Workflow for determining the solubility of this compound.

Spectroscopic Profile of 12-Aminododecane-1-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

To provide valuable comparative data for researchers working with similar long-chain functionalized alkanes, this guide presents the available spectroscopic information for two closely related structural analogues: 1-Dodecanethiol (possessing the thiol group on a C12 chain) and Dodecylamine (featuring the primary amine on a C12 chain). The presented data is crucial for understanding the characteristic spectral features of the thiol and amino functional groups on a long alkyl backbone.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for 1-Dodecanethiol and Dodecylamine. These datasets can serve as a reference for predicting the expected spectral characteristics of 12-Aminododecane-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Data for 1-Dodecanethiol and Dodecylamine

Compound Carbon Atom Chemical Shift (ppm)
1-Dodecanethiol C1 (-CH2-SH)~24.5
C2-C11 (-CH2-)~22.7 - 34.1
C12 (-CH3)~14.1
Dodecylamine C1 (-CH2-NH2)~42.2
C2-C11 (-CH2-)~22.7 - 33.9
C12 (-CH3)~14.1

Note: Specific chemical shifts for the internal methylene groups (C2-C11) can vary slightly and often appear as a dense cluster of peaks.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for 1-Dodecanethiol

Functional Group Vibrational Mode Absorption Range (cm-1)
S-HStretching2550 - 2600 (weak)
C-H (alkane)Stretching2850 - 2960
C-H (alkane)Bending1375 - 1465
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 1-Dodecanethiol

Technique Parameter Value
Electron Ionization (EI)Molecular Ion (M+)m/z 202.40

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not consistently available in public repositories. However, the following outlines general methodologies typically employed for these types of analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used.

    • 1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS).

    • 13C NMR: Proton-decoupled pulse sequences are utilized to obtain the carbon spectrum.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or dissolved in a suitable solvent.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

    • Ionization: Electron Ionization (EI) is a common technique for this class of molecules.

    • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unlocking New Frontiers: A Technical Guide to the Research Potential of 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Aminododecane-1-thiol is a bifunctional organic molecule poised to enable significant advancements in materials science, biotechnology, and medicine. Its unique structure, featuring a terminal thiol group for surface anchoring and a primary amine for versatile functionalization, opens up a wide array of research avenues. This technical guide explores the core potential research areas for this compound, providing a roadmap for its application in self-assembled monolayers (SAMs), nanoparticle functionalization for drug delivery and diagnostics, and the development of advanced biosensors. Detailed experimental protocols, data summaries, and workflow visualizations are presented to empower researchers to harness the capabilities of this promising molecule.

Introduction

The field of nanotechnology relies on the precise engineering of surfaces and interfaces. This compound emerges as a critical building block in this domain, offering a molecular bridge between inorganic surfaces and biological or functional organic systems. The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, most notably gold, leading to the spontaneous formation of ordered, self-assembled monolayers (SAMs).[1] Concurrently, the terminal primary amine (-NH2) group serves as a highly reactive handle for a multitude of bioconjugation and chemical modification strategies.[2] This dual functionality makes this compound an ideal candidate for creating tailored interfaces with controlled chemical and physical properties.

This guide will delve into three primary research areas where this compound can make a substantial impact:

  • Self-Assembled Monolayers (SAMs): Creating functionalized surfaces for applications in biocompatibility, selective binding, and sensor development.

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles for targeted drug delivery, advanced imaging, and diagnostics.

  • Biosensor Development: Constructing novel sensing platforms with enhanced sensitivity and specificity.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₁₂H₂₇NS
Molecular Weight 217.42 g/mol
CAS Number 158399-18-9
Structure HS-(CH₂)₁₂-NH₂

Potential Research Area 1: Self-Assembled Monolayers (SAMs)

The ability of this compound to form dense, well-ordered monolayers on surfaces like gold provides a versatile platform for surface engineering. The exposed amine groups can be used to immobilize proteins, DNA, or other biomolecules, or to alter the surface charge and hydrophilicity.

Experimental Protocol: Formation of a this compound SAM on Gold

This protocol outlines the general procedure for creating a self-assembled monolayer of this compound on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • This compound

  • Anhydrous ethanol (200 proof)[3]

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • High-purity nitrogen gas

  • Clean glass vials with sealable caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.[4]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[3]

  • Monolayer Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature to ensure a well-ordered monolayer.[4]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of nitrogen gas.

Characterization of SAMs

The quality and properties of the formed SAM can be assessed using a variety of surface-sensitive techniques.

Characterization TechniqueInformation ObtainedRepresentative Data (Estimated for this compound SAM)
Contact Angle Goniometry Surface wettability and hydrophilicity/hydrophobicity.[1]Water Contact Angle: 30-40° (indicative of a hydrophilic surface due to amine groups)
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface, confirming the presence of N, S, C, and Au.[5]Presence of N 1s, S 2p, C 1s, and Au 4f peaks.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groups (N-H, C-H, S-H).[1]N-H stretching vibrations (~3300-3400 cm⁻¹), C-H stretching vibrations (~2850-2920 cm⁻¹).
Ellipsometry Thickness of the monolayer.[5]~1.5 - 2.0 nm
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) Surface morphology and molecular packing.[1]Ordered, crystalline-like domains.

Workflow for SAM Formation and Functionalization

SAM_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization Clean Clean Gold Substrate Rinse_Dry Rinse & Dry Clean->Rinse_Dry Prepare_Thiol Prepare Thiol Solution Rinse_Dry->Prepare_Thiol Immerse Immerse Substrate Prepare_Thiol->Immerse Incubate Incubate (12-24h) Immerse->Incubate Rinse_Dry2 Rinse & Dry Incubate->Rinse_Dry2 Characterize Characterize SAM Rinse_Dry2->Characterize Functionalize Functionalize Amine Groups Characterize->Functionalize

Workflow for SAM formation and subsequent functionalization.

Potential Research Area 2: Nanoparticle Functionalization

This compound is an excellent ligand for stabilizing and functionalizing nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group provides a strong anchor to the nanoparticle surface, while the amine group allows for the attachment of drugs, targeting moieties, or imaging agents.

Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles

This protocol describes a one-step synthesis of this compound-functionalized gold nanoparticles.[6]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene

  • tert-Butylamine borane complex

  • Ethanol

Procedure:

  • Precursor Solution Preparation:

    • Dissolve HAuCl₄·3H₂O and this compound in toluene in a round-bottom flask. A typical molar ratio of Au to thiol is 1:1.2.[6]

    • Heat the mixture to 55°C with vigorous stirring.

  • Reduction:

    • Prepare a solution of tert-butylamine borane complex (10 molar equivalents relative to gold) in toluene.

    • Add the reducing agent solution to the gold precursor solution. The rate of addition can be varied to control the final nanoparticle size.[7]

  • Nanoparticle Formation and Stabilization:

    • Continue stirring at 55°C for 2 hours, then at room temperature for 16 hours.[6]

  • Purification:

    • Precipitate the functionalized nanoparticles by adding ethanol.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Remove the supernatant and re-disperse the nanoparticles in a suitable solvent (e.g., toluene or chloroform).

Characterization of Functionalized Nanoparticles
Characterization TechniqueInformation ObtainedRepresentative Data (Estimated for this compound AuNPs)
Transmission Electron Microscopy (TEM) Nanoparticle size, shape, and size distribution.[8]2-10 nm diameter, spherical shape.
UV-Vis Spectroscopy Presence of Surface Plasmon Resonance (SPR) peak, indicative of nanoparticle formation.[8]SPR peak around 520 nm.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and colloidal stability.Hydrodynamic diameter slightly larger than TEM size.
Zeta Potential Surface charge of the nanoparticles.Positive zeta potential due to protonated amine groups at neutral pH.

Signaling Pathway for Targeted Drug Delivery

Drug_Delivery cluster_np Functionalized Nanoparticle cluster_cell Target Cell NP AuNP Core Thiol This compound NP->Thiol stabilized by Targeting Targeting Ligand Thiol->Targeting conjugated to Drug Therapeutic Drug Thiol->Drug conjugated to Receptor Cell Surface Receptor Targeting->Receptor binds to Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Effect Therapeutic Effect Release->Effect

Targeted drug delivery using a functionalized nanoparticle.

Potential Research Area 3: Biosensor Development

The amine-terminated surface of a this compound SAM provides an excellent platform for the covalent immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids. This forms the basis for highly sensitive and specific biosensors.

Experimental Protocol: Immobilization of an Antibody onto a SAM Surface

This protocol outlines the immobilization of an antibody onto a this compound SAM using N-hydroxysuccinimide (NHS) ester chemistry.[9]

Materials:

  • This compound SAM-coated gold substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

  • N-Hydroxysuccinimide (NHS)[10]

  • Antibody of interest

  • Phosphate-buffered saline (PBS)

  • Ethanolamine or glycine solution (for blocking)

Procedure:

  • Activation of Carboxyl Groups on the Antibody:

    • Dissolve the antibody in PBS.

    • Add EDC and NHS to the antibody solution to activate the carboxyl groups on the antibody, forming NHS esters.

  • Immobilization:

    • Pipette the activated antibody solution onto the amine-terminated SAM surface.

    • Incubate for 1-2 hours at room temperature in a humid chamber to allow for the reaction between the NHS esters and the surface amine groups, forming stable amide bonds.

  • Blocking:

    • Rinse the surface with PBS to remove unbound antibody.

    • Immerse the substrate in a solution of ethanolamine or glycine for 30 minutes to deactivate any unreacted NHS esters and block non-specific binding sites.

  • Final Rinse:

    • Rinse the surface again with PBS. The antibody-functionalized surface is now ready for use in a biosensor.

Logical Relationship in an Immunosensor

Immunosensor Surface Gold Surface SAM This compound SAM Surface->SAM coated with Antibody Immobilized Antibody SAM->Antibody functionalized with Analyte Target Analyte Antibody->Analyte specifically binds Signal Detectable Signal Analyte->Signal generates

Principle of an immunosensor based on a functionalized SAM.

Future Directions and Conclusion

This compound represents a versatile molecular tool with significant potential across multiple scientific disciplines. Future research will likely focus on:

  • Multifunctional Surfaces: Creating surfaces with multiple functionalities by co-assembling this compound with other thiols.

  • Stimuli-Responsive Systems: Designing smart materials that respond to changes in pH, temperature, or light by leveraging the properties of the amine group.

  • In Vivo Applications: Investigating the biocompatibility and in vivo behavior of this compound-functionalized nanoparticles for clinical translation.

References

Methodological & Application

Application Notes for Self-Assembled Monolayers of 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. 12-Aminododecane-1-thiol is a bifunctional molecule featuring a thiol (-SH) group at one end and an amine (-NH2) group at the other, connected by a twelve-carbon alkyl chain. The thiol group serves as a robust anchor, forming a strong covalent bond with gold surfaces, while the terminal amine group provides a versatile functional handle for subsequent chemical modifications, such as the immobilization of biomolecules, nanoparticles, or other chemical moieties. This makes this compound SAMs particularly valuable in the development of biosensors, corrosion inhibitors, and platforms for fundamental surface chemistry studies.[1][2]

The formation of a well-ordered, densely packed monolayer is critical for consistent and reproducible surface properties.[3] This process relies on the chemisorption of the thiol headgroup onto the gold substrate and the van der Waals interactions between the adjacent alkyl chains.[3] The terminal amine groups present a hydrophilic surface, which can be further functionalized for various applications in research and drug development.

Key Applications

  • Biosensor Development: The terminal amine groups can be used to covalently attach proteins, antibodies, or nucleic acids for creating specific biosensing surfaces.[1]

  • Surface Functionalization: Provides a primary amine surface for further chemical reactions, such as amide bond formation using EDC/NHS chemistry.[2]

  • Drug Development: Used to create biocompatible surfaces or platforms for studying drug-surface interactions.

  • Nanotechnology: Acts as a linker molecule to assemble nanoparticles or other nanoscale components on a surface.

Experimental Protocols

This section provides a detailed protocol for the formation of a this compound self-assembled monolayer on a gold substrate.

Protocol 1: Preparation of this compound SAMs on Gold

1. Materials and Reagents:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound

  • 200-proof Ethanol (absolute ethanol)

  • Triethylamine (T0886) or Ammonium Hydroxide (NH4OH)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes, or specific assembly containers)

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

2. Substrate Preparation (Critical for high-quality SAMs):

  • Cleaning: Clean the gold substrates to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Alternatively, substrates can be cleaned by UV-Ozone treatment for 15-20 minutes.

  • A simpler, though less rigorous, method involves sonicating the substrates in acetone, followed by isopropanol, and finally ethanol (10-15 minutes each).

  • Rinsing: After cleaning, thoroughly rinse the substrates with deionized water and then with absolute ethanol.[1]

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.[1] Use the substrates immediately to prevent re-contamination.

3. Thiol Solution Preparation:

  • Prepare a 1-5 mM solution of this compound in absolute ethanol.

  • pH Adjustment: Since this is an amine-terminated thiol, the protonation state of the amine group is critical. To ensure the amine is deprotonated and to promote good solubility and assembly, adjust the pH of the ethanolic thiol solution to approximately 11-12. This can be achieved by adding a small amount of a suitable base like triethylamine or ammonium hydroxide.

  • Sonication: After adding the thiol and adjusting the pH, sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

4. Self-Assembly Process:

  • Place the clean, dry gold substrates into a container (e.g., a petri dish or a custom reaction vessel).

  • Completely immerse the substrates in the prepared this compound solution.[4] Ensure the entire gold surface is covered.

  • To minimize oxidation, it is good practice to backfill the container with nitrogen gas before sealing. Seal the container with Parafilm to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 24 to 48 hours at room temperature.[4] Longer immersion times generally lead to more ordered and densely packed monolayers.

5. Post-Assembly Rinsing and Drying:

  • After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) thiol molecules.[4]

  • To ensure a clean surface, place the rinsed substrates in a beaker of fresh ethanol and sonicate for 1-3 minutes.[4]

  • Perform a final rinse with ethanol.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.[1]

  • Store the functionalized substrates in a clean, dry environment (like a desiccator) until further use.

Data Presentation

The following table summarizes expected quantitative data for SAMs formed from aminothiols and related C12 chain length thiols on gold. This data is compiled from typical values found in the literature and serves as a benchmark for characterization.

ParameterExpected ValueCharacterization MethodNotes
Monolayer Thickness 15 - 19 ÅEllipsometryThe thickness is highly dependent on the tilt angle of the alkyl chains. A fully extended, all-trans C12 chain would be longer. A tilt angle of ~30° from the surface normal is common for alkanethiols on gold.[5]
Advancing Water Contact Angle 45° - 60°GoniometryThe terminal amine group is hydrophilic, resulting in a lower contact angle compared to a methyl-terminated (hydrophobic) surface. The exact value can be influenced by the protonation state of the amine group and environmental pH.
Surface Coverage (θ) > 95%Electrochemical Impedance Spectroscopy (EIS), Cyclic Voltammetry (CV)High surface coverage indicates a well-formed, insulating monolayer that blocks redox probes from reaching the gold surface.[2]
Reductive Desorption Peak -0.8 to -1.0 V (vs. Ag/AgCl)Cyclic Voltammetry (CV) in basic solutionThe potential at which the thiols are reductively desorbed from the gold surface can provide information about the packing density and domain structure of the SAM.

Visualizations

The following diagrams illustrate the key workflows and molecular arrangement in the SAM formation process.

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam Self-Assembly cluster_post Post-Assembly Processing Clean Substrate Cleaning (Piranha or UV-Ozone) Rinse_H2O Rinse with DI Water Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2 Dry with Nitrogen Rinse_EtOH->Dry_N2 Immerse Immerse Substrate Dry_N2->Immerse Dissolve Dissolve Thiol in Ethanol (1-5 mM) Adjust_pH Adjust pH to ~12 (add Base) Dissolve->Adjust_pH Sonicate_Sol Sonicate to Dissolve Adjust_pH->Sonicate_Sol Sonicate_Sol->Immerse Incubate Incubate 24-48h (Nitrogen Atmosphere) Immerse->Incubate Rinse_Final Rinse with Ethanol Incubate->Rinse_Final Sonicate_Final Sonicate in Ethanol Rinse_Final->Sonicate_Final Dry_Final Dry with Nitrogen Sonicate_Final->Dry_Final Characterization Characterization Dry_Final->Characterization

Caption: Experimental workflow for forming this compound SAMs.

References

Application Notes and Protocols for Surface Modification using 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 12-Aminododecane-1-thiol for the surface modification of various substrates. This bifunctional molecule, featuring a terminal thiol (-SH) group and a terminal amine (-NH2) group connected by a dodecyl chain, is an excellent candidate for creating robust and functionalized surfaces for a variety of biomedical applications, including biosensors and drug delivery systems.

Introduction

This compound is a versatile surface modification agent that readily forms self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, ordered monolayer. The terminal amine group provides a reactive handle for the subsequent covalent immobilization of biomolecules, nanoparticles, or other functional moieties. This allows for the precise engineering of surface properties to control biological interactions.

Key Applications

  • Biosensor Fabrication: The amine-terminated surface can be used to immobilize enzymes, antibodies, or nucleic acids for the development of highly specific and sensitive biosensors.

  • Drug Delivery Systems: Nanoparticles functionalized with this compound can be conjugated with targeting ligands or loaded with therapeutic agents for targeted drug delivery.

  • Biomaterial Engineering: Modifying the surface of implants or cell culture substrates with this compound can improve biocompatibility and promote specific cellular responses.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with long-chain alkanethiols. While specific values for this compound may vary depending on the experimental conditions, these provide a useful reference.

Table 1: Surface Characterization Data for Alkanethiol SAMs on Gold

ParameterDodecanethiol (C12H25SH)This compound (HS(CH2)12NH2)Method of Measurement
Water Contact Angle (Advancing) ~110°45-65° (Expected)Goniometry
Ellipsometric Thickness ~1.7 nm~1.8 nmEllipsometry
Surface Coverage Density on Au(111) ~4.6 x 10^14 molecules/cm²~4.5 x 10^14 molecules/cm²Reductive Desorption Voltammetry
Charge Transfer Resistance (Rct) High (blocking)Moderate (less blocking than C12H25SH)Electrochemical Impedance Spectroscopy

Note: Data for this compound is estimated based on the properties of amine-terminated SAMs and may require experimental verification.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol describes the formation of a stable SAM on a gold surface.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The functionalized substrate is now ready for characterization or further modification.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the surface modification of gold nanoparticles (AuNPs).

Materials:

  • Colloidal gold nanoparticle solution (e.g., 20 nm diameter)

  • This compound

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Thiol Addition:

    • To 10 mL of the AuNP solution, add 100 µL of a 1 mM solution of this compound in methanol.

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant.

    • Resuspend the pellet in PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of excess thiol.

  • Final Resuspension:

    • After the final wash, resuspend the pellet in the desired buffer (e.g., PBS) for subsequent applications.

Protocol 3: Covalent Immobilization of an Antibody to an Amine-Terminated Surface using EDC/NHS Chemistry

This protocol outlines the conjugation of an antibody to the 12-aminododecanethiol-modified surface.

Materials:

  • This compound modified substrate or nanoparticles

  • Antibody of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

Procedure:

  • Activation of Carboxyl Groups on the Antibody:

    • Prepare a solution of the antibody in the Activation Buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer.

    • Add EDC and NHS to the antibody solution to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to the Amine-Terminated Surface:

    • Immediately apply the activated antibody solution to the 12-aminododecanethiol-modified surface (or add the modified nanoparticles).

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Quenching:

    • Rinse the surface with Coupling Buffer.

    • Add the Quenching Buffer to the surface and incubate for 15-30 minutes to block any unreacted NHS-ester groups.

  • Final Washing:

    • Rinse the surface thoroughly with Coupling Buffer to remove any non-covalently bound antibodies.

    • The antibody-functionalized surface is now ready for use.

Visualizations

Experimental Workflow for SAM Formation and Characterization

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Surface Characterization sub_clean Gold Substrate Cleaning (Piranha Etch) sam_formation Immersion in This compound Solution (18-24h) sub_clean->sam_formation Cleaned Substrate contact_angle Contact Angle Goniometry sam_formation->contact_angle Modified Substrate eis Electrochemical Impedance Spectroscopy sam_formation->eis xps X-ray Photoelectron Spectroscopy sam_formation->xps

Caption: Workflow for the formation and characterization of a this compound SAM.

Signaling Pathway for Antibody Immobilization

Antibody_Immobilization cluster_surface Modified Surface cluster_activation Antibody Activation cluster_coupling Covalent Coupling surface Substrate-S-(CH2)12-NH2 immobilized_ab Substrate-S-(CH2)12-NH-CO-Antibody antibody Antibody-COOH edc_nhs EDC + NHS antibody->edc_nhs activated_ab Antibody-CO-NHS edc_nhs->activated_ab Activation activated_ab->immobilized_ab Coupling Reaction

Caption: Reaction scheme for the covalent immobilization of an antibody to an amine-terminated surface.

Logical Relationship for Biosensor Fabrication

Biosensor_Fabrication start Bare Gold Electrode step1 Surface Modification with This compound start->step1 step2 Immobilization of Bioreceptor (e.g., Enzyme) step1->step2 step3 Blocking of Non-specific Binding Sites step2->step3 end Functional Biosensor step3->end

Caption: Logical steps for the fabrication of a biosensor using a this compound modified electrode.

Applications of 12-Aminododecane-1-thiol in Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Aminododecane-1-thiol is a bifunctional molecule featuring a terminal thiol (-SH) group and a terminal amine (-NH2) group, separated by a C12 alkyl chain. This structure makes it a valuable component in the development of biosensors, particularly those utilizing gold surfaces such as gold electrodes or gold nanoparticles. The thiol group forms a stable self-assembled monolayer (SAM) on gold surfaces through a strong gold-sulfur bond. The terminal amine group is then available for the covalent immobilization of various biorecognition molecules like antibodies, enzymes, or nucleic acids. This stable and oriented immobilization is crucial for the sensitivity and specificity of the biosensor.

While specific literature detailing the extensive use of this compound in biosensors is limited, its properties are analogous to other well-studied amino-thiols. The long C12 chain can provide a well-ordered and densely packed monolayer, which helps in minimizing non-specific binding and creating a defined interface for biological interactions.

General Principles of this compound in Biosensors

The primary application of this compound in biosensor development revolves around the formation of a robust and functional self-assembled monolayer (SAM) on a gold transducer surface. This SAM serves as a versatile platform for the subsequent attachment of biorecognition elements.

Key Roles:

  • Surface Functionalization: The thiol group enables the straightforward and stable functionalization of gold surfaces.

  • Biomolecule Immobilization: The terminal amine group provides a reactive site for the covalent coupling of biomolecules. This is often achieved using cross-linking agents like glutaraldehyde or by activating carboxyl groups on the biomolecule with EDC/NHS chemistry to form a stable amide bond.

  • Signal Transduction: The organized nature of the SAM can influence the signal transduction mechanism of the biosensor, be it electrochemical, optical, or mass-based.

Experimental Protocols

Below are generalized protocols for the development of a biosensor using an amino-thiol, which can be adapted for this compound.

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Electrode

Materials:

  • Gold-coated substrate (e.g., gold electrode, SPR chip)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants.

    • Rinse thoroughly with DI water followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the cleaned and dried gold substrate into the thiol solution.

    • Allow the self-assembly process to occur for 18-24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-modified substrate under a gentle stream of nitrogen gas.

Protocol 2: Immobilization of an Antibody onto a this compound Functionalized Surface

Materials:

  • This compound SAM-modified gold substrate

  • Antibody specific to the target analyte

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Glutaraldehyde solution (2.5% in PBS)

  • Ethanolamine or Bovine Serum Albumin (BSA) for blocking

Procedure using EDC/NHS Cross-linking:

  • Activation of Antibody Carboxyl Groups:

    • Prepare a solution of the antibody in PBS.

    • Add EDC (e.g., final concentration 10 mM) and NHS (e.g., final concentration 25 mM) to the antibody solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.

  • Antibody Immobilization:

    • Pipette the activated antibody solution onto the this compound functionalized surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.

  • Blocking:

    • Rinse the surface with PBS to remove unbound antibodies.

    • Immerse the substrate in a blocking solution (e.g., 1 M ethanolamine or 1% BSA in PBS) for 30-60 minutes to deactivate any remaining reactive sites and minimize non-specific binding.

  • Final Rinse:

    • Rinse the surface again with PBS.

    • The biosensor is now ready for analyte detection.

Procedure using Glutaraldehyde Cross-linking:

  • Activation of Amine Groups on SAM:

    • Immerse the this compound functionalized substrate in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature.

    • Rinse thoroughly with DI water and then PBS.

  • Antibody Immobilization:

    • Apply the antibody solution (in PBS) to the glutaraldehyde-activated surface.

    • Incubate for 1-2 hours at room temperature.

  • Blocking and Final Rinse:

    • Follow steps 3 and 4 from the EDC/NHS protocol.

Data Presentation

Due to the lack of specific experimental data for biosensors based on this compound in the reviewed literature, a quantitative data table cannot be provided at this time. For a comprehensive analysis, researchers would need to characterize the sensor's performance by determining key parameters such as:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Sensitivity: The change in sensor output per unit change in analyte concentration.

  • Dynamic Range: The concentration range over which the sensor provides a quantifiable response.

  • Specificity: The ability of the sensor to detect the target analyte in the presence of other potentially interfering substances.

  • Reproducibility: The consistency of the sensor's response to the same analyte concentration over multiple measurements.

Visualizations

Experimental Workflow for Biosensor Fabrication

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Bioreceptor Immobilization cluster_3 Analyte Detection A Gold Substrate B Cleaning (Piranha Solution) A->B C Immersion in This compound Solution B->C D Self-Assembled Monolayer (SAM) Formation (18-24h) C->D E Activation of SAM (e.g., Glutaraldehyde) D->E F Incubation with Bioreceptor (e.g., Antibody) E->F G Blocking of Non-specific Sites (e.g., BSA, Ethanolamine) F->G H Introduction of Sample G->H I Analyte Binding H->I J Signal Transduction (Electrochemical, Optical, etc.) I->J G cluster_surface Sensor Surface Au Gold Surface SAM This compound (NH2 terminated) Antibody Immobilized Antibody Binding Antigen-Antibody Binding Antibody->Binding Analyte Target Analyte Analyte->Binding Signal Measurable Signal (e.g., Change in Impedance, SPR Angle, Current) Binding->Signal

Application Notes and Protocols: Electrochemical Properties of 12-Aminododecane-1-thiol (ADT) Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of self-assembled monolayers (SAMs) of 12-Aminododecane-1-thiol (ADT) on gold surfaces. Detailed protocols for the formation and characterization of these monolayers are included, along with key quantitative data and visualizations to aid in their application for biosensing and drug development.

Introduction

This compound (HS-(CH₂)₁₂-NH₂) is a bifunctional molecule of significant interest in surface chemistry and electrochemistry. Its thiol (-SH) group exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of well-ordered and stable self-assembled monolayers (SAMs). The terminal amine (-NH₂) group provides a versatile platform for the covalent immobilization of biomolecules, such as enzymes, antibodies, and nucleic acids, making ADT-modified electrodes highly suitable for the development of electrochemical biosensors. The long alkyl chain (-(CH₂)₁₂-) acts as a dielectric barrier, influencing the electron transfer properties at the electrode-electrolyte interface. Understanding and controlling the electrochemical behavior of ADT monolayers is crucial for designing sensitive and selective bio-analytical devices.

Key Electrochemical Properties

The electrochemical properties of ADT monolayers are influenced by their molecular organization, the surrounding environment (particularly pH), and the nature of the electrochemical probe used for their characterization.

pH-Dependent Behavior: The terminal amine group of the ADT monolayer has a pKa value that allows it to be protonated or deprotonated depending on the pH of the surrounding electrolyte. At pH values below its pKa, the amine group is protonated (-NH₃⁺), resulting in a positively charged surface. Conversely, at pH values above the pKa, the amine group is deprotonated (-NH₂), yielding a neutral surface. This change in surface charge significantly impacts the electrostatic interactions with charged redox probes and the overall impedance of the monolayer. For instance, a positively charged monolayer will facilitate the transport of negatively charged redox probes like ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, while a neutral monolayer will present a more hydrophobic barrier.

Barrier Properties and Electron Transfer: The densely packed alkyl chains of the ADT monolayer create a dielectric barrier that hinders the direct access of redox species in solution to the gold electrode surface. Electron transfer can occur through this barrier via a tunneling mechanism, or through defects (pinholes) in the monolayer. The rate of electron transfer is dependent on the thickness and packing quality of the monolayer.

Quantitative Data Summary

The following table summarizes key quantitative data for dodecanethiol and amine-terminated alkanethiol monolayers on gold. While specific experimental data for this compound is not extensively available, the values for dodecanethiol provide a close approximation due to the identical alkyl chain length.

PropertyTypical ValueMeasurement TechniqueNotes
Surface Coverage (Γ) ~8.0 x 10⁻¹⁰ mol/cm²[1]Reductive Desorption (Cyclic Voltammetry)This is a theoretical value for a well-ordered dodecanethiol monolayer.[1]
Monolayer Thickness ~1.2 - 1.7 nmX-ray Photoelectron Spectroscopy (XPS)Estimated for a C12 amine monolayer with a tilt angle of approximately 30° from the surface normal.[2]
Dielectric Constant (ε) ~2.0 - 2.7Electrochemical Impedance SpectroscopyFor alkanethiol SAMs, this value is close to that of bulk polyethylene.[3][4]
Electron Transfer Rate Constant (k⁰) Varies significantly with redox probe and monolayer quality.Cyclic Voltammetry, Electrochemical Impedance SpectroscopyCan range from very slow (for well-packed monolayers) to faster rates through defects.
Reductive Desorption Potential ~ -1.0 V vs. Ag/AgCl (in 0.5 M KOH)Cyclic VoltammetryThe exact potential can be influenced by scan rate and monolayer quality.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (ADT-SAM) on a Gold Electrode

This protocol details the steps for modifying a gold electrode with a high-quality ADT monolayer.

Materials:

  • Gold electrode (e.g., gold-coated silicon wafer, gold disk electrode)

  • This compound (ADT)

  • Absolute ethanol (200 proof)

  • Concentrated ammonium hydroxide (NH₄OH) or triethylamine

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass vials with caps

Procedure:

  • Gold Electrode Cleaning:

    • Thoroughly clean the gold electrode to ensure a pristine surface for SAM formation. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Alternatively, electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) can be performed.

    • After cleaning, rinse the electrode extensively with DI water and then with absolute ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Preparation of ADT Solution:

    • Prepare a 1-5 mM solution of ADT in absolute ethanol in a clean glass vial.

    • For amine-terminated thiols, it is crucial to adjust the pH of the solution to approximately 12. This is achieved by adding a few drops of concentrated ammonium hydroxide or triethylamine to the ethanolic ADT solution. This ensures the amine group is deprotonated, which can facilitate better monolayer formation.

  • Self-Assembly:

    • Immerse the clean, dry gold electrode into the ADT solution.

    • To minimize oxidation, it is recommended to purge the vial with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After incubation, carefully remove the electrode from the ADT solution.

    • Rinse the electrode thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the ADT-modified electrode under a gentle stream of nitrogen gas.

    • Store the modified electrode in a clean, dry environment until use.

Protocol 2: Electrochemical Characterization of ADT-SAMs

This protocol describes the use of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to characterize the properties of the prepared ADT monolayer.

Instrumentation:

  • Potentiostat with capabilities for CV and EIS

  • Three-electrode electrochemical cell (Working electrode: ADT-modified gold electrode; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter electrode: Platinum wire or graphite rod)

Electrolyte Solutions:

  • For CV and EIS: A solution containing a suitable redox probe, typically 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in a supporting electrolyte such as 0.1 M KCl or phosphate-buffered saline (PBS).

  • For Reductive Desorption: 0.5 M KOH solution.

Procedure for Cyclic Voltammetry (CV):

  • Assemble the three-electrode cell with the ADT-modified gold electrode as the working electrode.

  • Fill the cell with the electrolyte solution containing the [Fe(CN)₆]³⁻/⁴⁻ redox probe.

  • Record the cyclic voltammogram by sweeping the potential over a range that encompasses the redox potential of the probe (e.g., from -0.2 V to +0.6 V vs. Ag/AgCl).

  • Analysis: A well-formed ADT monolayer will significantly block the electron transfer, resulting in a decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp) compared to a bare gold electrode.

  • Reductive Desorption: To determine the surface coverage, rinse the electrode and place it in a 0.5 M KOH solution. Scan the potential from approximately 0 V to -1.2 V vs. Ag/AgCl. A characteristic desorption peak will appear. The charge under this peak can be integrated and used to calculate the surface coverage (Γ) using the equation: Γ = Q / (n * F * A), where Q is the charge, n is the number of electrons (1 for thiol desorption), F is the Faraday constant, and A is the electrode area.

Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • Using the same cell setup and electrolyte as for CV, set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple.

  • Apply a small AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Analysis: The impedance data is typically represented as a Nyquist plot (imaginary vs. real impedance). For a bare gold electrode, the plot shows a small semicircle at high frequencies, representing the charge transfer resistance (Rct). For an ADT-modified electrode, the Rct will be significantly larger, indicating the insulating nature of the monolayer. The data can be fitted to an equivalent circuit model to extract quantitative parameters like Rct and the double-layer capacitance (Cdl).

Visualizations

Experimental Workflow for ADT-SAM Formation and Characterization

G cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_post Post-Assembly cluster_char Electrochemical Characterization clean Gold Electrode Cleaning (Piranha or Electrochemical) rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2) clean->rinse_dry1 immerse Immerse Electrode (24-48 hours) rinse_dry1->immerse solution Prepare 1-5 mM ADT in Ethanol (pH ~12) solution->immerse rinse_dry2 Rinse (Ethanol) & Dry (N2) immerse->rinse_dry2 cv Cyclic Voltammetry ([Fe(CN)6]3-/4- probe) rinse_dry2->cv eis Electrochemical Impedance Spectroscopy rinse_dry2->eis rd Reductive Desorption (0.5 M KOH) rinse_dry2->rd

Caption: Workflow for ADT-SAM preparation and analysis.

pH-Dependent Surface Charge of ADT Monolayer

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph_surface Gold Substrate -S-(CH2)12-NH3+ low_ph_charge Positively Charged Surface low_ph_surface->low_ph_charge deprotonation Deprotonation low_ph_surface->deprotonation - H+ high_ph_surface Gold Substrate -S-(CH2)12-NH2 high_ph_charge Neutral Surface high_ph_surface->high_ph_charge protonation Protonation high_ph_surface->protonation + H+ protonation->low_ph_surface deprotonation->high_ph_surface

Caption: Effect of pH on the surface charge of an ADT monolayer.

Application in Biosensing: Analyte Detection Workflow

G adt_sam ADT-Modified Gold Electrode activation Surface Activation (e.g., with glutaraldehyde) adt_sam->activation immobilization Bioreceptor Immobilization (e.g., Antibody, Enzyme) activation->immobilization blocking Blocking (e.g., with BSA) immobilization->blocking detection Analyte Binding blocking->detection signal Electrochemical Signal Change (ΔRct, ΔI) detection->signal

Caption: Workflow for biosensor fabrication and detection.

Applications in Drug Development

The ability to create well-defined, functionalized surfaces with ADT monolayers opens up numerous possibilities in drug development:

  • High-Throughput Screening: ADT-modified electrodes can be integrated into microarrays for the high-throughput screening of drug candidates that interact with immobilized target proteins.

  • Pharmacokinetic Studies: Biosensors based on ADT monolayers can be developed to monitor the concentration of drugs and their metabolites in biological fluids in real-time.

  • Binding Affinity Studies: The electrochemical signal change upon binding of a drug to its immobilized target can be used to quantify binding kinetics and affinity, providing valuable data for lead optimization.

  • Biomarker Detection: ADT-based immunosensors can be designed for the sensitive and selective detection of disease biomarkers, aiding in diagnostics and monitoring treatment efficacy.

By providing a stable and versatile platform for biomolecule immobilization, this compound monolayers are a powerful tool for advancing electrochemical biosensor technology and accelerating the drug discovery and development process.

References

Crafting Amine-Terminated Surfaces: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing the power of surface chemistry is paramount in fields ranging from drug development to materials science. The introduction of amine groups onto a surface can dramatically alter its properties, enabling the covalent attachment of biomolecules, improving cell adhesion, and facilitating further chemical modifications. This application note provides detailed protocols for three robust methods to create amine-terminated surfaces: silanization, plasma polymerization, and layer-by-layer assembly. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize surfaces for a variety of applications.

Introduction to Surface Amination

Amine functionalization is a versatile surface modification technique that introduces primary amine groups (-NH2) onto a substrate. These groups can then serve as reactive sites for a multitude of downstream applications. The choice of method for creating an amine-terminated surface depends on the substrate material, the desired surface density of amine groups, and the required stability of the coating. This document outlines three prevalent techniques, offering step-by-step protocols and comparative data to aid in method selection.

Methods for Creating Amine-Terminated Surfaces

Silanization with Aminosilanes

Silanization is a widely used method for functionalizing glass, silica, and other hydroxyl-bearing surfaces. The process involves the reaction of an aminosilane agent, most commonly (3-aminopropyl)triethoxysilane (APTES), with the surface hydroxyl groups to form a stable siloxane bond, leaving a terminal amine group exposed.

Experimental Protocol: Amino-Silylation of Glass Surfaces

  • Substrate Cleaning: Thoroughly clean the glass or silica substrate by sonication in acetone for 20 minutes, followed by a rinse with methanol.[1] Dry the surfaces in an oven at 110°C for approximately 10 minutes.[1] For a more rigorous cleaning, substrates can be immersed in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

  • Surface Activation (Optional but Recommended): To increase the density of surface silanol groups, treat the cleaned substrates with plasma for 20 minutes.[1] Alternatively, acid hydrolysis using sulphochromic acid for 30 minutes can be employed.[2]

  • Silanization Solution Preparation: Prepare a 2% (v/v) solution of APTES in a suitable solvent. Common solvent systems include:

    • Dry acetone.[3]

    • Aqueous solution (deionized water).[4]

    • Ethanol/water mixture (e.g., 75:25 v/v).[5]

    • Toluene (anhydrous).[6]

  • Immersion: Immerse the cleaned and activated substrate in the APTES solution. Reaction times can vary from 30 seconds to 20 minutes at room temperature.[1][3][4] The reaction temperature can be increased (e.g., 50°C to 80°C) to potentially promote grafting.[5]

  • Rinsing: After immersion, rinse the substrate thoroughly with the same solvent used for the silanization solution to remove any physisorbed silane. For example, rinse with acetone if an acetone-based solution was used.[3] A subsequent rinse with methanol can also be performed.[1]

  • Curing: Heat the functionalized substrate in an oven at 110-120°C for at least one hour to promote the formation of stable siloxane bonds.[1][2]

  • Storage: Store the amine-terminated surfaces in a desiccator to prevent contamination and degradation.[1]

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Substrate Cleaning (e.g., Acetone, Piranha) Activation Surface Activation (e.g., Plasma, Acid Hydrolysis) Cleaning->Activation Immersion Immerse Substrate (30s - 20 min) Activation->Immersion Preparation Prepare 2% APTES Solution (e.g., in Acetone or Water) Preparation->Immersion Rinsing Rinse with Solvent (e.g., Acetone, Methanol) Immersion->Rinsing Curing Cure in Oven (110-120°C, >=1 hr) Rinsing->Curing Storage Store in Desiccator Curing->Storage

Fig. 1: Workflow for creating amine-terminated surfaces via silanization.
Plasma Polymerization

Plasma polymerization is a solvent-free technique that uses plasma to polymerize a monomer vapor, depositing a thin, highly cross-linked, and adherent film onto a substrate.[7] Amine-containing monomers, such as allylamine, can be used to create surfaces rich in amine functionalities.[8]

Experimental Protocol: Amine Plasma Polymerization

  • Substrate Preparation: Clean the substrate as described in the silanization protocol (Section 1, Step 1) to ensure a contaminant-free surface for optimal film adhesion.

  • Plasma Reactor Setup: Place the cleaned substrate into a low-pressure radio frequency (RF) glow discharge plasma deposition system.

  • Monomer Introduction: Introduce the amine-containing monomer vapor (e.g., allylamine) into the plasma reactor.

  • Plasma Deposition: Initiate the plasma discharge. The specific process conditions, such as power, pressure, and deposition time, will need to be optimized depending on the reactor geometry and the desired film properties. An example of process conditions for amine plasma-polymerization is a power of 50 W, a frequency of 13.56 MHz, and a deposition time of 10 minutes.

  • Venting and Removal: After the deposition is complete, vent the chamber and carefully remove the amine-functionalized substrate.

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization cluster_post Final Steps Cleaning Substrate Cleaning Placement Place Substrate in Reactor Cleaning->Placement Monomer Introduce Amine Monomer Vapor Placement->Monomer Deposition Initiate Plasma Deposition Monomer->Deposition Venting Vent Chamber Deposition->Venting Removal Remove Functionalized Substrate Venting->Removal

Fig. 2: Workflow for amine functionalization using plasma polymerization.
Layer-by-Layer (LbL) Assembly

Layer-by-layer assembly is a versatile technique for creating multilayered thin films with controlled thickness and composition.[9][10] For amine functionalization, a common approach involves the alternating deposition of a reactive polymer and a small-molecule diamine linker.[11][12] An example is the use of an azlactone-functionalized polymer, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), which reacts readily with primary amines.[11]

Experimental Protocol: Layer-by-Layer Assembly of Amine-Reactive Multilayers

  • Substrate Preparation: Clean the substrate as described in the silanization protocol (Section 1, Step 1).

  • Polymer and Linker Solution Preparation:

    • Prepare a solution of the azlactone-functionalized polymer (e.g., PVDMA) in a suitable buffer (e.g., 0.5 mg/mL in bicarbonate buffer, pH 9).

    • Prepare a solution of the diamine linker (e.g., ethylenediamine) in the same buffer (e.g., 10 mM).

  • First Layer Deposition: Immerse the cleaned substrate in the PVDMA solution for a specified time (e.g., 15 minutes) to deposit the initial reactive layer.

  • Rinsing: After deposition, rinse the substrate with the buffer solution to remove any non-adsorbed polymer.

  • Second Layer Deposition: Immerse the substrate in the diamine linker solution for a specified time (e.g., 15 minutes). The primary amine groups of the linker will react with the azlactone groups on the surface.

  • Rinsing: Rinse the substrate again with the buffer solution.

  • Multilayer Formation: Repeat steps 3 through 6 for the desired number of bilayers to build up the multilayer film. Each bilayer adds a new layer of reactive amine groups.

  • Final Rinse and Drying: After the final layer is deposited, perform a final rinse with deionized water and dry the substrate with a stream of nitrogen.

G cluster_prep Preparation cluster_lbl Layer-by-Layer Deposition cluster_post Final Steps Cleaning Substrate Cleaning Solutions Prepare Polymer and Diamine Linker Solutions Cleaning->Solutions Polymer Immerse in Polymer Solution Solutions->Polymer Rinse1 Rinse with Buffer Polymer->Rinse1 Diamine Immerse in Diamine Solution Rinse1->Diamine Rinse2 Rinse with Buffer Diamine->Rinse2 Repeat Repeat for Desired Layers Rinse2->Repeat Repeat->Polymer FinalRinse Final Rinse with DI Water Repeat->FinalRinse Drying Dry with Nitrogen FinalRinse->Drying

Fig. 3: Workflow for creating amine-terminated surfaces via LbL assembly.

Characterization and Quantitative Data

The success of surface amination can be verified and quantified using various analytical techniques.

Surface Characterization Techniques:

  • Contact Angle Goniometry: Measures the hydrophilicity of the surface. A decrease in the water contact angle after modification is indicative of the presence of polar amine groups.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface, confirming the presence of nitrogen from the amine groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational bands of N-H bonds.[13]

Quantitative Analysis of Amine Density:

  • Quantitative NMR (qNMR): A powerful technique for determining the total amine content by dissolving the functionalized material and analyzing the solution.[14]

  • Colorimetric Assays: Methods like the ninhydrin assay can be used to quantify the number of accessible primary amine groups on the surface.[14][15]

Table 1: Comparison of Surface Properties Before and After Amine Functionalization

MethodSubstrateInitial Water Contact Angle (°)Final Water Contact Angle (°)Amine Surface Density (µmol/g)Reference(s)
Silanization (APTES)Glass/SilicaVaries (hydrophilic)Generally decreasesVaries (e.g., 169 - 995)[5][16][17]
Plasma PolymerizationTitanium~85< 10Not specified[18]
Layer-by-LayerVariesVariesDecreases with layersNot specified[17]

Note: The exact values for contact angle and amine density can vary significantly depending on the specific substrate, reaction conditions, and measurement technique.

Conclusion

The creation of amine-terminated surfaces is a critical step in a wide array of scientific and industrial applications. The choice between silanization, plasma polymerization, and layer-by-layer assembly will be dictated by the specific requirements of the application, including the nature of the substrate, the desired surface characteristics, and scalability. By following the detailed protocols and utilizing the characterization methods outlined in this guide, researchers can reliably produce high-quality amine-functionalized surfaces tailored to their needs.

References

Application Notes and Protocols for 12-Aminododecane-1-thiol Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of 12-aminododecane-1-thiol on gold substrates to form self-assembled monolayers (SAMs). The protocols and data presented are essential for creating functionalized surfaces for a variety of applications, including biosensors, drug delivery systems, and biocompatible coatings.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface functionalization, enabling precise control over interfacial properties. This compound is a particularly interesting molecule for these applications due to its terminal amine group, which can be readily used for the covalent attachment of biomolecules, nanoparticles, or other functional moieties. The long alkyl chain ensures the formation of a densely packed and well-ordered monolayer.

This document outlines the experimental conditions for the deposition of this compound, provides a detailed step-by-step protocol, and includes a summary of key experimental parameters in a tabular format for easy reference.

Experimental Conditions Summary

The formation of a high-quality this compound SAM is dependent on several key experimental parameters. The following table summarizes typical conditions reported in the literature for the deposition of amine-terminated alkanethiols on gold substrates.

ParameterValueNotes
Substrate Gold (Au)Typically, a thin film of gold (50-200 nm) is evaporated onto a silicon wafer or glass slide with a chromium or titanium adhesion layer.
Thiol This compound---
Solvent Ethanol (200 proof)High-purity ethanol is crucial to minimize contaminants.
Concentration 1 mMConcentrations can range from 0.1 mM to 10 mM, but 1 mM is a common starting point.
pH of Thiol Solution ~12For amine-terminated thiols, adjusting the pH with a base like ammonium hydroxide or triethylamine is recommended to ensure the amine group is deprotonated.[1][2]
Deposition Time 24 - 48 hoursWhile initial monolayer formation is rapid, longer immersion times are necessary for the molecules to arrange into a well-ordered, crystalline-like structure.[1][2]
Temperature Room TemperatureThe deposition is typically carried out at ambient temperature.
Environment Inert Atmosphere (e.g., Nitrogen or Argon)To minimize oxidation of the thiol and the gold surface, it is advisable to work under an inert atmosphere.[1][2]

Detailed Experimental Protocol

This protocol describes the step-by-step procedure for the deposition of a this compound SAM on a gold substrate.

1. Substrate Preparation:

  • Clean the gold substrate thoroughly. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.

  • Alternatively, the substrate can be cleaned by UV-Ozone treatment or by rinsing with a sequence of solvents such as acetone, isopropanol, and ethanol, followed by drying under a stream of nitrogen.

  • The cleanliness of the gold surface is critical for the formation of a high-quality SAM.

2. Thiol Solution Preparation:

  • Prepare a 1 mM solution of this compound in 200 proof ethanol.

  • Adjust the pH of the solution to approximately 12 by adding a small amount of a suitable base, such as ammonium hydroxide or triethylamine.[1][2] This step is crucial for ensuring the terminal amine group is in its neutral state.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1][2]

3. Self-Assembly Process:

  • Immerse the clean gold substrate into the prepared thiol solution. Ensure the entire surface is in contact with the solution.

  • To minimize exposure to air and potential oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.[1][2]

  • Allow the self-assembly to proceed for 24 to 48 hours at room temperature.[1][2] Longer incubation times generally lead to more ordered and densely packed monolayers.

4. Post-Deposition Rinsing and Drying:

  • After the incubation period, carefully remove the substrate from the thiol solution.

  • Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

5. Characterization (Optional but Recommended):

  • The quality of the SAM can be assessed using various surface-sensitive techniques:

    • Contact Angle Goniometry: A hydrophilic surface is expected after deposition of an amine-terminated thiol.

    • Ellipsometry: To measure the thickness of the monolayer.

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of nitrogen from the amine groups.

    • Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis sub_prep Substrate Preparation (Cleaning) sol_prep Solution Preparation (1mM Thiol in Ethanol, pH ~12) immersion Substrate Immersion (24-48h, Room Temp, Inert Atm.) sol_prep->immersion rinsing Rinsing (Ethanol) immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying characterization Characterization (Contact Angle, Ellipsometry, XPS, AFM) drying->characterization

Caption: Workflow for this compound SAM Deposition.

Signaling Pathway Analogy: Surface Functionalization Logic

functionalization_logic substrate Gold Substrate thiol This compound substrate->thiol Covalent Au-S Bond Formation sam Self-Assembled Monolayer (SAM) - Amine Terminated Surface - thiol->sam Self-Assembly biomolecule Biomolecule / Nanoparticle (e.g., Antibody, DNA, Drug Carrier) sam->biomolecule Covalent Linkage via Amine Group functional_surface Functionalized Surface - Bio-interface - biomolecule->functional_surface Immobilization

References

Troubleshooting & Optimization

Technical Support Center: 12-Aminododecane-1-thiol (ADT) Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 12-Aminododecane-1-thiol (ADT) self-assembled monolayers (SAMs) on gold surfaces.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of ADT monolayers.

Problem Potential Cause Recommended Solution
Incomplete or Disordered Monolayer Formation 1. Contaminated gold substrate.2. Impure ADT or solvent.3. Suboptimal self-assembly conditions (time, temperature, concentration).4. Inappropriate pH of the self-assembly solution.1. Ensure rigorous cleaning of the gold substrate (e.g., piranha solution, UV/ozone).2. Use high-purity ADT and anhydrous ethanol.3. Increase self-assembly time to 24-48 hours at room temperature. Use a 1-10 mM ADT solution.4. For amine-terminated thiols like ADT, adjust the pH of the ethanolic solution to ~12 using a suitable base (e.g., triethylamine or ammonium hydroxide) to ensure the amine group is deprotonated.
Monolayer Desorption or Degradation 1. Exposure to harsh environmental conditions (e.g., extreme pH, high temperature).2. Oxidation of the thiol-gold bond.3. Displacement by other molecules in the environment.1. Maintain a stable pH environment. For prolonged storage, keep the monolayer in a controlled, inert atmosphere.2. Minimize exposure to air and light. Store samples under an inert gas (e.g., nitrogen or argon).3. Ensure the working environment is free of competing thiols or other strongly adsorbing species.
Poor Reproducibility 1. Inconsistent substrate preparation.2. Variations in self-assembly protocol.3. Environmental contamination.1. Standardize the gold substrate cleaning and preparation protocol.2. Precisely control all parameters of the self-assembly process (concentration, time, temperature, pH).3. Work in a clean environment, such as a fume hood or glove box, to minimize airborne contaminants.
Evidence of Oxidation in XPS Data (S(2p) peak shift to higher binding energy) 1. Prolonged exposure to ambient air.2. Presence of oxidizing agents in the solvent or environment.1. Prepare and handle samples under an inert atmosphere whenever possible.2. Use degassed solvents for both SAM preparation and subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of ADT monolayers?

A1: The stability of ADT monolayers is influenced by several key factors:

  • Substrate Quality: A clean, smooth, and well-ordered gold substrate is crucial for the formation of a stable monolayer. Defects on the gold surface can act as nucleation sites for monolayer degradation.

  • Purity of Reagents: High-purity this compound and anhydrous solvents are essential to prevent the incorporation of contaminants that can disrupt the monolayer packing.

  • Self-Assembly Conditions: Optimal conditions, including concentration (typically 1-10 mM in ethanol), immersion time (24-48 hours), and temperature (room temperature), are necessary for the formation of a well-ordered and densely packed monolayer.

  • pH of the Assembly Solution: For aminothiols, the pH of the solution plays a critical role. A basic pH (~12) is recommended to ensure the terminal amine group is deprotonated, which can influence the packing and stability of the monolayer.

  • Environmental Conditions: Post-assembly, the stability is affected by the storage and experimental environment. Exposure to oxygen, UV light, extreme pH, and high temperatures can lead to degradation. Storing the monolayers under an inert atmosphere is recommended.

Q2: How does the amine-terminated group of ADT affect its stability compared to a simple alkanethiol?

A2: The terminal amine group introduces specific interactions that can affect monolayer stability. The basicity of the amine group can lead to protonation in acidic or neutral environments, which can introduce electrostatic repulsion between adjacent molecules, potentially destabilizing the monolayer.[1] In a basic environment, the deprotonated amine can participate in hydrogen bonding, which may enhance inter-chain interactions and improve stability. However, hydrophilic terminal groups can sometimes reduce the overall electrochemical stability by facilitating the diffusion of water and ions to the gold surface.[2]

Q3: What is the expected thermal stability of an ADT monolayer?

Q4: How can I quantitatively assess the stability of my ADT monolayer?

A4: Two common techniques for quantitatively assessing monolayer stability are:

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to monitor the chemical state of the sulfur atom. Oxidation of the thiol-gold bond results in a characteristic shift in the S(2p) binding energy to higher values. By tracking this shift over time or after exposure to certain conditions, you can quantify the extent of oxidative degradation.

  • Reductive Desorption: This electrochemical technique involves applying a negative potential to the gold substrate to desorb the thiol monolayer. The potential at which desorption occurs is a measure of the monolayer's stability. More negative desorption potentials indicate a more stable monolayer. This method is particularly useful for comparing the stability of monolayers prepared under different conditions.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of thiol monolayers. Data for this compound is inferred from studies on similar aminothiols and long-chain alkanethiols where direct data is unavailable.

Table 1: Reductive Desorption Potentials of Various Thiols on Gold

ThiolTerminal GrouppHReductive Desorption Peak Potential (V vs. Ag/AgCl)Reference
Propanethiol (C3)-CH₃13~ -1.1[5]
Propanethiol (C3)-CH₃1~ -0.6[5]
Cysteamine (2-aminoethanethiol)-NH₂13~ -0.9[5]
11-Mercaptoundecanoic acid-COOH11~ -1.1[1]
11-Mercaptoundecanoic acid-COOH2~ -0.7[1]
This compound (inferred) -NH₂ 13 ~ -1.1 to -1.2 Inferred from chain length and terminal group effects
This compound (inferred) -NH₂ 2 ~ -0.7 to -0.8 Inferred from chain length and terminal group effects

Note: More negative potentials indicate greater stability.

Table 2: Thermal Stability of Alkanethiol Monolayers on Gold in Vacuum

ThiolChain LengthDesorption Temperature (°C)Reference
1-OctadecanethiolC18~ 110[3]
16-Mercaptohexadecanoic acidC16~ 145[3]
This compound (inferred) C12 ~ 100 - 120 Inferred from similar long-chain alkanethiols

Experimental Protocols

Protocol 1: Preparation of High-Stability ADT Monolayers

This protocol outlines the steps for forming a well-ordered and stable ADT monolayer on a gold substrate.

  • Substrate Preparation:

    • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

    • For optimal results, further clean the substrate using a UV/ozone cleaner for 15-20 minutes immediately before use.

  • Preparation of Self-Assembly Solution:

    • Prepare a 1 mM solution of this compound in absolute, anhydrous ethanol.

    • Adjust the pH of the solution to approximately 12 by adding a small amount of a suitable base, such as triethylamine or ammonium hydroxide.

  • Self-Assembly:

    • Immerse the cleaned gold substrate into the ADT solution in a clean, sealed container.

    • To minimize oxidation, degas the solution and backfill the container with an inert gas (e.g., nitrogen or argon).

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in the dark.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen gas.

    • Store the prepared monolayer in an inert atmosphere until use.

Protocol 2: Characterization of Monolayer Stability using Reductive Desorption

This protocol describes the use of cyclic voltammetry to determine the reductive desorption potential of an ADT monolayer.

  • Electrochemical Setup:

    • Use a standard three-electrode electrochemical cell with the ADT-modified gold substrate as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

    • The electrolyte is typically an aqueous solution, such as 0.1 M KOH or another buffer of a specific pH. Deaerate the electrolyte by bubbling with an inert gas for at least 20 minutes before the experiment.

  • Cyclic Voltammetry Measurement:

    • Place the ADT-modified gold electrode in the deaerated electrolyte.

    • Scan the potential from an initial value where the monolayer is stable (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential to induce desorption (e.g., -1.4 V vs. Ag/AgCl).

    • The scan rate is typically between 50 and 100 mV/s.

    • The appearance of a cathodic peak in the voltammogram corresponds to the reductive desorption of the ADT monolayer. The potential of this peak is a measure of the monolayer's stability.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_char Characterization Phase cluster_app Application Phase start Start substrate_prep Gold Substrate Cleaning start->substrate_prep solution_prep ADT Solution Preparation (pH ~12) substrate_prep->solution_prep self_assembly Self-Assembly (24-48h, inert atm.) solution_prep->self_assembly rinsing Rinsing & Drying self_assembly->rinsing characterization Monolayer Characterization rinsing->characterization xps XPS Analysis characterization->xps Chemical State rd Reductive Desorption characterization->rd Stability application Use in Experiment characterization->application end End application->end

Caption: Experimental workflow for preparing and characterizing stable ADT monolayers.

troubleshooting_workflow cluster_prep_issues Preparation Issues cluster_env_issues Environmental Issues start Problem Identified: Unstable Monolayer check_prep Review Preparation Protocol start->check_prep check_env Assess Environmental Factors start->check_env substrate_clean Improve Substrate Cleaning check_prep->substrate_clean Contamination? solution_pH Adjust Solution pH to ~12 check_prep->solution_pH Incorrect pH? assembly_time Increase Assembly Time check_prep->assembly_time Insufficient Time? reagent_purity Verify Reagent Purity check_prep->reagent_purity Impure Reagents? oxidation Minimize O₂/Light Exposure check_env->oxidation Degradation? temperature Control Temperature check_env->temperature Thermal Stress? contamination Ensure Clean Workspace check_env->contamination Reproducibility? retest Re-prepare and Test Monolayer substrate_clean->retest solution_pH->retest assembly_time->retest reagent_purity->retest oxidation->retest temperature->retest contamination->retest stable Monolayer Stable retest->stable

Caption: Troubleshooting workflow for unstable this compound monolayers.

References

Technical Support Center: Troubleshooting Inconsistent Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for surface functionalization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during surface modification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when inconsistent functionalization is observed?

A1: When faced with inconsistent results, begin with the most fundamental aspects of your process. First, verify the integrity and purity of your reagents, including solvents, functionalization molecules (e.g., silanes, thiols), and any catalysts. Second, meticulously review your substrate cleaning protocol, as inadequate cleaning is a primary source of variability.[1][2] Finally, ensure that all glassware and equipment are scrupulously clean and dry, as residual contaminants can interfere with the reaction.[3]

Q2: How critical is the substrate cleaning process for achieving consistent results?

A2: The substrate cleaning process is absolutely critical. The presence of organic residues, particulate matter, or even a thin film of oil can significantly hinder the uniform attachment of functional molecules, leading to patchy or incomplete surface coverage.[4] The choice of cleaning method should be appropriate for both the substrate material and the nature of the contaminants. For instance, piranha solution or plasma cleaning are effective for silicon-based substrates to ensure a high density of hydroxyl groups for subsequent reactions like silanization.[2]

Q3: Can environmental factors affect the reproducibility of my surface functionalization?

A3: Yes, environmental conditions can have a significant impact. High humidity can prematurely hydrolyze reactive molecules like chlorosilanes, leading to their polymerization in solution rather than on the surface.[2] Airborne particulates and organic vapors in the lab can also deposit on the substrate, compromising the functionalization process.[4] Performing reactions in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), can mitigate these issues.[2]

Q4: My self-assembled monolayers (SAMs) are showing high variability. What are the likely causes?

A4: Inconsistent SAM formation can stem from several factors. The concentration of the thiol or silane solution plays a role; low concentrations may lead to slower, more ordered monolayer formation, while high concentrations can sometimes result in disordered layers.[5] The immersion time is also crucial, as sufficient time is needed for the molecules to self-organize on the surface.[6] Additionally, the quality of the substrate surface, particularly its roughness and cleanliness, will directly impact the quality of the SAM.[7] The stability of the formed SAM can also be a factor, as some monolayers can degrade over time, especially in aqueous environments.[7]

Q5: I am having trouble with protein immobilization. What should I investigate?

A5: Inconsistent protein immobilization can be due to several factors. The pH of the buffer solution can affect the charge of both the protein and the surface, influencing their interaction.[4][8] The concentration of the protein solution is also important; too low a concentration may result in sparse coverage, while too high a concentration can lead to aggregation and non-specific binding. The purity of the protein is critical, as contaminants can compete for binding sites on the surface.[4] Finally, the nature of the functionalized surface itself is key; ensuring the surface chemistry is appropriate for the desired protein orientation and binding is essential for reproducible results.[9]

Troubleshooting Guides

Issue 1: Poor or No Surface Functionalization

If you are observing little to no evidence of successful surface functionalization, follow this troubleshooting workflow.

G A Start: Inconsistent Results B Verify Reagent Quality (Purity, Age, Storage) A->B C Review Substrate Cleaning Protocol B->C Reagents OK E Analyze Surface with Characterization Techniques B->E Reagents Faulty D Check Reaction Conditions (Time, Temp, Concentration) C->D Cleaning Protocol OK C->E Cleaning Inadequate D->E Conditions OK D->E Conditions Suboptimal F Problem Resolved E->F Analysis Confirms Successful Functionalization G Problem Persists: Consult Literature for Alternative Methods E->G Analysis Shows Failure

Caption: Troubleshooting workflow for inconsistent surface functionalization.

Issue 2: High Variability in Surface Properties (e.g., Contact Angle)

If you are observing a wide range of contact angles or other surface property measurements across your samples, consider the following potential causes.

G A Inconsistent Surface Properties B Non-uniform Substrate Cleaning A->B Cause C Inhomogeneous Reaction Conditions A->C Cause D Reagent Degradation A->D Cause E Environmental Contamination A->E Cause

Caption: Potential causes of variability in surface properties.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can influence the outcome of surface functionalization experiments.

Table 1: Typical Reaction Parameters for Silanization
ParameterTypical RangeNotes
Silane Concentration 1-5% (v/v) in an anhydrous solventHigher concentrations can lead to polymerization in solution.
Reaction Time 30 minutes - 24 hoursLonger times may be needed for dense monolayer formation.[6]
Reaction Temperature Room Temperature - 120 °CElevated temperatures can accelerate the reaction but may also promote multilayer formation.
Curing Temperature 100-120 °CHelps to drive off water and form stable siloxane bonds.
Table 2: Common Surface Characterization Techniques and Their Quantitative Outputs
TechniqueQuantitative Information ProvidedTypical Application in Troubleshooting
Contact Angle Goniometry Static and dynamic contact angles, surface energy.Quickly assess changes in surface hydrophobicity/hydrophilicity.[10]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state of elements.[11][12]Confirm the presence of functional groups and identify contaminants.[13][14]
Atomic Force Microscopy (AFM) Surface roughness, topography, feature dimensions.[15][16]Visualize monolayer formation, identify defects, and assess surface morphology changes.[17][18]
Ellipsometry Film thickness.Measure the thickness of the deposited functional layer.

Experimental Protocols

Protocol 1: Basic Substrate Cleaning (for Glass or Silicon)
  • Sonication: Sonicate the substrates in a solution of laboratory detergent (e.g., Alconox) for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

  • Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Activation (Optional but Recommended): Treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups on the surface. CAUTION: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

  • Final Rinse and Dry: If using a wet chemical activation, rinse thoroughly with DI water and dry with nitrogen. Store the clean substrates in a vacuum desiccator until use.

Protocol 2: General Procedure for Silanization in Solution
  • Prepare the Silane Solution: In a fume hood, prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene or ethanol). The choice of solvent depends on the type of silane used (alkoxy- or chloro-silanes).

  • Immerse the Substrates: Place the clean, dry, and activated substrates into the silane solution. Ensure the entire surface to be functionalized is submerged.

  • Reaction: Allow the reaction to proceed for the desired amount of time (typically 1-2 hours) at room temperature. For some silanes, gentle heating may be required.

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any excess, unreacted silane.

  • Curing: Cure the functionalized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

  • Final Cleaning: Sonicate the substrates in a fresh portion of the solvent to remove any physisorbed silane molecules.

  • Drying and Storage: Dry the substrates with nitrogen and store them in a desiccator.

Protocol 3: Surface Characterization by Contact Angle Goniometry
  • Sample Preparation: Place the functionalized substrate on the goniometer stage. Ensure the surface is level.

  • Droplet Deposition: Using a high-precision syringe, gently dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., DI water) onto the surface.

  • Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer software to measure the contact angle on both sides of the droplet. The software typically fits the droplet shape to a mathematical model to determine the angle at the three-phase contact line.[19]

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to assess uniformity and calculate an average contact angle.

  • Data Analysis: A high contact angle (>90°) for water indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. Compare the measured angles to expected values for a successfully functionalized surface.

References

Technical Support Center: Optimizing 12-Aminododecane-1-thiol Concentration for SAM Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 12-Aminododecane-1-thiol for the formation of high-quality Self-Assembled Monolayers (SAMs) on gold surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for SAM formation?

A1: A general starting concentration range for alkanethiols, including this compound, is typically between 1 mM and 5 mM in ethanol.[1][2] For initial experiments, a concentration of 1 mM is a robust starting point. Optimization may be required depending on the specific application and desired monolayer characteristics.

Q2: What is the role of pH when preparing the this compound solution?

A2: For amine-terminated thiols like this compound, it is crucial to adjust the pH of the solution to approximately 12.[1] This is achieved by adding a suitable base, such as ammonium hydroxide or triethylamine. The basic pH ensures that the amine terminal group is deprotonated, which facilitates a well-ordered and densely packed monolayer formation.

Q3: What is the typical immersion time for forming a this compound SAM?

A3: For optimal monolayer packing and ordering, a 24 to 48-hour immersion of the gold substrate in the thiol solution is recommended. While initial adsorption is rapid, longer incubation times allow for the reorganization and annealing of the monolayer, resulting in a more stable and well-defined surface.

Q4: What is the best solvent to use for preparing the this compound solution?

A4: High-purity ethanol (200 proof) is the most commonly used and recommended solvent for preparing alkanethiol solutions for SAM formation on gold.

Q5: How does the concentration of this compound affect the quality of the SAM?

A5: The concentration of the thiol solution can influence the packing density and ordering of the resulting SAM. While a certain minimum concentration is required to ensure complete surface coverage, excessively high concentrations can sometimes lead to the formation of multilayers or less-ordered films. The optimal concentration will provide a balance between efficient self-assembly and the formation of a well-ordered monolayer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete SAM formation or low surface coverage Thiol concentration is too low.Increase the concentration of this compound in increments (e.g., from 1 mM to 2 mM, then to 5 mM).
Contaminated substrate or solution.Ensure the gold substrate is meticulously cleaned (e.g., with piranha solution, taking extreme caution) and that the solvent and thiol are of high purity.
Insufficient immersion time.Increase the immersion time to the recommended 24-48 hours to allow for complete monolayer formation and ordering.
Poorly ordered or non-uniform SAM Incorrect pH of the thiol solution.Verify that the pH of the this compound solution is adjusted to ~12 using a suitable base.[1]
Thiol concentration is too high, leading to multilayer formation or aggregation.Decrease the concentration of the thiol solution. Prepare a fresh solution at a lower concentration (e.g., 0.5 mM or 1 mM).
Presence of oxygen during SAM formation.De-gas the solvent and backfill the reaction vessel with an inert gas like nitrogen or argon to minimize oxidation of the thiol.
Difficulty reproducing results Inconsistent experimental conditions.Standardize all experimental parameters, including substrate cleaning procedures, solution preparation, immersion time, and temperature.
Purity of the this compound.Use a high-purity grade of this compound and store it under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.

Experimental Protocols

Materials
  • This compound

  • 200 Proof Ethanol (absolute)

  • Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Deionized (DI) water

  • Nitrogen or Argon gas

Detailed Methodology for Optimizing this compound Concentration
  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

    • Use the cleaned substrates immediately.

  • Preparation of this compound Stock Solution (e.g., 10 mM):

    • In a clean glass vial, dissolve the required amount of this compound in absolute ethanol to achieve a 10 mM concentration.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Preparation of Working Solutions with Varying Concentrations:

    • Prepare a series of dilutions from the stock solution to achieve the desired concentrations for optimization (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

    • For each concentration, take a specific volume of the stock solution and dilute it with the appropriate volume of absolute ethanol.

  • pH Adjustment:

    • For each working solution, add ammonium hydroxide or triethylamine dropwise while stirring until the pH of the solution reaches approximately 12. Use a pH meter or pH indicator strips to verify.

  • SAM Formation:

    • Place the cleaned gold substrates in individual, clean glass containers.

    • Add a sufficient volume of the pH-adjusted thiol solution to each container to completely submerge the substrates.

    • Purge the containers with nitrogen or argon gas to remove oxygen and then seal them tightly.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the thiol solutions.

    • Rinse each substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Characterization:

    • Analyze the quality of the formed SAMs using appropriate surface characterization techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), or electrochemical methods (e.g., cyclic voltammetry, electrochemical impedance spectroscopy).

Data Presentation

Table 1: Example Data for Optimization of this compound Concentration

Concentration (mM)Water Contact Angle (°)Film Thickness (Å) (from Ellipsometry)Surface Roughness (nm) (from AFM)Observations
0.565 ± 312 ± 20.8 ± 0.2Incomplete monolayer, dewetting observed.
1.075 ± 215 ± 10.5 ± 0.1Uniform monolayer, good surface coverage.
2.078 ± 216 ± 10.4 ± 0.1Densely packed monolayer, minimal defects.
5.076 ± 317 ± 20.6 ± 0.2Potential for multilayer formation in some areas.
10.070 ± 420 ± 31.1 ± 0.3Evidence of aggregation and less ordered film.

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and characterization methods used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sam SAM Formation cluster_analysis Analysis clean_substrate Clean Gold Substrate prepare_stock Prepare 10 mM Stock Solution prepare_working Prepare Working Solutions (0.5, 1, 2, 5, 10 mM) prepare_stock->prepare_working adjust_ph Adjust pH to ~12 prepare_working->adjust_ph immersion Immerse Substrates (24-48 hours) adjust_ph->immersion rinsing Rinse with Ethanol immersion->rinsing drying Dry with N2/Ar rinsing->drying characterization Surface Characterization (Contact Angle, XPS, AFM) drying->characterization optimization Determine Optimal Concentration characterization->optimization

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start Problem with SAM Formation incomplete Incomplete Coverage? start->incomplete disordered Poorly Ordered? incomplete->disordered No increase_conc Increase Concentration incomplete->increase_conc Yes check_ph Verify pH ~12 disordered->check_ph Yes end High-Quality SAM disordered->end No increase_conc->end check_clean Verify Substrate Cleaning check_clean->end increase_time Increase Immersion Time increase_time->end decrease_conc Decrease Concentration check_ph->decrease_conc deoxygenate Deoxygenate Solution decrease_conc->deoxygenate deoxygenate->end

References

Technical Support Center: Handling and Preventing Oxidation of 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 12-Aminododecane-1-thiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results (e.g., low yield in conjugation reactions, variable surface functionalization) Oxidation of the thiol group to form disulfides or other oxidized species.1. Verify proper storage: Ensure the compound is stored at ≤ -20°C under an inert atmosphere (argon or nitrogen). 2. Use deoxygenated solvents: Prepare fresh, deoxygenated solvents for all solutions containing the aminothiol. 3. Work under inert atmosphere: Whenever possible, handle the compound and prepare solutions in a glove box or under a stream of inert gas. 4. Control pH: Maintain a slightly acidic to neutral pH (5-7) for solutions to minimize the formation of the more reactive thiolate anion.
Difficulty dissolving the compound This compound has a long hydrophobic alkyl chain, making it poorly soluble in water.[1][2]1. Use organic solvents: Dissolve the compound in organic solvents such as ethanol, chloroform, or dimethylformamide (DMF) before further dilution in aqueous buffers if necessary.[1] 2. Sonication: Gentle sonication can aid in the dissolution process.
Formation of a white precipitate in solution This could be the disulfide dimer of this compound, which is less soluble.1. Add a reducing agent: Treat the solution with a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide back to the thiol. 2. Filter the solution: If the precipitate is persistent, it may be necessary to filter the solution before use, though this will result in a loss of material.
Loss of surface activity (e.g., in self-assembled monolayers) Oxidation of the thiol headgroup after assembly on a surface, which can be accelerated by exposure to air and light.1. Minimize exposure to ambient conditions: After surface functionalization, store the substrate under an inert atmosphere or in a vacuum desiccator.[3][4] 2. Use freshly prepared samples: For critical applications, use freshly functionalized surfaces to avoid degradation over time.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for this compound?

The primary oxidation pathway for thiols is the formation of a disulfide bond (S-S) between two thiol molecules. This process can be initiated by various oxidants, including dissolved molecular oxygen in solvents.[5] The reaction is often accelerated by factors such as basic pH, the presence of metal ions, and exposure to light. Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids.

Q2: How does pH affect the stability of the thiol group?

The thiol group (R-SH) exists in equilibrium with its deprotonated form, the thiolate anion (R-S⁻). The rate of oxidation is significantly influenced by pH because the thiolate anion is more susceptible to oxidation than the protonated thiol.[6] Therefore, maintaining a slightly acidic to neutral pH (around 5-7) can help to minimize the concentration of the more reactive thiolate and thus slow down the oxidation process.[6]

Q3: What are the ideal storage conditions for this compound?

For long-term storage, this compound should be kept as a solid in a tightly sealed container at -20°C or below, under an inert atmosphere such as argon or nitrogen.[7] This minimizes its exposure to oxygen and moisture, both of which can contribute to degradation. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be deoxygenated, kept at a low pH if possible, and stored at low temperatures (2-8°C).

Q4: Can I use reducing agents to prevent oxidation during my experiment?

Yes, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be added to solutions to maintain the thiol in its reduced state. However, it is crucial to consider the compatibility of these reducing agents with your specific application. For instance, if you are performing a conjugation reaction, the reducing agent might interfere with the desired chemical transformation. TCEP is often preferred as it is more stable and less reactive with certain functional groups compared to DTT.

Q5: How can I detect and quantify the oxidation of this compound?

Several analytical techniques can be used to assess the purity and oxidation state of your aminothiol:

  • Ellman's Test: A colorimetric assay that uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the thiol from its disulfide dimer and other impurities, allowing for quantification of each species.

  • Mass Spectrometry (MS): Can identify the molecular weights of the thiol and its oxidized products, confirming their presence.

Data Presentation: Factors Influencing Thiol Oxidation

Factor Effect on Oxidation Rate Recommended Condition Rationale
pH Increases significantly at basic pH (>8)Slightly acidic to neutral (pH 5-7)Minimizes the concentration of the more reactive thiolate anion.[6]
Oxygen Direct reactant in the oxidation processDeoxygenated solvents and inert atmosphere (Ar, N₂)Reduces the availability of the primary oxidant.[5]
Temperature Increases with higher temperaturesSolid: ≤ -20°C; Solution: 2-8°C (short-term)Slows down the reaction kinetics of oxidation.
Metal Ions (e.g., Cu²⁺, Fe³⁺) Can catalyze oxidationUse metal-free buffers and high-purity solventsPrevents catalytic acceleration of the oxidation reaction.[8]
Light Can promote oxidationStore in amber vials or protect from lightReduces photo-induced oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Deoxygenate the Solvent: Take a suitable volume of an appropriate organic solvent (e.g., ethanol or DMF) in a flask. Bubble argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound: In a separate vial, accurately weigh the required amount of this compound under a stream of inert gas if possible.

  • Dissolution: Add the deoxygenated solvent to the vial containing the aminothiol.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: If not for immediate use, blanket the headspace of the vial with inert gas, seal tightly, and store at 2-8°C for short-term use. For longer-term storage of the solid, refer to the storage guidelines.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol is adapted from general procedures for thiol-based functionalization of gold nanoparticles.[4][9][10][11]

  • Prepare a Deoxygenated Solution: Prepare a solution of this compound in deoxygenated ethanol as described in Protocol 1.

  • Nanoparticle Dispersion: In a separate reaction vessel, add the citrate-capped gold nanoparticle solution.

  • Inert Atmosphere: Purge the reaction vessel containing the gold nanoparticles with argon or nitrogen gas for 10-15 minutes while stirring gently.

  • Addition of Aminothiol: Under the inert atmosphere, add the this compound solution dropwise to the stirring gold nanoparticle suspension.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere for at least 12-24 hours.

  • Purification: After the reaction, centrifuge the solution to pellet the functionalized gold nanoparticles.

  • Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh deoxygenated ethanol. Repeat the centrifugation and washing steps at least two more times to remove excess unbound aminothiol.

  • Final Dispersion and Storage: After the final wash, resuspend the purified functionalized nanoparticles in a suitable deoxygenated solvent or buffer. Store the final product at 2-8°C under an inert atmosphere.

Visualizations

Thiol_Oxidation_Pathway Thiol 2 R-SH (this compound) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide [O] Disulfide->Thiol Reduction (e.g., DTT, TCEP) Sulfenic R-SOH (Sulfenic Acid) Disulfide->Sulfenic [O] Sulfinic R-SO₂H (Sulfinic Acid) Sulfenic->Sulfinic [O] Sulfonic R-SO₃H (Sulfonic Acid) Sulfinic->Sulfonic [O]

Caption: Oxidation pathway of the thiol group.

Troubleshooting_Workflow Start Inconsistent Experimental Results? CheckStorage Check Storage Conditions (≤ -20°C, Inert Gas) Start->CheckStorage CheckSolvents Use Deoxygenated Solvents? CheckStorage->CheckSolvents UseInert Handle Under Inert Atmosphere? CheckSolvents->UseInert Yes FurtherAnalysis Consider Further Analysis (HPLC, MS) CheckSolvents->FurtherAnalysis No CheckpH Control Solution pH (5-7)? UseInert->CheckpH Yes UseInert->FurtherAnalysis No ProblemSolved Problem Resolved CheckpH->ProblemSolved Yes CheckpH->FurtherAnalysis No

Caption: Troubleshooting workflow for inconsistent results.

References

dealing with aggregation of 12-Aminododecane-1-thiol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Aminododecane-1-thiol. The following information is designed to address common challenges, particularly aggregation in solution, and to provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bifunctional organic molecule with a 12-carbon aliphatic chain, a primary amine (-NH₂) group at one end, and a thiol (-SH) group at the other. This structure makes it an amphiphilic molecule with a hydrophobic tail and a hydrophilic head, capable of self-assembly and surface functionalization.

Q2: Why does this compound aggregate in solution?

Aggregation is primarily driven by the hydrophobic interactions of the long dodecyl chains. In aqueous solutions, these chains tend to minimize contact with water by clustering together, leading to the formation of micelles or larger aggregates. The behavior is analogous to that of surfactants, which form micelles above a certain concentration known as the critical micelle concentration (CMC)[1]. For molecules like this compound, this is often referred to as the critical aggregation concentration (CAC).

Q3: What solvents are recommended for dissolving this compound?

Due to its long hydrophobic alkyl chain, this compound is poorly soluble in water[2]. It is, however, soluble in various organic solvents.

SolventSolubilityReference
WaterPoor/Insoluble[2]
EthanolSoluble[3][4]
MethanolSoluble[4][5]
ChloroformSoluble
AcetoneSoluble
BenzeneSoluble
Ethyl AcetateSoluble

For applications in aqueous media, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol and then add it to the aqueous solution.

Q4: How does pH affect the solubility and aggregation of this compound?

The pH of the solution has a significant impact on the amine group and, consequently, on the molecule's solubility and aggregation.

  • Acidic pH: The amine group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This positive charge increases the hydrophilicity of the head group, leading to better solubility in water and a higher critical aggregation concentration[2][6][7]. The electrostatic repulsion between the positively charged head groups can help prevent aggregation.

  • Basic pH: The amine group is in its neutral, unprotonated form. This reduces the hydrophilicity of the head group, decreases water solubility, and lowers the critical aggregation concentration, thus promoting aggregation[6].

Q5: What is the Critical Aggregation Concentration (CAC) of this compound?

Degree of ProtonationpH ConditionEstimated CMC of DodecylamineTendency to Aggregate
Non-protonatedBasic9.5 x 10⁻⁴ MHigh
75% ProtonatedNeutral/Slightly Acidic2.7 x 10⁻³ MLower
Fully ProtonatedAcidicDoes not readily form micellesLow

Data for dodecylamine is used as an approximation.[6]

Troubleshooting Guide: Aggregation in Solution

Issue: Precipitate forms when adding this compound to an aqueous solution.

Potential Cause Troubleshooting Step
Poor aqueous solubility 1. Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before adding it to the aqueous buffer. 2. Gently warm the solution to aid dissolution, but be mindful of the potential for increased aggregation at higher temperatures for some compounds.
pH is near the isoelectric point or in the basic range 1. Adjust the pH of the aqueous solution to be acidic (e.g., pH 2-4) to protonate the amine group and increase solubility. 2. Use a buffer to maintain the desired pH.
Concentration is above the Critical Aggregation Concentration (CAC) 1. Work with more dilute solutions. 2. If a higher concentration is required, consider the use of co-solvents or detergents to increase solubility.

Issue: Solution becomes cloudy or shows signs of aggregation over time.

Potential Cause Troubleshooting Step
Slow aggregation kinetics 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in an appropriate organic solvent (e.g., ethanol) at a low temperature (e.g., 4°C or -20°C) to slow down aggregation.
Oxidation of the thiol group 1. Degas solvents to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) if compatible with your downstream application.
Changes in pH or ionic strength 1. Ensure the solution is well-buffered. 2. Be mindful of adding salts, as high ionic strength can sometimes promote aggregation by shielding electrostatic repulsion.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in ethanol.

Materials:

  • This compound

  • 200-proof ethanol

  • Analytical balance

  • Volumetric flask

  • Sonicator

Procedure:

  • Weigh out the required amount of this compound in a clean, dry vial. (Molecular Weight: 217.42 g/mol )

  • Transfer the weighed compound to a volumetric flask.

  • Add a small amount of ethanol to dissolve the compound.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Add ethanol to the final volume and mix thoroughly.

  • Store the stock solution at 4°C or -20°C in a tightly sealed container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a gold surface.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Ethanol (200 proof)

  • Deionized water

  • Clean glass container with a cap (e.g., petri dish or vial)

  • Tweezers

  • Nitrogen gas source for drying

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with ethanol and then deionized water.

    • Dry the substrate under a gentle stream of nitrogen.

    • For a more rigorous cleaning, plasma cleaning or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution ) can be employed, followed by thorough rinsing and drying.

  • SAM Formation:

    • Prepare a dilute solution of this compound in ethanol (typically 1-5 mM). For amine-terminated thiols, it can be beneficial to adjust the pH of the solution to be slightly basic (around pH 11-12) by adding a small amount of a weak base like triethylamine to ensure the amine group is deprotonated, which can facilitate better packing on the surface[8][9].

    • Place the clean, dry gold substrate in a clean glass container.

    • Immerse the substrate in the thiol solution, ensuring the entire gold surface is covered.

    • Seal the container to minimize solvent evaporation and contamination. For optimal monolayer formation, it is recommended to backfill the container with an inert gas like nitrogen[8].

    • Allow the self-assembly to proceed for 18-24 hours at room temperature[10]. Shorter immersion times can also form a monolayer, but longer times generally lead to a more ordered and densely packed film[8].

  • Rinsing and Drying:

    • Carefully remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a gentle stream of nitrogen.

  • Storage:

    • Store the SAM-coated substrate in a clean, dry, and sealed container, preferably under an inert atmosphere, until further use[8][9].

Visualizations

experimental_workflow_stock_solution cluster_preparation Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve sonicate Sonicate for 5-10 min dissolve->sonicate top_up Top up to Final Volume sonicate->top_up store Store at 4°C or -20°C top_up->store

Caption: Workflow for preparing a this compound stock solution.

experimental_workflow_sam_formation cluster_sam Self-Assembled Monolayer (SAM) Formation clean Clean Gold Substrate immerse Immerse Substrate in Thiol Solution clean->immerse prepare_solution Prepare Thiol Solution (1-5 mM in Ethanol) prepare_solution->immerse incubate Incubate for 18-24 hours immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with Nitrogen rinse->dry store_sam Store in a Clean, Dry Environment dry->store_sam

Caption: Workflow for forming a self-assembled monolayer on a gold substrate.

troubleshooting_aggregation cluster_troubleshooting Troubleshooting Aggregation aggregation Aggregation Observed check_concentration Is Concentration > CAC? aggregation->check_concentration check_ph Is pH neutral or basic? aggregation->check_ph check_solvent Is the solvent aqueous? aggregation->check_solvent solution_dilute Dilute the solution check_concentration->solution_dilute Yes solution_acidify Acidify the solution (pH 2-4) check_ph->solution_acidify Yes solution_cosolvent Use a co-solvent (e.g., ethanol) check_solvent->solution_cosolvent Yes

References

Technical Support Center: Characterization of Defects in Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing defects in monolayers.

Frequently Asked Questions (FAQs)

Q1: Which characterization technique is most suitable for identifying specific types of defects in monolayers?

A1: The choice of characterization technique depends on the type of defect you are investigating.

  • For atomic-scale point defects, vacancies, and grain boundaries: Scanning Tunneling Microscopy (STM) provides atomic resolution imaging, allowing for direct visualization of these defects.[1][2][3]

  • For morphological defects, such as wrinkles, folds, and thickness variations: Atomic Force Microscopy (AFM) is ideal for providing topographical information of the monolayer surface.[4][5][6][7][8][9]

  • For vibrational and structural disorder, particularly in graphene: Raman Spectroscopy is a powerful non-destructive technique. The intensity ratio of the D and G bands can be used to quantify the defect density.[10][11][12][13][14][15]

  • For identifying defect-related electronic states in semiconducting monolayers (e.g., TMDs): Photoluminescence (PL) Spectroscopy is highly sensitive to defects that introduce mid-gap states, which can act as non-radiative recombination centers or give rise to new emission peaks.[16][17][18][19][20][21][22]

  • For determining the chemical nature of defects and surface contamination: X-ray Photoelectron Spectroscopy (XPS) provides elemental and chemical state information of the monolayer surface.[23][24][25][26][27][28][29][30][31][32]

Q2: How can I distinguish between intrinsic defects and artifacts from the characterization technique?

A2: Distinguishing between true defects and artifacts is crucial for accurate analysis. Here are some general guidelines:

  • Corroborate with multiple techniques: If a feature is observed with different characterization methods (e.g., a topographical feature in AFM is also associated with a change in the Raman signal), it is more likely to be a real defect.

  • Vary experimental parameters: Artifacts are often sensitive to changes in scanning parameters (e.g., scan speed, tip condition in AFM/STM) or measurement conditions (e.g., laser power in Raman/PL).[4][7] True defects should remain consistent under varying, non-destructive conditions.

  • Control experiments: Analyze a pristine, defect-free sample (if available) under the same conditions to identify any instrument- or substrate-induced artifacts.

  • Consult literature: Familiarize yourself with common artifacts associated with each technique to aid in their identification.[4][5][6][7][8][9][33]

Troubleshooting Guides

Raman Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Weak or no Raman signal - Low laser power- Poor sample quality or low concentration of monolayer flakes- Misalignment of the laser or collection optics- Gradually increase the laser power, being careful not to damage the sample.- Ensure the sample is properly prepared and positioned in the laser focus.- Check and realign the optical path.[34]
High fluorescence background - Substrate photoluminescence- Organic residues on the sample or substrate- Use a laser with a longer excitation wavelength (e.g., 785 nm) to reduce fluorescence.- Employ background subtraction algorithms during data processing.- Ensure the substrate is clean and consider using substrates with low fluorescence.[34]
Inconsistent D/G peak ratios across the sample - Inhomogeneous defect distribution- Variations in laser power or focus- Map a larger area of the sample to get a statistical understanding of the defect distribution.- Ensure consistent laser power and focus during mapping experiments.
Photoluminescence (PL) Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Low PL intensity (quenching) - Presence of non-radiative recombination centers (defects)- Poor sample quality- Energy transfer to multilayer regions- Low-temperature PL can help to reduce non-radiative recombination and enhance defect-related emission.- Improve sample growth or transfer processes to minimize defects.- Ensure the analyzed area is a true monolayer.[21]
Broad PL peaks - Inhomogeneous strain or doping- Presence of multiple overlapping defect-related peaks- High excitation intensity- Use lower excitation power.- Perform measurements at cryogenic temperatures to narrow the peaks and resolve different contributions.[17][20]
Appearance of new, unexpected peaks - Defect-bound excitons- Sample degradation or oxidation- Compare spectra with literature on defect-related PL in the specific material.- Perform XPS to check for chemical changes on the surface.[16][18]
Scanning Tunneling Microscopy (STM)
Issue Possible Cause(s) Troubleshooting Steps
Image distortion or drift - Thermal drift of the sample or tip- Piezoelectric scanner creep- Allow the system to thermally stabilize before imaging.- Use image correction software to compensate for drift and creep.[33]
"Double tip" or ghost images - A tip with multiple sharp asperities at the apex- Gently crash the tip into a clean, soft metal surface (e.g., Au(111)) to reshape the apex.- Replace the STM tip.
Streaky or noisy images - Contaminated tip or sample surface- Poor feedback loop parameters- Outgas the sample and tip in UHV to remove adsorbates.- Optimize the feedback gain and setpoint current.
Atomic Force Microscopy (AFM)
Issue Possible Cause(s) Troubleshooting Steps
Broadened or distorted features - Tip convolution effect (tip is not sharp enough)- Damaged or contaminated tip- Use a sharper AFM tip.- Replace the tip if it is damaged or contaminated.[4][7][8]
Image artifacts (e.g., streaks, ringing) - Inappropriate scan parameters (scan speed, feedback gain)- External vibrations- Optimize scan speed and feedback parameters.- Ensure the AFM is placed on a vibration isolation table.[4][6]
Inaccurate height measurements - Non-linearity and hysteresis of the piezoelectric scanner- Incorrect calibration- Calibrate the scanner using a standard calibration grating.- Use software corrections for scanner non-linearity.[7]

Experimental Protocols

Raman Spectroscopy for Defect Analysis in Graphene
  • Sample Preparation: Transfer the graphene monolayer onto a suitable substrate with low Raman background, such as Si/SiO₂.

  • Instrument Setup:

    • Use a visible laser excitation (e.g., 532 nm or 633 nm).

    • Calibrate the spectrometer using a silicon reference sample.

    • Set the laser power to a low value (e.g., <1 mW) to avoid sample damage.

  • Data Acquisition:

    • Acquire Raman spectra from multiple points on the sample to ensure reproducibility.

    • Focus on the spectral region containing the G-band (~1580 cm⁻¹) and the D-band (~1350 cm⁻¹).

  • Data Analysis:

    • Fit the G and D peaks with Lorentzian or Voigt functions to determine their intensity (ID and IG) and full width at half maximum (FWHM).

    • Calculate the ID/IG ratio to quantify the defect density. A higher ratio indicates a higher defect concentration.[14]

Photoluminescence Spectroscopy for Defect Identification in TMD Monolayers
  • Sample Preparation: Transfer the TMD monolayer onto a transparent and low-luminescence substrate (e.g., quartz or sapphire).

  • Instrument Setup:

    • Use a laser with an energy above the bandgap of the TMD material.

    • For low-temperature measurements, mount the sample in a cryostat.

  • Data Acquisition:

    • Acquire PL spectra at both room temperature and cryogenic temperatures (e.g., 77 K).

    • Measure the PL spectrum at different excitation powers to distinguish between excitonic and defect-related features.

  • Data Analysis:

    • Identify the main excitonic peak (A exciton).

    • Look for lower-energy peaks that may correspond to defect-bound excitons. The intensity of these peaks often increases relative to the main exciton peak at lower temperatures.[17][18]

Scanning Tunneling Microscopy (STM) Imaging of Point Defects
  • Sample Preparation: The monolayer must be on a conductive substrate (e.g., graphite, Au(111)). The sample and tip must be atomically clean, which typically requires in-situ preparation in an ultra-high vacuum (UHV) chamber (e.g., by annealing or sputtering).

  • Instrument Setup:

    • Operate the STM in a UHV environment (<10⁻¹⁰ Torr) and at low temperatures (e.g., 4.5 K or 77 K) to minimize thermal drift and enhance stability.[1]

    • Use an electrochemically etched tungsten or Pt/Ir tip.

  • Data Acquisition:

    • Engage the tip with the surface and establish a stable tunneling current.

    • Acquire constant-current topographic images at various bias voltages to probe the local density of states.

  • Data Analysis:

    • Analyze the atomic-resolution images to identify disruptions in the crystal lattice, such as missing atoms (vacancies) or substitutional atoms.

    • Compare the experimental images with theoretical simulations (e.g., DFT) to confirm the nature of the observed defects.[2]

Atomic Force Microscopy (AFM) for Morphological Characterization
  • Sample Preparation: Transfer the monolayer onto a smooth substrate (e.g., mica or Si/SiO₂).

  • Instrument Setup:

    • Choose an appropriate imaging mode. Tapping mode is generally preferred for delicate samples like monolayers to minimize sample damage.

    • Use a sharp AFM tip with a small radius of curvature for high-resolution imaging.

  • Data Acquisition:

    • Engage the tip with the surface and optimize the imaging parameters (setpoint, scan speed, feedback gains).

    • Acquire topography and phase images simultaneously. Phase imaging can provide additional contrast for different surface properties.

  • Data Analysis:

    • Use the AFM software to measure the height, width, and periodicity of topographical features to identify wrinkles, folds, and terraces.

    • Be aware of and correct for common imaging artifacts.[4][5][6][7][8][9]

Quantitative Data Summary

Technique Parameter(s) Typical Values for Monolayer Defects Interpretation
Raman Spectroscopy (Graphene) ID/IG Ratio0.1 - 5Higher ratio indicates higher point defect density.
D-peak FWHM (cm⁻¹)20 - 50Broader peak can indicate a wider variety of defect types.
Photoluminescence (TMDs) Defect-bound exciton energy50 - 200 meV below the neutral exciton peakThe specific energy can be characteristic of certain defect types (e.g., vacancies).
PL Quantum Yield<1% to ~10%Lower quantum yield is often associated with a higher density of non-radiative defect centers.
STM Defect Density (cm⁻²)10¹¹ - 10¹³Directly counted from atomic-resolution images.
AFM Wrinkle Height (nm)1 - 10Indicates the degree of mechanical strain in the monolayer.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_characterization Defect Characterization cluster_analysis Data Analysis & Interpretation Monolayer_Growth Monolayer Growth/Synthesis Transfer Transfer to Substrate Monolayer_Growth->Transfer Raman Raman Spectroscopy Transfer->Raman Characterization Technique Selection PL PL Spectroscopy Transfer->PL Characterization Technique Selection AFM AFM Transfer->AFM Characterization Technique Selection STM STM Transfer->STM Characterization Technique Selection XPS XPS Transfer->XPS Characterization Technique Selection Structural Structural Defects (Point defects, Grain Boundaries) Raman->Structural Electronic Electronic Defects (Mid-gap states) PL->Electronic Morphological Morphological Defects (Wrinkles, Folds) AFM->Morphological STM->Structural Chemical Chemical Defects (Oxidation, Contamination) XPS->Chemical

Caption: Experimental workflow for monolayer defect characterization.

Troubleshooting_Logic Start Problem Encountered (e.g., unexpected data) Check_Parameters Verify Experimental Parameters (e.g., laser power, scan speed) Start->Check_Parameters Check_Parameters->Start Adjust & Retry Check_Sample Inspect Sample Quality (e.g., contamination, degradation) Check_Parameters->Check_Sample Parameters OK Check_Sample->Start Re-prepare Sample Check_Instrument Check Instrument Calibration and Alignment Check_Sample->Check_Instrument Sample OK Check_Instrument->Start Recalibrate Consult_Literature Consult Literature for Known Artifacts Check_Instrument->Consult_Literature Instrument OK Correlate_Techniques Correlate with Another Characterization Technique Consult_Literature->Correlate_Techniques Conclusion Identify as True Defect or Artifact Correlate_Techniques->Conclusion

Caption: Logical workflow for troubleshooting experimental issues.

References

Technical Support Center: 12-Aminododecane-1-thiol Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 12-Aminododecane-1-thiol.

Troubleshooting Guide

Low reaction yield, the formation of side products, and incomplete reactions are common hurdles encountered during the use of bifunctional reagents like this compound. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Incorrect pH The reactivity of both the amine and thiol groups is highly dependent on the reaction pH. The thiol group is more nucleophilic in its thiolate form (-S⁻), which is favored at a pH above its pKa (~8-10). The amine group (-NH₂) is nucleophilic in its unprotonated form, favored at a pH above its pKa (~9-11). For reactions where thiol reactivity is desired, adjust the pH to be slightly basic (pH 8-9). For amine-specific reactions, a pH closer to neutral or slightly basic might be optimal, depending on the electrophile.
Oxidation of Thiol Thiols are susceptible to oxidation, leading to the formation of disulfides (dimerization of this compound). This side reaction consumes the starting material. To mitigate this, deaerate solvents by bubbling with an inert gas (e.g., nitrogen or argon) before use. Consider adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in catalytic amounts, if compatible with your reaction.
Suboptimal Solvent The choice of solvent can significantly impact reaction rates and solubility of reactants. Polar aprotic solvents like DMF or DMSO are often good choices for reactions involving aminothiols. Protic solvents may solvate the nucleophiles, reducing their reactivity.
Low Reagent Concentration Bimolecular reactions are concentration-dependent. If the concentration of either this compound or the coupling partner is too low, the reaction rate will be slow. Increase the concentration of the limiting reagent if possible.

Issue 2: Formation of Multiple Products

Potential Cause Recommended Solution
Cross-reactivity of Amine and Thiol When reacting with an electrophile that can react with both amines and thiols, a mixture of products is likely. To achieve selectivity, a protecting group strategy is recommended. Protect the functional group that you do not want to react. For example, to favor reaction at the thiol, protect the amine with a Boc or Fmoc group. To favor reaction at the amine, protect the thiol with a trityl (Trt) or acetamidomethyl (Acm) group.
Dimerization via Disulfide Bond As mentioned previously, oxidation can lead to the formation of a disulfide-linked dimer of this compound. This can be minimized by working under inert atmosphere and using fresh, deaerated solvents.
Polymerization If the coupling partner is also bifunctional, polymerization can occur. This can be controlled by using a high molar excess of one of the reactants or by working at high dilution to favor intramolecular reactions over intermolecular reactions.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Product and Starting Material The long alkyl chain of this compound can make its derivatives have similar polarities, complicating chromatographic separation. Consider modifying the protecting group or the coupling partner to introduce a significant change in polarity. Alternatively, explore other purification techniques like crystallization or preparative HPLC.
Presence of Disulfide Dimer The disulfide dimer can co-elute with the desired product. Ensure complete reduction of any disulfide bonds before purification by treating the reaction mixture with a reducing agent like DTT, followed by purification.

Frequently Asked Questions (FAQs)

Q1: At what pH should I perform my reaction to favor modification of the thiol group over the amine group?

To favor the reactivity of the thiol group, you should work at a pH that is above the pKa of the thiol but below the pKa of the amine. A good starting point is a pH range of 8.0-9.0. In this range, a significant portion of the thiol will be deprotonated to the more nucleophilic thiolate, while the amine will be largely protonated and less reactive.

Q2: How can I prevent the oxidation of this compound to its disulfide dimer?

To prevent oxidation, you should take the following precautions:

  • Use deaerated solvents: Bubble inert gas (nitrogen or argon) through your solvents for at least 30 minutes before use.

  • Work under an inert atmosphere: Conduct your reaction in a flask that has been purged with an inert gas.

  • Use fresh reagents: Use freshly opened bottles of this compound or purify it before use if it has been stored for a long time.

  • Consider adding a reducing agent: A small amount of a reducing agent like TCEP can be added to the reaction mixture to maintain a reducing environment.

Q3: What are the best protecting groups for the amine and thiol functionalities of this compound?

The choice of protecting group depends on the specific reaction conditions you plan to use for subsequent steps.

  • For the Amine Group:

    • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).

    • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily removed with a mild base (e.g., piperidine).

  • For the Thiol Group:

    • Trt (Trityl): Removed under acidic conditions.

    • Acm (Acetamidomethyl): Stable to both acidic and basic conditions and typically removed with mercury(II) or iodine.

Q4: Which analytical techniques are best for monitoring the progress of my reaction?

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of products. Staining with ninhydrin can detect the free amine, while Ellman's reagent can detect the free thiol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your reaction mixture, confirming the formation of the desired product and identifying any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the product once it has been purified.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Ligation

This protocol describes a general method for the selective reaction of the thiol group of this compound with a maleimide-functionalized molecule.

  • Dissolve the maleimide derivative in a suitable deaerated buffer (e.g., phosphate buffer, pH 7.0-7.5) or an organic solvent like DMF.

  • Add a solution of this compound (1.1 equivalents) in the same deaerated solvent to the maleimide solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a small amount of a thiol-containing compound like β-mercaptoethanol to consume any unreacted maleimide.

  • Purify the product by column chromatography or preparative HPLC.

Protocol 2: General Procedure for Amine Acylation with an Activated Ester

This protocol describes a general method for the selective reaction of the amine group of this compound with an N-hydroxysuccinimide (NHS) ester.

  • Protect the thiol group of this compound using a suitable protecting group (e.g., Trt-Cl).

  • Dissolve the thiol-protected 12-aminododecane in a polar aprotic solvent such as DMF or DMSO.

  • Add the NHS ester (1.0 equivalent) to the solution.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Deprotect the thiol group according to the specific protecting group used.

  • Purify the final product using an appropriate chromatographic method.

Visualizations

Experimental_Workflow General Workflow for Selective Reaction A Start with This compound B Choose Target Functionality (Amine or Thiol) A->B C Protect the Non-Target Functionality B->C Selectivity Required D Perform Desired Reaction B->D Direct Reaction (if selective conditions exist) C->D E Deprotect D->E F Purify Final Product D->F No Deprotection Needed E->F

Caption: A decision-making workflow for reactions with this compound.

Signaling_Pathway pH Effect on Nucleophilicity cluster_0 Thiol/Thiolate Equilibrium cluster_1 Amine/Ammonium Equilibrium R-SH R-SH R-S- R-S- R-SH->R-S-  pH > pKa (~8-10) (More Nucleophilic) R-S-->R-SH  pH < pKa (Less Nucleophilic) R-NH2 R-NH2 R-NH3+ R-NH3+ R-NH2->R-NH3+  pH < pKa (~9-11) (Not Nucleophilic) R-NH3+->R-NH2  pH > pKa (Nucleophilic)

Caption: The influence of pH on the nucleophilic character of thiol and amine groups.

Technical Support Center: Achieving Uniform Surface Coverage with 12-Aminododecane-1-thiol (ADT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for achieving high-quality, uniform self-assembled monolayers (SAMs) of 12-Aminododecane-1-thiol (ADT) on gold surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound (ADT) for forming a self-assembled monolayer (SAM)?

A typical concentration range for ADT in the deposition solution is 1-5 mM. The optimal concentration can depend on the solvent and the desired incubation time. For initial experiments, a 1 mM solution in high-purity ethanol is a good starting point.

Q2: What is the ideal incubation time for forming a complete ADT SAM?

While self-assembly begins rapidly, achieving a well-ordered, densely packed monolayer often requires longer incubation times. A general guideline is to immerse the gold substrate in the ADT solution for 24 to 48 hours. Longer assembly times tend to result in better monolayer packing and fewer defects.

Q3: Why is pH adjustment necessary for amine-terminated thiols like ADT?

For amine-terminated thiols, the pH of the solution should be adjusted to approximately 12. This is done to deprotonate the amine group, preventing it from interfering with the thiol's access to the gold surface and ensuring that the primary binding occurs through the sulfur headgroup. Concentrated ammonium hydroxide or triethylamine can be used for this adjustment.

Q4: What is the best solvent for preparing the ADT solution?

High-purity, 200-proof ethanol is the most commonly used and recommended solvent for preparing ADT solutions for SAM formation. Solvents with high polarity can improve the quality of alkanethiol SAMs due to hydrophobic interactions between the nonpolar alkyl chains.[1]

Q5: How should the gold substrate be cleaned before immersion in the ADT solution?

A pristine gold surface is critical for the formation of a uniform SAM. A common and effective cleaning procedure involves:

  • Polishing the gold substrate with alumina slurries of decreasing particle size.

  • Sonication in a suitable solvent like ethanol or isopropanol to remove polishing residues.

  • Treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic contaminants. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

  • Thorough rinsing with deionized water and ethanol, followed by drying under a stream of inert gas (e.g., nitrogen or argon).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Water Contact Angle / Hydrophilic Surface 1. Incomplete monolayer formation. 2. Contamination of the substrate or solution. 3. Oxidation of the gold surface. 4. Incorrect pH of the ADT solution.1. Increase the incubation time (e.g., to 48 hours). 2. Ensure a clean working environment, use high-purity solvents and freshly prepared solutions. Avoid contaminants like silanes or PDMS. 3. Use freshly cleaned gold substrates. 4. Verify the pH of the ADT solution is ~12.
High Degree of Hysteresis in Contact Angle Measurements 1. Disordered or poorly packed monolayer. 2. Surface roughness of the gold substrate. 3. Presence of contaminants on the surface.1. Optimize incubation time and ADT concentration. Annealing the SAM by gently heating the substrate after formation may improve order. 2. Use ultra-smooth gold substrates, such as template-stripped gold, for more uniform monolayers.[2] 3. Thoroughly rinse the SAM-coated substrate with the deposition solvent and then a non-solvent (e.g., ethanol) to remove physisorbed molecules.
Inconsistent Ellipsometry Thickness Measurements 1. Non-uniform monolayer coverage. 2. Presence of multilayers or aggregates on the surface. 3. Inaccurate refractive index used for the model.1. Ensure the entire substrate is fully immersed in the ADT solution during incubation. 2. Sonicate the ADT solution before use to break up any aggregates. Thoroughly rinse the substrate after incubation. 3. Use a refractive index of approximately 1.45 for alkanethiol SAMs in your ellipsometry model.[3]
Poor Reproducibility Between Samples 1. Inconsistent substrate cleaning protocol. 2. Variations in solution preparation. 3. Environmental contamination.1. Standardize the substrate cleaning procedure and ensure it is performed consistently for all samples. 2. Prepare a single stock solution of ADT for all samples in a batch to ensure constant concentration. 3. Work in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.

Experimental Protocols

Detailed Protocol for ADT SAM Formation on Gold

This protocol is adapted from established methods for forming high-quality alkanethiol SAMs.

Materials:

  • This compound (ADT)

  • 200-proof ethanol (high purity)

  • Triethylamine or concentrated ammonium hydroxide

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Cleaning reagents (e.g., alumina polish, piranha solution)

  • Clean glass vials with sealable caps

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Substrate Preparation (in a fume hood): a. If necessary, polish the gold substrate with a 0.05 µm alumina slurry on a polishing pad for 1-2 minutes. b. Sonicate the substrate in ethanol for 10 minutes to remove polishing residue. c. Rinse thoroughly with deionized water. d. Immerse the substrate in freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely dangerous). e. Copiously rinse the substrate with deionized water, followed by a final rinse with ethanol. f. Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately.

  • Preparation of ADT Solution: a. Prepare a 1 mM solution of ADT in 200-proof ethanol in a clean glass vial. b. Adjust the pH of the solution to ~12 by adding a small amount of triethylamine or concentrated ammonium hydroxide dropwise while monitoring with pH paper. c. Sonicate the solution for 5-10 minutes to ensure the ADT is fully dissolved.

  • Self-Assembly Process: a. Place the clean, dry gold substrate in a clean vial. b. Add the ADT solution to the vial, ensuring the substrate is completely submerged. c. Purge the vial with nitrogen or argon gas to minimize oxidation. d. Seal the vial tightly and wrap with parafilm. e. Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.

  • Rinsing and Drying: a. Remove the substrate from the ADT solution with clean tweezers. b. Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules. c. Gently dry the substrate under a stream of nitrogen or argon gas. d. The ADT-coated substrate is now ready for characterization or further use.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam SAM Formation cluster_post Post-Assembly Polish Polish Gold Substrate Sonicate_Ethanol Sonicate in Ethanol Polish->Sonicate_Ethanol Rinse_DI Rinse with DI Water Sonicate_Ethanol->Rinse_DI Piranha Piranha Clean Rinse_DI->Piranha Rinse_Final Rinse with DI Water & Ethanol Piranha->Rinse_Final Dry_N2_1 Dry with N2 Rinse_Final->Dry_N2_1 Immerse Immerse Substrate Dry_N2_1->Immerse Dissolve_ADT Dissolve ADT in Ethanol (1 mM) Adjust_pH Adjust pH to ~12 Dissolve_ADT->Adjust_pH Sonicate_Sol Sonicate Solution Adjust_pH->Sonicate_Sol Sonicate_Sol->Immerse Purge_N2 Purge with N2 Immerse->Purge_N2 Incubate Incubate 24-48h Purge_N2->Incubate Rinse_Ethanol Rinse with Ethanol Incubate->Rinse_Ethanol Dry_N2_2 Dry with N2 Rinse_Ethanol->Dry_N2_2 Characterize Ready for Characterization Dry_N2_2->Characterize

Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.

Troubleshooting_Tree Start Problem with ADT SAM ContactAngle Is the water contact angle low? Start->ContactAngle IncompleteCoverage Incomplete Coverage ContactAngle->IncompleteCoverage Yes Reproducibility Poor Reproducibility? ContactAngle->Reproducibility No Contamination Contamination IncompleteCoverage->Contamination Solution1 Increase incubation time. Check pH of solution. IncompleteCoverage->Solution1 Solution2 Reclean substrate. Use fresh, high-purity solvent. Contamination->Solution2 InconsistentPrep Inconsistent Prep Reproducibility->InconsistentPrep Yes Thickness Inconsistent Thickness? Reproducibility->Thickness No Solution3 Standardize cleaning protocol. Prepare single stock solution. InconsistentPrep->Solution3 NonUniform Non-uniform Coverage Thickness->NonUniform Yes Solution4 Ensure full submersion. Sonicate ADT solution before use. NonUniform->Solution4

Caption: A decision tree for troubleshooting common issues during ADT SAM formation.

References

Technical Support Center: Purification of 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 12-Aminododecane-1-thiol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. However, common contaminants include:

  • Disulfide of this compound: This is a primary byproduct formed by the oxidation of the thiol group, which is particularly susceptible to oxidation in the presence of air.

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 12-bromododecan-1-amine or 12-aminododecanoic acid.

  • Thioacetate-protected intermediate: If a thioacetate protecting group is used during synthesis, incomplete deprotection can lead to this impurity in the final product.

  • Other reaction byproducts: These can vary based on the specific reagents and reaction conditions used.

Q2: My final product appears oily and doesn't solidify. What could be the reason?

A2: Pure this compound is expected to be a solid at room temperature. An oily consistency often indicates the presence of impurities that depress the melting point. The most likely culprits are residual solvents or a mixture of the desired product with one or more of the impurities listed in Q1.

Q3: I am observing a significant loss of product during purification. What are the potential causes?

A3: Product loss can occur at various stages of purification. Common causes include:

  • Oxidation: The thiol group is prone to oxidation, leading to the formation of the disulfide. This is a common pathway for product loss if the purification is not carried out under an inert atmosphere.

  • Adsorption on silica gel: During column chromatography, the polar amino and thiol groups can strongly adhere to the acidic silica gel, leading to poor recovery.

  • Co-extraction: During acid-base extractions, some of the product may remain in the organic layer or be lost in the aqueous layer depending on the pH and solvent used.

  • Multiple recrystallization steps: While effective for achieving high purity, each recrystallization step will inevitably lead to some loss of the product in the mother liquor.

Troubleshooting Guides

Issue 1: Presence of Disulfide Impurity

Symptoms:

  • A peak corresponding to a higher molecular weight (approximately double that of the desired product) is observed in the mass spectrum.

  • Broad or overlapping peaks in the NMR spectrum.

  • Difficulty in achieving sharp melting point for the final product.

Troubleshooting Steps:

  • Reduction of the Disulfide: The disulfide bond can be cleaved to regenerate the thiol.

    • Method: Treat the crude product with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in an appropriate solvent.

    • Protocol: Dissolve the crude product in a degassed solvent (e.g., a mixture of methanol and water). Add a slight excess of the reducing agent and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC or LC-MS until the disulfide is no longer detected.

  • Prevention during Purification:

    • Inert Atmosphere: Perform all purification steps (e.g., chromatography, extractions, and solvent removal) under an inert atmosphere to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by the freeze-pump-thaw method.

Issue 2: Tailing or Poor Separation during Column Chromatography

Symptoms:

  • Broad, elongated peaks (tailing) for the desired product on the TLC plate and during column chromatography.

  • Incomplete separation of the product from polar impurities.

  • Low recovery of the product from the column.

Troubleshooting Steps:

  • Use of an Amine-Modified Stationary Phase:

    • Rationale: The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing. Using an amine-functionalized silica gel can mitigate these interactions.[1]

  • Addition of a Basic Modifier to the Eluent:

    • Method: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase.[2]

    • Rationale: The triethylamine will compete with the amino group of the product for binding to the active sites on the silica gel, thereby reducing tailing and improving the peak shape.

  • Alternative Chromatography Techniques:

    • Consider using a different type of chromatography, such as ion-exchange chromatography, which separates molecules based on their charge.[3]

Issue 3: Difficulty in Recrystallization

Symptoms:

  • The product oils out instead of forming crystals.

  • No crystal formation even after cooling and scratching the flask.

  • The resulting crystals are of low purity.

Troubleshooting Steps:

  • Solvent System Selection:

    • Trial and Error: Finding the right solvent or solvent system is crucial for successful recrystallization.[4][5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Pairs: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[4] For this compound, consider solvent pairs like ethanol/water or methanol/diethyl ether.

  • Controlling the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[6]

  • Seeding:

    • Method: If a small amount of pure product is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[4]

  • Protonation for Salt Formation:

    • Rationale: For molecules with basic functionalities like amines, recrystallization of the protonated salt can sometimes be more effective.[7]

    • Method: Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether) to form the hydrochloride salt. Then, attempt to recrystallize the salt from an appropriate solvent system. The free base can be regenerated after purification.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is useful for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Make the aqueous layer basic by adding a suitable base (e.g., 1 M NaOH) until the pH is above 10. This will deprotonate the amine, causing the product to precipitate or form an organic layer.

  • Extraction: Extract the product back into an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the product from impurities with different polarities.

  • Stationary Phase: Use silica gel as the stationary phase. To minimize tailing, consider pre-treating the silica gel with triethylamine or using an amine-functionalized silica gel.

  • Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.1-1%) to the eluent is often beneficial.[2]

  • Column Packing: Pack the column with the chosen stationary phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography

Solvent SystemRatio (v/v)Target Impurities Removed
Dichloromethane : Methanol98 : 2 to 90 : 10Less polar impurities (e.g., unreacted starting materials)
Dichloromethane : Methanol + 0.5% Triethylamine95 : 5Improves peak shape and separation from polar impurities
Ethyl Acetate : Hexanes10 : 90 to 50 : 50Separation based on polarity differences
Protocol 3: Purification by Recrystallization

This method is effective for obtaining a highly pure crystalline product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will show low solubility at room temperature and high solubility at elevated temperatures.[5][8] For this compound, consider alcohols (methanol, ethanol) or a mixture of a polar and a non-polar solvent.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound extraction Dissolve in Organic Solvent Wash with Acid Separate Aqueous Layer Basify and Extract start->extraction Initial Cleanup chromatography Select Stationary/Mobile Phase Pack Column Load Sample and Elute Collect Fractions start->chromatography Primary Purification extraction->chromatography Further Purification recrystallization Select Solvent Dissolve in Hot Solvent Cool to Crystallize Filter and Dry chromatography->recrystallization Final Polishing analysis NMR, Mass Spectrometry, Melting Point recrystallization->analysis Verify Purity end Pure this compound analysis->end

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product disulfide Disulfide Impurity Present? start->disulfide tailing Tailing in Chromatography? disulfide->tailing No reduce Reduce Disulfide (DTT/TCEP) Use Inert Atmosphere disulfide->reduce Yes oiling_out Oiling out during Recrystallization? tailing->oiling_out No amine_column Use Amine-Functionalized Silica Add Triethylamine to Eluent tailing->amine_column Yes solvent_screen Screen Different Solvents/Solvent Pairs Slow Cooling/Seeding oiling_out->solvent_screen Yes pure_product Pure Product oiling_out->pure_product No reduce->tailing amine_column->oiling_out solvent_screen->pure_product

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Guide to Surface Functionalization: 12-Aminododécane-1-thiol vs. 11-Mercaptoundecanoic Acid (MUA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of surface functionalization agent is critical for the successful immobilization of biomolecules and the overall performance of biosensors, drug delivery systems, and other biotechnological applications. This guide provides a detailed comparison of two commonly used thiol compounds, 12-Aminododecane-1-thiol (ADT) and 11-Mercaptoundecanoic acid (MUA), for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces.

Both ADT and MUA are long-chain alkanethiols that readily form organized, dense monolayers on metal surfaces through a strong sulfur-metal bond.[1] The key difference lies in their terminal functional groups: ADT possesses a primary amine (-NH2), while MUA features a carboxylic acid (-COOH).[2] This distinction dictates the surface charge at different pH values and the subsequent strategies for biomolecule conjugation.

Molecular Structure and Properties

FeatureThis compound (ADT)11-Mercaptoundecanoic Acid (MUA)
Molecular Formula C12H27NS[2]C11H22O2S[1]
Molecular Weight 217.42 g/mol [2]218.36 g/mol [1]
Terminal Group Amine (-NH2)Carboxylic Acid (-COOH)
CAS Number 158399-18-9[2]71310-21-9
Typical Form Not specifiedSolid
Melting Point Not specified46-50 °C

Performance in Surface Functionalization

The choice between ADT and MUA often depends on the desired surface properties and the nature of the biomolecule to be immobilized.

11-Mercaptoundecanoic Acid (MUA):

MUA is extensively used to create negatively charged surfaces at neutral and basic pH, which can be beneficial for electrostatic interactions or for providing a hydrophilic environment.[3] The carboxylic acid terminus is readily activated for covalent coupling to amine groups on proteins and other biomolecules.

  • Stability and Order: MUA forms highly packed and self-organized surface monolayers. Studies on 316L stainless steel have shown that MUA SAMs are stable in corrosive environments like phosphate-buffered saline (PBS) for at least seven days and can withstand elevated temperatures and fluid shear stress.[4]

  • Applications: MUA-functionalized surfaces are widely employed in biosensors, corrosion protection, and for the functionalization of nanoparticles to improve their dispersion in aqueous media.[1] For instance, MUA-based SAMs are used in surface plasmon resonance (SPR) biosensors for the detection of bacteria.

  • pH-Responsiveness: MUA is a pH-responsive ligand. At low pH (around 4, close to its pKa), the carboxylic acid groups are protonated, leading to aggregation of MUA-functionalized nanoparticles due to hydrogen bonding.[3] At higher pH, the deprotonated carboxylate groups lead to electrostatic repulsion and stable dispersions in water.[3]

This compound (ADT):

ADT provides a positively charged surface at neutral and acidic pH due to the protonation of its terminal amine group. This can be advantageous for the immobilization of negatively charged biomolecules like DNA.

  • Versatility: The primary amine group of ADT is a versatile functional handle for various bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters.

  • Hydrogen Bonding: The amine group can participate in hydrogen bonding, which may influence the packing and stability of the SAM.

While direct comparative studies between ADT and MUA are not abundant in the readily available literature, the principles of self-assembled monolayers allow for an inferential comparison. The stability and packing density of both molecules are expected to be similar due to their long alkyl chains. The primary difference in performance will stem from the reactivity and charge of their terminal groups.

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol describes a general procedure for the functionalization of a gold surface with either ADT or MUA.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound (ADT) or 11-Mercaptoundecanoic Acid (MUA)

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of either ADT or MUA in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrate into the thiol solution.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[5]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

  • Characterization (Optional):

    • The formation and quality of the SAM can be verified using techniques such as contact angle measurements, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[4]

Protocol 2: Covalent Immobilization of a Protein to a MUA-Functionalized Surface

This protocol outlines the steps for attaching a protein to a surface functionalized with MUA using carbodiimide chemistry.

Materials:

  • MUA-functionalized gold substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution in PBS

  • Ethanolamine or glycine solution (blocking agent)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in deionized water.

    • Immerse the MUA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Rinse the substrate with PBS.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in the protein solution (e.g., 5 µM in PBS).[5]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites:

    • Remove the substrate from the protein solution.

    • Rinse with PBS.

    • Immerse the substrate in a 1 M ethanolamine or 100 mM glycine solution for 10-15 minutes to deactivate any remaining NHS-esters.

  • Final Rinsing:

    • Rinse the substrate thoroughly with PBS.

    • The substrate is now ready for use in downstream applications.

Visualizing the Workflow

Diagram 1: Self-Assembled Monolayer Formation

SAM_Formation cluster_substrate Substrate Preparation cluster_functionalization Functionalization cluster_result Result Start Gold Substrate Clean Piranha Cleaning Start->Clean Rinse_Dry Rinse & Dry Clean->Rinse_Dry Thiol_Sol Prepare 1mM Thiol Solution (ADT or MUA in Ethanol) Rinse_Dry->Thiol_Sol Incubate Incubate for 18-24h Thiol_Sol->Incubate Rinse_Dry2 Rinse & Dry Incubate->Rinse_Dry2 End Functionalized Surface Rinse_Dry2->End

Caption: Workflow for gold surface functionalization with a thiol SAM.

Diagram 2: Protein Immobilization on a MUA Surface

Protein_Immobilization Start MUA-Functionalized Surface Activate Activate with EDC/NHS Start->Activate Immobilize Immobilize Protein Activate->Immobilize Block Block with Ethanolamine Immobilize->Block End Protein-Coated Surface Block->End

Caption: Steps for covalent protein attachment to a MUA-functionalized surface.

Conclusion

Both this compound and 11-Mercaptoundecanoic acid are excellent choices for forming robust self-assembled monolayers for the immobilization of biomolecules. The selection between ADT and MUA should be guided by the specific requirements of the application, including the desired surface charge and the available functional groups on the target biomolecule for conjugation. MUA is particularly well-suited for applications requiring a negatively charged surface and for the straightforward coupling of proteins via their amine groups. ADT, on the other hand, provides a positively charged surface that can be ideal for immobilizing negatively charged molecules or for use in alternative bioconjugation schemes.

References

Validating the Formation of a 12-Aminododecane-1-thiol Monolayer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful formation of a well-ordered 12-Aminododecane-1-thiol (ADT) self-assembled monolayer (SAM) on a gold substrate is a critical step in the development of various biosensors, drug delivery systems, and functionalized surfaces. This guide provides a comparative overview of key techniques used to validate the formation of an ADT monolayer, offering supporting experimental data and detailed protocols. For comparison, data for Cysteamine, a shorter-chain amine-terminated thiol, is also presented.

The validation of a self-assembled monolayer is crucial to ensure its quality, uniformity, and functionality. Several analytical techniques are employed to characterize the chemical composition, thickness, surface energy, and topography of the monolayer. This guide focuses on four primary techniques: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Fourier-Transform Infrared Spectroscopy (FTIR), and Atomic Force Microscopy (AFM).

Comparative Analysis of Validation Techniques

The following table summarizes the expected quantitative data from the validation of a this compound monolayer compared to a Cysteamine monolayer on a gold substrate. These values are based on literature data for similar amine-terminated and long-chain alkanethiol SAMs.

TechniqueParameterThis compound (Expected)Cysteamine (Reported)
X-ray Photoelectron Spectroscopy (XPS) N1s Binding Energy (eV)~399.6 (non-protonated amine), ~401.5 (protonated amine)[1]~399.5 - 401.5
S2p Binding Energy (eV)~162.0 (thiolate bound to gold)~162.1 (thiolate bound to gold)[2]
C1s Binding Energy (eV)~285.0 (C-C), ~286.5 (C-N)~285.0 (C-C), ~286.5 (C-N)
Atomic Concentration (%) N>1%>1%
Atomic Concentration (%) S>1%>1%
Atomic Concentration (%) C>10%>5%
Contact Angle Goniometry Water Contact Angle (θ)70° - 90°< 20°
Fourier-Transform Infrared Spectroscopy (FTIR) N-H Scissoring (cm⁻¹)~1630~1610
C-H Stretching (cm⁻¹)~2850 & ~2920~2850 & ~2920
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness (nm)< 1.0< 1.0

Experimental Protocols

Detailed methodologies for monolayer formation and validation are crucial for reproducible results.

Formation of this compound Monolayer

A general protocol for the formation of an alkanethiol SAM on a gold substrate is as follows:

  • Substrate Preparation:

    • Deposit a thin layer of gold (typically 100-200 nm) on a silicon wafer with a chromium or titanium adhesion layer.

    • Clean the gold substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Self-Assembly:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For amine-terminated thiols, it is recommended to adjust the pH of the solution to ~12 by adding a few drops of a concentrated ammonium hydroxide solution to ensure the amine group is deprotonated.

    • Immerse the cleaned gold substrate in the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

Alternative Monolayer: Cysteamine

For comparison, a monolayer of Cysteamine can be formed using a similar protocol, with the primary difference being the shorter immersion time typically required due to its smaller molecular size.

Validation Techniques: Experimental Setups
  • X-ray Photoelectron Spectroscopy (XPS):

    • An XPS instrument with a monochromatic Al Kα X-ray source is used.

    • Survey scans are performed to identify the elemental composition of the surface.

    • High-resolution scans of the C1s, N1s, S2p, and Au4f regions are acquired to determine the chemical states and quantitative atomic concentrations.

  • Contact Angle Goniometry:

    • A goniometer is used to measure the static water contact angle.

    • A droplet of deionized water (typically 2-5 µL) is placed on the monolayer surface.

    • The angle between the liquid-vapor interface and the solid surface is measured.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • A reflection-absorption infrared spectroscopy (RAIRS) setup is typically used for monolayers on reflective surfaces like gold.

    • The infrared beam is directed at a high angle of incidence to the surface to enhance the signal from the monolayer.

    • The spectrum is collected in the mid-infrared range (4000-400 cm⁻¹).

  • Atomic Force Microscopy (AFM):

    • AFM is performed in tapping mode to minimize damage to the monolayer.

    • A silicon nitride or silicon tip with a high aspect ratio is used.

    • Topographic images are acquired over various scan sizes to assess the uniformity and smoothness of the monolayer.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes.

experimental_workflow cluster_prep Substrate Preparation cluster_sam Monolayer Formation cluster_validation Validation Techniques gold_dep Gold Deposition cleaning Piranha Cleaning gold_dep->cleaning rinsing_prep Rinsing & Drying cleaning->rinsing_prep immersion Substrate Immersion rinsing_prep->immersion thiol_sol Prepare Thiol Solution thiol_sol->immersion rinsing_sam Rinsing & Drying immersion->rinsing_sam xps XPS rinsing_sam->xps ca Contact Angle rinsing_sam->ca ftir FTIR rinsing_sam->ftir afm AFM rinsing_sam->afm logical_relationship cluster_properties Desired Information cluster_techniques Validation Technique monolayer Monolayer Properties composition Chemical Composition monolayer->composition wettability Surface Energy / Wettability monolayer->wettability bonding Chemical Bonding monolayer->bonding topography Surface Topography monolayer->topography xps XPS composition->xps ca Contact Angle wettability->ca ftir FTIR bonding->ftir afm AFM topography->afm

References

XPS Analysis of 12-Aminododecane-1-thiol on Gold Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray Photoelectron Spectroscopy (XPS) analysis of 12-Aminododecane-1-thiol (ADT) self-assembled monolayers (SAMs) on gold surfaces with other relevant aminothiol alternatives. The data presented is based on existing literature for structurally similar molecules, providing a robust framework for understanding the surface chemistry of ADT on gold.

Introduction to Aminothiol SAMs on Gold

Self-assembled monolayers (SAMs) of aminothiols on gold are of significant interest in various fields, including biosensing, drug delivery, and molecular electronics. The terminal amine group provides a versatile platform for the immobilization of biomolecules, nanoparticles, and other functional moieties. XPS is a powerful surface-sensitive technique used to characterize the chemical composition and bonding environment of these monolayers. This guide focuses on the expected XPS characteristics of ADT on gold and compares it with other well-studied aminothiols.

Experimental Protocol: Preparation and XPS Analysis of Aminothiol SAMs on Gold

A typical experimental protocol for the formation and analysis of aminothiol SAMs on gold surfaces is as follows:

  • Substrate Preparation: Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants. This can be achieved by methods such as UV/ozone treatment, piranha solution cleaning (with extreme caution), or rinsing with high-purity solvents like ethanol and water.

  • SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically in the millimolar range) of the aminothiol in a high-purity solvent, such as ethanol, for a specified period (ranging from minutes to 24 hours). This process allows the thiol group to form a strong covalent bond with the gold surface.

  • Rinsing: After incubation, the substrate is thoroughly rinsed with the same solvent to remove any non-chemisorbed molecules.

  • Drying: The sample is then dried under a stream of inert gas (e.g., nitrogen or argon).

  • XPS Analysis: The prepared sample is introduced into the ultra-high vacuum (UHV) chamber of an XPS instrument. A monochromatic X-ray source (commonly Al Kα) is used to irradiate the sample, and the kinetic energy of the emitted photoelectrons is measured by a hemispherical analyzer. High-resolution spectra of the relevant core levels (Au 4f, C 1s, N 1s, S 2p, and O 1s) are acquired to determine the elemental composition and chemical states of the surface.

Quantitative Data Comparison

The following table summarizes the expected and experimentally observed binding energies for this compound (ADT) and compares them with other aminothiols. The data for ADT is extrapolated from studies on similar long-chain aliphatic aminothiols.

Core LevelChemical SpeciesExpected Binding Energy for ADT (eV)11-Aminoundecane-1-thiol (AUDT) (eV)[1]4-Aminobenzenethiol (ABT) (eV)[1]
N 1s Free Amine (-NH₂)~399.0 - 400.0~399.8~399.9
Protonated Amine (-NH₃⁺)~401.0 - 402.0~401.2-
S 2p₃/₂ Gold Thiolate (Au-S)~162.0Not specifiedNot specified
C 1s C-C, C-H~285.0~285.0~284.6 (C-C in ring)
C-N~286.5~286.6~285.6
C-S~286.5~286.6~285.6

Note: Binding energies can vary slightly depending on the specific instrument calibration and charging effects.

Analysis of Core Level Spectra

Nitrogen (N 1s): The N 1s spectrum is particularly informative for aminothiol SAMs. It typically shows two distinct peaks. The peak at the lower binding energy (~399-400 eV) corresponds to the free primary amine (-NH₂) group.[1] A second peak at a higher binding energy (~401-402 eV) is attributed to protonated or hydrogen-bonded amine groups (-NH₃⁺).[1] The relative intensity of these two peaks can provide insights into the surface environment and the extent of protonation, which is influenced by factors such as the basicity of the amine and the presence of acidic species. For aliphatic aminothiols like ADT and AUDT, the presence of both species is common.[1]

Sulfur (S 2p): The S 2p spectrum confirms the formation of the gold-thiolate bond. The S 2p peak is a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. The S 2p₃/₂ peak for a thiolate species bound to gold is typically observed around 162.0 eV.[2] The absence of a significant peak around 164 eV, which corresponds to unbound thiol groups, indicates the formation of a well-ordered monolayer.

Carbon (C 1s): The C 1s spectrum of ADT is expected to be dominated by a large peak around 285.0 eV, corresponding to the carbon-carbon and carbon-hydrogen bonds of the long alkyl chain.[1] Smaller, overlapping peaks at higher binding energies (~286.5 eV) can be attributed to the carbon atoms bonded to the nitrogen (C-N) and sulfur (C-S) atoms.[1]

Gold (Au 4f): The Au 4f spectrum, with the Au 4f₇/₂ peak typically at 84.0 eV, is often used as a reference to correct for any surface charging. The attenuation of the Au 4f signal after SAM formation can be used to estimate the thickness of the monolayer.

Visualizing the Experimental Workflow and Comparative Analysis

experimental_workflow cluster_prep Sample Preparation cluster_xps XPS Analysis Au_Substrate Gold Substrate Cleaning Substrate Cleaning (e.g., UV/Ozone) Au_Substrate->Cleaning Immersion Immersion in ADT Solution Cleaning->Immersion Rinsing Rinsing Immersion->Rinsing Drying Drying Rinsing->Drying UHV Introduction into UHV Drying->UHV Sample Transfer XRay X-ray Irradiation (Al Kα) UHV->XRay Detection Photoelectron Detection XRay->Detection Analysis Data Analysis Detection->Analysis

Experimental workflow for XPS analysis of ADT on gold.

logical_comparison cluster_adt This compound (ADT) cluster_abt 4-Aminobenzenethiol (ABT) cluster_comparison Key Differences ADT_N1s N 1s: - Free Amine (~399.5 eV) - Protonated Amine (~401.5 eV) Diff2 Protonation state of Amine (N 1s) differs due to basicity. ADT_N1s->Diff2 ADT_S2p S 2p: - Au-S Thiolate (~162.0 eV) ADT_C1s C 1s: - Dominant C-C/C-H (~285.0 eV) - C-N, C-S (~286.5 eV) Diff1 Aliphatic (ADT) vs. Aromatic (ABT) C 1s signature. ADT_C1s->Diff1 ABT_N1s N 1s: - Predominantly Free Amine (~399.9 eV) ABT_N1s->Diff2 ABT_S2p S 2p: - Au-S Thiolate (~162.0 eV) ABT_C1s C 1s: - Aromatic C-C (~284.6 eV) - C-N, C-S (~285.6 eV) ABT_C1s->Diff1

Comparison of expected XPS signatures for ADT and ABT.

Conclusion

The XPS analysis of this compound on gold surfaces is expected to show characteristic peaks for the N 1s, S 2p, and C 1s core levels, confirming the successful formation of a self-assembled monolayer. The presence of both free and protonated amine species is a key feature of aliphatic aminothiol SAMs. By comparing the XPS data of ADT with other aminothiols, researchers can gain valuable insights into the surface chemistry, orientation, and packing density of the monolayer, which are crucial for the development of advanced functional surfaces.

References

A Comparative Guide to AFM Imaging of Self-Assembled Monolayers: 12-Aminododecane-1-thiol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) provide a versatile platform for engineering surface chemistry with nanoscale precision. The ability to form highly ordered, single-molecule-thick films on substrates like gold makes them invaluable in biosensing, drug delivery, and fundamental surface science.[1] Atomic Force Microscopy (AFM) is a critical tool for characterizing the morphology, integrity, and nanoscale features of these monolayers.

This guide provides a comparative analysis of SAMs formed from 12-Aminododecane-1-thiol, focusing on its performance characteristics as determined by AFM, and contrasts it with two other widely used alkanethiols: the neutral 1-Dodecanethiol (DDT) and the acidic 11-Mercaptoundecanoic acid (MUA).

Quantitative Comparison of Common Alkanethiol SAMs

The choice of terminal group on the alkanethiol dictates the surface properties of the SAM, influencing everything from surface charge and hydrophilicity to its utility for subsequent molecular immobilization. The following table summarizes key quantitative parameters for SAMs formed from this compound and its common alternatives on a gold substrate.

ParameterThis compound1-Dodecanethiol (DDT)11-Mercaptoundecanoic Acid (MUA)
Molecular Structure HS-(CH₂)₁₂-NH₂HS-(CH₂)₁₁-CH₃HS-(CH₂)₁₀-COOH
Terminal Group Amine (-NH₂)Methyl (-CH₃)Carboxyl (-COOH)
Surface Charge (at pH 7) Positive (as -NH₃⁺)NeutralNegative (as -COO⁻)
Typical RMS Roughness (AFM) ~0.2 - 0.5 nm~0.1 - 0.3 nm~0.2 - 0.6 nm
Theoretical Thickness ~1.7 nm~1.7 nm~1.6 nm
Primary Application Electrostatic immobilization of negatively charged species (e.g., DNA, certain proteins).[2][3]Creation of inert, hydrophobic, and well-ordered passivating layers.Covalent attachment of biomolecules via EDC/NHS chemistry; pH-responsive surfaces.[4]
Key Characteristics The amine group's protonation state is pH-dependent, influencing surface charge.[5]Forms highly packed, crystalline domains. Exhibits superior wear stability in nanotribology studies.[6]Carboxyl groups can form intermolecular hydrogen bonds, potentially leading to more complex domain structures.[6]

Note: RMS Roughness values are typical and can vary significantly based on substrate quality, preparation protocol, and imaging conditions. Values are synthesized from general findings in the literature.[7][8]

Experimental Protocols

Reproducible formation of high-quality SAMs is critical for reliable AFM analysis. The following protocols outline the standard procedures for SAM preparation and subsequent AFM imaging.

Protocol 1: Preparation of Self-Assembled Monolayers on Gold

This procedure is adapted from established methodologies for generating high-quality thiol-based SAMs on gold substrates.[9][10][11]

  • Substrate Preparation:

    • Use gold-coated substrates with a titanium or chromium adhesion layer.

    • Clean the substrates immediately before use. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution.

    • Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol in a suitable solvent, typically absolute ethanol.

    • For amine-terminated thiols like this compound, the pH of the solution can be adjusted to ~12 with ammonium hydroxide to ensure the amine group is deprotonated, which can sometimes aid in forming a well-ordered monolayer.[10][11]

    • For carboxy-terminated thiols like MUA, the pH can be adjusted to ~2 with HCl.[10][11]

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly Process:

    • Place the clean, dry gold substrates in individual, clean glass vials.

    • Immerse the substrates completely in the thiol solution.

    • To minimize oxidation, it is best practice to reduce the headspace in the vial and backfill with an inert gas like nitrogen or argon before sealing.[11]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[10]

  • Termination and Rinsing:

    • Remove the substrates from the thiol solution with clean tweezers.

    • Rinse the surface thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

    • For a more stringent cleaning, sonicate the samples for 1-2 minutes in fresh ethanol.[11]

    • Perform a final rinse with ethanol and dry the SAM-coated substrates under a stream of dry nitrogen.

    • Store the samples in a clean, dry environment until AFM analysis.

Protocol 2: Atomic Force Microscopy (AFM) Imaging
  • Instrument Setup:

    • Use an AFM system situated on a vibration isolation table to minimize environmental noise.

    • Select an appropriate AFM cantilever. For high-resolution imaging of SAMs in air, silicon nitride or silicon probes with a sharp tip (nominal radius < 10 nm) are recommended.

  • Imaging Mode:

    • Tapping Mode (or AC Mode) is strongly recommended for imaging SAMs. This intermittent contact mode minimizes lateral shear forces on the delicate monolayer, preventing damage that can occur in standard contact mode.[12]

  • Imaging Parameters:

    • Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and domain structure of the SAM. Then, reduce the scan size for higher-resolution images of molecular packing or defects.

    • Scan Rate: Use a relatively slow scan rate (e.g., 0.5 - 1.0 Hz) to ensure high-fidelity tracking of the surface topography.

    • Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to the lowest possible value that maintains stable imaging (typically 80-95% of the free air amplitude). This minimizes the force applied to the sample.

    • Data Acquisition: Acquire both height and phase/amplitude images. Phase images are often highly sensitive to variations in surface properties and can reveal domain boundaries or areas of contamination not visible in the height image.

  • Data Analysis:

    • Use the AFM software to flatten the images and remove imaging artifacts.

    • Calculate the Root Mean Square (RMS) roughness from multiple areas on the surface to quantify the surface topography.

    • Analyze domain sizes and the density of defect sites (e.g., pinholes, vacancy islands).

Visualizing Workflows and Key Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the factors that govern the outcome.

G sub Substrate Preparation (Cleaning & Drying) sam SAM Incubation (24-48 hours) sub->sam sol Thiol Solution Preparation (1 mM in Ethanol) sol->sam rinse Rinsing & Drying (Ethanol, N2 Stream) sam->rinse afm AFM Imaging (Tapping Mode) rinse->afm data Data Analysis (Roughness, Domains) afm->data G quality High-Quality, Well-Ordered SAM sub Substrate Quality (Atomically Flat Gold) sub->quality thiol Thiol Purity & Concentration thiol->quality solvent Solvent Choice (Anhydrous Ethanol) solvent->quality incubation Incubation Parameters (Time, Temperature, Atmosphere) incubation->quality rinse Rinsing Procedure (Removes Physisorbed Layer) rinse->quality

References

Characterizing Monolayer Integrity: A Comparative Guide to Electrochemical Impedance Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of cell monolayers is paramount for accurate in vitro studies. This guide provides an objective comparison of Electrochemical Impedance Spectroscopy (EIS) with other common techniques—Transepithelial Electrical Resistance (TEER), Fluorescence Microscopy, and Atomic Force Microscopy (AFM)—for characterizing monolayer integrity. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Comparison of Monolayer Integrity Characterization Techniques

The selection of an appropriate method for assessing monolayer integrity depends on the specific experimental requirements, including the type of information needed (quantitative or qualitative), the desired resolution, and the nature of the monolayer being studied. The following table summarizes the key characteristics of four widely used techniques.

FeatureElectrochemical Impedance Spectroscopy (EIS)Transepithelial Electrical Resistance (TEER)Fluorescence MicroscopyAtomic Force Microscopy (AFM)
Principle Measures the complex impedance of a cell monolayer over a range of frequencies, providing information on both resistance and capacitance.Measures the electrical resistance across a cell monolayer at a single low frequency, primarily reflecting the integrity of tight junctions.[1][2]Visualizes the monolayer and identifies defects or dead cells using fluorescent probes.Scans a sharp tip across the monolayer surface to generate a high-resolution topographical image and measure mechanical properties.
Data Output Nyquist and Bode plots, equivalent circuit model parameters (e.g., Rct, Cdl).Ohmic resistance (Ω·cm²).2D images, fluorescence intensity.3D topographical maps, force-distance curves, Young's modulus.[3][4]
Information Provided Detailed information on barrier function, cell-substrate interactions, and membrane capacitance. Can distinguish between paracellular and transcellular pathways.A quantitative measure of the overall tightness of the paracellular pathway.[2]Direct visualization of monolayer confluence, cell morphology, and the location of defects or dead cells.Nanoscale resolution imaging of monolayer structure, including gaps and defects. Can also measure local mechanical properties.[5][6]
Sensitivity High sensitivity to small changes in monolayer structure and permeability.Sensitive and reliable for confirming monolayer integrity and permeability.[2]High sensitivity in detecting fluorescently labeled molecules, but overall sensitivity depends on the probe and imaging system.Extremely high resolution in the z-axis (angstroms) and nanometer resolution in the x-y plane, allowing for the detection of very small defects.[7][8][9]
Throughput Can be automated for higher throughput.Can be performed relatively quickly and is amenable to higher throughput with automated systems.Can be high-throughput with automated microscopy platforms.Typically low throughput due to the scanning nature of the technique.
Limitations Requires more complex data analysis and interpretation (equivalent circuit modeling).Provides a single resistance value, which is an average over the entire monolayer and does not provide spatial information. TEER values can be influenced by various factors like temperature and electrode positioning.[1]Can be subject to phototoxicity and photobleaching. The use of fluorescent labels may perturb the system. Detection limit depends on the signal-to-noise ratio.[10][11]Can be invasive and potentially damage soft biological samples if not operated correctly. The imaging area is typically small.

Delving Deeper: Quantitative Insights

While direct comparative studies applying all four techniques to the same monolayer system are limited, the literature provides valuable quantitative data for individual methods.

TEER Values for Different Cell Monolayers

TEER is a widely accepted method for quantifying the integrity of epithelial and endothelial monolayers. The expected TEER values can vary significantly depending on the cell type.[12] For instance, Caco-2 cells, a common model for the intestinal barrier, typically exhibit high TEER values upon differentiation, while endothelial cells generally show lower resistance.[12] A confluent Caco-2 monolayer can generate a TEER of 150-400 Ω·cm², while later passages can reach 1100–1500 Ω·cm².[2] It is generally accepted that TEER values above 200 Ω·cm² indicate a confluent Caco-2 cell monolayer.[13]

EIS for Detailed Monolayer Analysis

EIS provides a more detailed electrical characterization of the monolayer beyond a simple resistance value. By fitting the impedance data to an equivalent circuit model, researchers can extract parameters such as the resistance of the paracellular pathway (Rpara), the resistance of the transcellular pathway (Rtrans), and the capacitance of the cell membrane (Cm). This allows for a more nuanced understanding of how a particular treatment or condition affects different aspects of the monolayer barrier function. For example, a decrease in Rpara would indicate a disruption of the tight junctions, while a change in Cm might suggest alterations in the cell membrane itself.

Experimental Protocols: A Step-by-Step Guide

Electrochemical Impedance Spectroscopy (EIS)
  • Cell Culture: Seed and culture the cells of interest on a permeable support (e.g., Transwell® insert) until a confluent monolayer is formed.

  • Electrode Setup: Place a counter electrode in the basolateral compartment and a working electrode in the apical compartment of the permeable support. A reference electrode is also placed in the basolateral compartment.

  • Measurement: Connect the electrodes to a potentiostat with a frequency response analyzer. Apply a small amplitude AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 0.1 Hz to 100 kHz).

  • Data Acquisition: Record the resulting current and phase shift as a function of frequency.

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and/or a Bode plot (impedance magnitude and phase angle vs. frequency). Fit the data to an appropriate equivalent circuit model to extract quantitative parameters.

Transepithelial Electrical Resistance (TEER)
  • Cell Culture: Grow cells on a permeable support to confluence.

  • Electrode Preparation: Equilibrate the TEER electrodes (e.g., "chopstick" electrodes) in sterile culture medium.

  • Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are perpendicular to the monolayer and do not touch it.

  • Reading: Record the resistance value displayed on the epithelial volt-ohm meter.

  • Calculation: To obtain the TEER value in Ω·cm², subtract the resistance of a blank insert (without cells) from the measured resistance and then multiply by the surface area of the permeable support.[1]

Fluorescence Microscopy for Defect Visualization
  • Cell Culture: Culture cells on a suitable imaging dish or plate (e.g., glass-bottom dish).

  • Staining:

    • Live/Dead Staining: To identify dead cells, use a membrane-impermeable fluorescent dye such as Propidium Iodide (PI) or a commercially available live/dead staining kit.[14] These dyes can only enter cells with compromised membranes.[15][16]

    • Integrity Assessment: A common method involves adding a fluorescently labeled, cell-impermeable molecule (e.g., FITC-dextran) to the apical side of the monolayer. The appearance of fluorescence in the basolateral medium over time indicates a breach in the monolayer integrity.

  • Imaging: Acquire fluorescent images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

  • Analysis: Analyze the images to visualize the distribution of dead cells or quantify the amount of fluorescent tracer that has crossed the monolayer.

Atomic Force Microscopy (AFM)
  • Sample Preparation: Grow the cell monolayer on a flat, solid substrate (e.g., mica or a glass coverslip).

  • AFM Setup: Mount the sample on the AFM stage and fill the fluid cell with culture medium to keep the cells hydrated.

  • Imaging:

    • Engage the AFM tip with the sample surface in a suitable imaging mode (e.g., contact or tapping mode).

    • Scan the tip across the desired area to generate a topographical image of the monolayer.

  • Force Spectroscopy (Optional): To measure mechanical properties, perform force-distance curve measurements at specific points on the cell surface. This involves pressing the tip into the cell and retracting it while measuring the cantilever deflection.

  • Data Analysis: Analyze the topographical images to identify defects, gaps, or changes in cell morphology. Analyze the force curves to calculate parameters such as Young's modulus, which reflects the stiffness of the cells.[17]

Visualizing the Workflow: Logical Diagrams

To better illustrate the experimental processes, the following diagrams created using the DOT language depict the workflows for EIS and a comparative analysis of monolayer integrity.

EIS_Workflow cluster_prep Sample Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis cell_culture Cell Culture on Permeable Support confluence Attain Monolayer Confluence cell_culture->confluence electrode_setup Electrode Placement (Working, Counter, Reference) confluence->electrode_setup instrument_setup Connect to Potentiostat electrode_setup->instrument_setup ac_signal Apply Small AC Voltage over Frequency Range instrument_setup->ac_signal data_acquisition Record Impedance Data ac_signal->data_acquisition nyquist_plot Generate Nyquist/Bode Plots data_acquisition->nyquist_plot equivalent_circuit Fit to Equivalent Circuit Model nyquist_plot->equivalent_circuit parameter_extraction Extract Rct, Cdl, etc. equivalent_circuit->parameter_extraction

Caption: Workflow for assessing monolayer integrity using EIS.

Comparative_Analysis_Workflow cluster_techniques Characterization Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation start Prepare Identical Monolayer Samples eis Electrochemical Impedance Spectroscopy start->eis teer Transepithelial Electrical Resistance start->teer fluorescence Fluorescence Microscopy start->fluorescence afm Atomic Force Microscopy start->afm eis_data Impedance Spectra & Model Parameters eis->eis_data compare_throughput Throughput & Ease of Use eis->compare_throughput teer_data Resistance (Ω·cm²) teer->teer_data teer->compare_throughput fluorescence_data Images of Defects/Viability fluorescence->fluorescence_data fluorescence->compare_throughput afm_data Topographical Maps & Mechanical Properties afm->afm_data afm->compare_throughput compare_sensitivity Sensitivity to Defects eis_data->compare_sensitivity compare_resolution Spatial Resolution eis_data->compare_resolution teer_data->compare_sensitivity teer_data->compare_resolution fluorescence_data->compare_sensitivity fluorescence_data->compare_resolution afm_data->compare_sensitivity afm_data->compare_resolution conclusion Select Optimal Technique compare_sensitivity->conclusion compare_resolution->conclusion compare_throughput->conclusion

Caption: Logical workflow for a comparative analysis of monolayer integrity.

References

A Comparative Analysis of Amine-Terminated vs. Carboxyl-Terminated Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Surface Chemistry

Self-assembled monolayers (SAMs) provide a powerful and versatile platform for modifying surface properties at the molecular level. Among the most widely utilized functionalizations in biomedical and drug development applications are amine (-NH2) and carboxyl (-COOH) terminated SAMs. The choice between these two surface chemistries can significantly impact protein adsorption, cell adhesion, and the efficacy of drug delivery systems. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate SAM for your research needs.

At a Glance: Key Performance Differences

PropertyAmine-Terminated SAMs (-NH2)Carboxyl-Terminated SAMs (-COOH)Key Considerations
Surface Charge (at physiological pH ~7.4) Positively chargedNegatively chargedInfluences electrostatic interactions with proteins and cells.[1]
Wettability (Water Contact Angle) Moderately wettableModerately wettableBoth surfaces are generally hydrophilic compared to non-polar SAMs.[2]
Protein Adsorption Generally promotes protein adsorptionGenerally promotes protein adsorptionThe extent of adsorption can vary depending on the protein's isoelectric point.[2][3]
Cell Adhesion Promotes strong cell adhesionPromotes strong cell adhesionBoth are effective for promoting the attachment and spreading of various cell types.[1][2]
Bioconjugation Chemistry Can be functionalized via reactions with NHS esters, aldehydes, etc.Readily functionalized via EDC/NHS coupling to primary amines.Carboxyl-SAMs are very commonly used for immobilizing proteins and peptides.

Quantitative Performance Data

The following tables summarize key quantitative data from comparative studies of amine- and carboxyl-terminated SAMs.

Table 1: Surface Wettability
SAM TerminusWater Contact Angle (°)Reference
Amine (-NH2)~40 - 50°[4]
Carboxyl (-COOH)~30 - 40°[5]

Lower contact angles indicate greater hydrophilicity.

Table 2: Protein Adsorption Measured by Surface Plasmon Resonance (SPR)
SAM TerminusAdsorbed Human IgG (ng/cm²)Adsorbed Bovine Serum Albumin (BSA) (ng/cm²)Reference
Amine (-NH2)~150~100[3]
Carboxyl (-COOH)~200~120[3]

Higher values indicate greater protein adsorption.

Table 3: Cell Adhesion
SAM TerminusRelative Cell AdhesionReference
Amine (-NH2)High[1][2]
Carboxyl (-COOH)High[1][2]

Qualitative assessment from multiple studies indicates strong adhesion on both surfaces compared to hydrophobic (e.g., -CH3) or inert (e.g., -OH, -PEG) surfaces.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments used to characterize and compare amine- and carboxyl-terminated SAMs.

Protocol 1: Preparation of Amine- and Carboxyl-Terminated SAMs on Gold
  • Substrate Preparation: Begin with a clean gold-coated substrate (e.g., silicon wafer or glass slide). Clean the substrate with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse thoroughly with deionized water and ethanol, then dry under a stream of nitrogen.

  • SAM Formation: Immediately immerse the clean gold substrate into a 1 mM solution of the desired alkanethiol (e.g., 11-amino-1-undecanethiol for amine-SAMs or 11-mercaptoundecanoic acid for carboxyl-SAMs) in absolute ethanol.

  • Incubation: Allow the SAM to self-assemble by incubating the substrate in the thiol solution for at least 18-24 hours at room temperature.

  • Rinsing and Drying: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-covalently bound thiols. Dry the substrate under a stream of nitrogen.

  • Characterization: The resulting SAM-functionalized surface can be characterized using techniques such as contact angle goniometry and X-ray photoelectron spectroscopy (XPS).

Protocol 2: Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
  • System Equilibration: Equilibrate the SPR system with a running buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) until a stable baseline is achieved.

  • Protein Injection: Inject a solution of the protein of interest (e.g., 1 mg/mL in PBS) over the functionalized SAM surface at a constant flow rate for a defined period (e.g., 5-10 minutes) to monitor the association phase.

  • Dissociation Phase: Switch back to the running buffer and flow over the surface to monitor the dissociation of the protein from the SAM.

  • Data Analysis: The change in the SPR signal (measured in response units, RU) is proportional to the mass of adsorbed protein. The amount of adsorbed protein can be quantified from the change in the baseline before and after protein injection and dissociation.

Protocol 3: Cell Adhesion Assay
  • Surface Sterilization: Sterilize the SAM-functionalized substrates by exposure to UV light for 30 minutes in a sterile cell culture hood.

  • Cell Seeding: Plate cells (e.g., fibroblasts, endothelial cells) onto the sterile SAM surfaces in a multi-well plate at a known density (e.g., 1 x 10^4 cells/cm²) in serum-free or serum-containing cell culture medium.

  • Incubation: Incubate the cells on the surfaces for a specified time (e.g., 1-4 hours) at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells: The number of adherent cells can be quantified by various methods, such as:

    • Microscopy: Staining the cells with a fluorescent dye (e.g., Calcein AM for live cells or DAPI for nuclei) and counting the number of cells in multiple fields of view.

    • Colorimetric Assays: Using assays like the Crystal Violet assay, where the dye is taken up by adherent cells and then solubilized for spectrophotometric quantification.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important workflows and chemical reactions relevant to the use of amine- and carboxyl-terminated SAMs.

EDC/NHS Coupling Chemistry for Protein Immobilization

Carboxyl-terminated SAMs are frequently used as a base for the covalent immobilization of proteins and other amine-containing biomolecules. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

EDC_NHS_Coupling COOH_SAM Carboxyl-Terminated SAM (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) COOH_SAM->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester SAM (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (-CO-NH-Protein) NHS_Ester->Amide_Bond + Protein Protein (-NH2) Protein->Amide_Bond

Caption: EDC/NHS activation of a carboxyl-terminated SAM for covalent protein immobilization.

Experimental Workflow for Comparative Cell Adhesion Study

The following diagram outlines a typical experimental workflow for comparing cell adhesion on amine- and carboxyl-terminated SAMs.

Cell_Adhesion_Workflow Start Start Prepare_Substrates Prepare Gold Substrates Start->Prepare_Substrates Form_SAMs Form Amine and Carboxyl SAMs Prepare_Substrates->Form_SAMs Characterize_SAMs Characterize Surfaces (Contact Angle, XPS) Form_SAMs->Characterize_SAMs Sterilize Sterilize SAMs Characterize_SAMs->Sterilize Seed_Cells Seed Cells on Surfaces Sterilize->Seed_Cells Incubate Incubate Seed_Cells->Incubate Wash Wash to Remove Non-Adherent Cells Incubate->Wash Stain_Quantify Stain and Quantify Adherent Cells Wash->Stain_Quantify Analyze Analyze and Compare Results Stain_Quantify->Analyze

Caption: Workflow for a comparative cell adhesion study on functionalized SAMs.

Conclusion

Both amine- and carboxyl-terminated SAMs are highly effective at promoting protein adsorption and cell adhesion, making them valuable tools in drug development and biomedical research. The choice between them often depends on the specific application and subsequent functionalization steps. Carboxyl-terminated SAMs, with their well-established EDC/NHS coupling chemistry, offer a straightforward route for the covalent attachment of biomolecules. Amine-terminated SAMs provide a positively charged surface that can be advantageous for interacting with negatively charged molecules and can be functionalized through alternative chemistries. By understanding the fundamental properties and performance characteristics outlined in this guide, researchers can make a more informed decision to advance their specific research goals.

References

A Comparative Guide to Molecules for Creating Positively Charged Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to impart a positive charge onto a variety of surfaces is a critical technique in numerous life science research and drug development applications. From enhancing cell adhesion in culture to facilitating the immobilization of negatively charged biomolecules and improving gene delivery, the choice of the right molecule for surface modification is paramount. This guide provides an objective comparison of four commonly used alternatives: Poly-L-Lysine (PLL), Polyethyleneimine (PEI), Aminosilanes, and Chitosan. We present supporting experimental data, detailed methodologies for key experiments, and visual guides to the underlying processes.

Performance Comparison of Cationic Surface Modifiers

The selection of an appropriate molecule for creating a positively charged surface depends on the specific application, considering factors such as the required charge density, stability of the coating, and biocompatibility with the biological system under investigation. The following table summarizes key quantitative performance indicators for PLL, PEI, aminosilanes, and chitosan.

FeaturePoly-L-Lysine (PLL)Polyethyleneimine (PEI)Aminosilanes (e.g., APTES)Chitosan
Typical Surface Charge (Zeta Potential) +16 mV to +52.7 mV[1]Can be tuned with pH; generally highly positive+81.2 mV[2]Positive in acidic to neutral pH
Coating Method AdsorptionAdsorption, Covalent graftingCovalent grafting (silanization)Adsorption, Covalent grafting
Coating Stability Can be unstable in serum-containing media over timeGenerally stableVery stable due to covalent bondingStability can be enhanced by cross-linking
Biocompatibility Generally good, widely used in cell cultureCan exhibit cytotoxicity at higher concentrationsGood biocompatibilityExcellent biocompatibility and biodegradable[2][3][4]
Primary Applications Cell culture, biomolecule immobilizationGene transfection, cell culture, nanoparticle coating[5]Covalent attachment of biomolecules, microarraysDrug delivery, tissue engineering, antibacterial coatings[2][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and reliable surface modifications. Below are representative protocols for coating glass surfaces with each of the four molecules.

Poly-L-Lysine (PLL) Coating Protocol for Cell Culture

This protocol describes the adsorption of PLL onto a glass surface to promote cell adhesion.

Materials:

  • Poly-L-Lysine solution (0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water

  • Glass coverslips or culture plates

Procedure:

  • Aseptically place glass coverslips into a sterile culture dish.

  • Add a sufficient volume of 0.1 mg/mL PLL solution to completely cover the surface.

  • Incubate at room temperature for 1 hour.

  • Aspirate the PLL solution.

  • Gently wash the surface three times with sterile tissue culture grade water.

  • Allow the surface to air dry completely in a sterile environment before use.

Polyethyleneimine (PEI) Coating Protocol for Neuronal Cell Culture

This protocol details the use of PEI to create a positively charged surface suitable for neuronal cell attachment.

Materials:

  • Polyethyleneimine (PEI) stock solution (e.g., 50% w/v in water)

  • Borate buffer (1X)

  • Sterile water

  • Glass-bottom dishes or multi-electrode arrays (MEAs)

Procedure:

  • Prepare a 0.1% (w/v) working solution of PEI in 1X borate buffer.

  • Sterile-filter the working solution through a 0.22 µm filter.

  • Add the 0.1% PEI solution to the culture surface, ensuring complete coverage.

  • Incubate at 37°C for 1 hour.[6]

  • Aspirate the PEI solution.

  • Rinse the surface thoroughly four times with sterile water.[7]

  • Allow the plate to air-dry overnight in a sterile biological safety cabinet.[6]

Aminosilane (APTES) Coating Protocol for Covalent Biomolecule Attachment

This protocol describes the covalent modification of a glass surface with (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.

Materials:

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous acetone

  • Glass slides

  • Coplin jars

Procedure:

  • Thoroughly clean glass slides (e.g., with piranha solution, use extreme caution).

  • In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone in a glass Coplin jar.[8][9]

  • Immerse the cleaned and dried slides in the APTES solution for 30 seconds.[8][9][10]

  • Rinse the slides thoroughly with anhydrous acetone.[11]

  • Rinse the slides twice with distilled water.[9]

  • Dry the slides, for example, by baking at 100°C for 2 hours to cure the silane layer.

Chitosan Coating Protocol for Biomedical Applications

This protocol outlines a method for coating a surface with chitosan, a biocompatible polysaccharide.

Materials:

  • Chitosan powder

  • Acetic acid solution (1% v/v)

  • Substrate (e.g., tissue culture plate)

  • Sterile water

Procedure:

  • Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid. Stir overnight to ensure complete dissolution.

  • Sterile-filter the chitosan solution.

  • Add the chitosan solution to the culture surface, ensuring complete coverage.

  • Incubate at room temperature for 1 hour.

  • Aspirate the chitosan solution.

  • Wash the surface three times with sterile water.

  • Allow the surface to air dry in a sterile environment.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in the surface modification and characterization processes.

G cluster_coating Surface Coating Workflow start Clean Substrate solution Prepare Coating Solution (PLL, PEI, Aminosilane, or Chitosan) start->solution coat Apply Coating (Adsorption or Covalent Grafting) solution->coat wash Wash to Remove Excess Molecules coat->wash dry Dry Coated Surface wash->dry end Positively Charged Surface dry->end

A generalized workflow for creating positively charged surfaces.

G cluster_characterization Surface Characterization Workflow coated_surface Positively Charged Surface zeta Zeta Potential Measurement (Surface Charge) coated_surface->zeta xps XPS Analysis (Elemental Composition) coated_surface->xps afm AFM Imaging (Surface Morphology) coated_surface->afm contact_angle Contact Angle Measurement (Wettability) coated_surface->contact_angle analysis Data Analysis and Comparison zeta->analysis xps->analysis afm->analysis contact_angle->analysis

Key techniques for characterizing modified surfaces.

Layer-by-Layer Assembly for Tunable Surfaces

For applications requiring precise control over surface charge and thickness, the Layer-by-Layer (LbL) assembly technique offers a powerful approach. This method involves the sequential adsorption of oppositely charged polyelectrolytes to build up a multilayered film.[4] For instance, a negatively charged surface can be alternately exposed to solutions of a polycation (e.g., PEI or PLL) and a polyanion to create a stable, stratified coating with a tunable surface charge depending on the final layer.[12]

G cluster_lbl Layer-by-Layer (LbL) Assembly substrate Negatively Charged Substrate polycation Adsorb Polycation (e.g., PEI, PLL) substrate->polycation wash1 Wash polycation->wash1 polyanion Adsorb Polyanion wash1->polyanion wash2 Wash polyanion->wash2 repeat Repeat n Cycles wash2->repeat final_surface Multilayered Surface with Tunable Outer Charge repeat->final_surface

Schematic of the Layer-by-Layer assembly process.

Conclusion

The choice of molecule for creating a positively charged surface is a critical experimental parameter that can significantly impact the outcome of a study. Poly-L-lysine and polyethyleneimine are widely used for their ease of application through adsorption, with PEI being particularly prominent in gene delivery applications. Aminosilanes offer a more robust and stable coating through covalent bonding, making them ideal for applications requiring durable surface functionalization. Chitosan stands out for its excellent biocompatibility and biodegradability, positioning it as a strong candidate for in vivo applications and tissue engineering.

This guide provides a foundational comparison of these key molecules. For any specific application, it is recommended to perform a pilot study to determine the optimal coating agent and conditions to achieve the desired surface properties and biological response. Further research directly comparing these molecules under identical conditions would be invaluable to the scientific community for making more informed decisions.

References

Performance Evaluation of 12-Aminododecane-1-thiol in Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 12-Aminododecane-1-thiol's performance in specific applications, primarily focusing on its role in forming self-assembled monolayers (SAMs) on gold surfaces. The performance is benchmarked against other commonly used alkanethiols with different terminal functionalities, providing a clear overview for material selection in surface engineering, biosensing, and drug delivery applications.

Overview of Alkanethiol Self-Assembled Monolayers

Alkanethiols spontaneously form highly ordered, single-molecule-thick layers on gold surfaces through a strong gold-sulfur bond.[1][2] This process of self-assembly allows for the precise modification of surface properties, which is dictated by the length of the alkyl chain and the nature of the terminal functional group. This compound, with its 12-carbon backbone and terminal amine group, offers a positively charged and reactive surface, making it suitable for a range of applications requiring the immobilization of biomolecules or nanoparticles.

Comparative Performance Data

The following tables summarize the key performance characteristics of self-assembled monolayers formed from this compound and its counterparts: 1-Dodecanethiol (methyl-terminated) and 12-Mercaptododecanoic acid (carboxyl-terminated). The data is compiled from various studies on long-chain alkanethiols and provides a comparative framework.

Table 1: Surface Wettability

Thiol CompoundTerminal GroupAdvancing Water Contact Angle (θ)Surface Energy
1-Dodecanethiol-CH₃ (Methyl)~110°Low (Hydrophobic)
12-Mercaptododecanoic Acid-COOH (Carboxyl)~30-40°High (Hydrophilic)
This compound -NH₂ (Amino) ~50-60° Moderate (Hydrophilic)

Note: Absolute values can vary based on surface roughness, purity, and measurement conditions. The trend of hydrophobicity is consistent across studies.

Table 2: Stability of Self-Assembled Monolayers

Thiol CompoundTerminal GroupThermal StabilityOxidative Stability
1-Dodecanethiol-CH₃ (Methyl)HighModerate
12-Mercaptododecanoic Acid-COOH (Carboxyl)ModerateModerate-High
This compound -NH₂ (Amino) Moderate-High Moderate

Table 3: Protein Adsorption

Thiol CompoundTerminal GroupProtein ResistancePrimary Interaction Mechanism
1-Dodecanethiol-CH₃ (Methyl)LowHydrophobic Interactions
12-Mercaptododecanoic Acid-COOH (Carboxyl)High (at neutral pH)Electrostatic Repulsion
This compound -NH₂ (Amino) Low to Moderate Electrostatic Attraction (for negatively charged proteins)

Experimental Protocols

Formation of Self-Assembled Monolayers

A standard protocol for the formation of alkanethiol SAMs on a gold substrate is as follows:

  • Substrate Preparation: A gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film) is cleaned. A common cleaning method involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution can be used.

  • Thiol Solution Preparation: A 1 mM solution of the desired thiol (e.g., this compound) is prepared in a suitable solvent, typically absolute ethanol.

  • Immersion: The cleaned gold substrate is immersed in the thiol solution for a period of 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the solvent (ethanol) to remove non-chemisorbed thiols and then dried with a gentle stream of nitrogen.

Characterization of Self-Assembled Monolayers

This technique measures the wettability of the SAM-coated surface.

  • A goniometer is used to deposit a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.

  • The angle formed between the liquid-solid interface and the liquid-vapor interface is measured. The advancing and receding contact angles provide information about the surface homogeneity and chemical nature.

XPS is employed to determine the elemental composition and chemical state of the elements on the surface, confirming the presence and integrity of the SAM.

  • The SAM-coated substrate is placed in an ultra-high vacuum chamber of the XPS instrument.

  • The surface is irradiated with X-rays, causing the emission of core-level electrons.

  • An electron energy analyzer measures the kinetic energy of the emitted electrons.

  • The resulting spectrum shows peaks characteristic of the elements present (e.g., C, S, N for an amino-thiol SAM on gold). The binding energies of these peaks provide information about the chemical bonding. For instance, the S 2p peak for a thiol chemisorbed on gold typically appears at a binding energy of around 162 eV.[3]

Visualizations

experimental_workflow cluster_preparation Substrate Preparation cluster_sam_formation SAM Formation cluster_characterization Characterization gold_substrate Gold Substrate cleaning Cleaning (Ethanol, DI Water, N2) gold_substrate->cleaning immersion Immersion (18-24h) cleaning->immersion thiol_solution 1 mM Thiol Solution thiol_solution->immersion rinsing_drying Rinsing & Drying immersion->rinsing_drying contact_angle Contact Angle Goniometry rinsing_drying->contact_angle xps X-ray Photoelectron Spectroscopy rinsing_drying->xps

Caption: Experimental workflow for the formation and characterization of self-assembled monolayers.

signaling_pathway cluster_surface Surface Modification cluster_biomolecule Biomolecule Immobilization cluster_application Application gold Gold Surface sam This compound SAM (+ charged surface) gold->sam Self-Assembly immobilization Immobilized Protein sam->immobilization Electrostatic Interaction protein Negatively Charged Protein (e.g., DNA, certain enzymes) protein->immobilization biosensor Biosensor Development immobilization->biosensor drug_delivery Drug Delivery Vehicle immobilization->drug_delivery

Caption: Logical pathway for the application of this compound in biotechnology.

References

Safety Operating Guide

Safe Disposal of 12-Aminododecane-1-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 12-Aminododecane-1-thiol is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound.

Hazard Summary

Before handling, it is crucial to understand the potential hazards associated with this compound. Based on its chemical structure (a long-chain alkylamine with a terminal thiol group), the following hazards should be considered:

Hazard CategoryPotential Hazard
Health Hazards Combustible liquid. May be fatal if swallowed and enters airways.[1] Repeated exposure may cause skin dryness or cracking.[1]
Environmental Hazards May be very toxic to aquatic organisms and cause long-term adverse effects in the aquatic environment.[2]
Physical Hazards Combustible liquid.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to utilize an approved waste disposal plant.[1] The following steps outline a safe and compliant disposal workflow:

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste. This includes:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles and a face shield.

      • A flame-retardant lab coat.

      • Ensure work is conducted in a well-ventilated area or under a chemical fume hood.

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other required hazard information.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

    • Store locked up.[1]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Dispose of the contents and container to an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect in a Labeled, Compatible Container ppe->collect store Store in a Designated Hazardous Waste Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Dispose via Approved Hazardous Waste Plant contact_ehs->disposal

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 12-Aminododecane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides immediate, procedural, and step-by-step instructions for the use of 12-Aminododecane-1-thiol, ensuring the safety of laboratory personnel and the integrity of your experimental work. By adhering to these protocols, you can minimize risks and establish a secure operational environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on the potential hazards associated with this and similar chemical compounds.

Protection Level Equipment When to Use
Standard Laboratory Practice (Level D) Safety glasses with side shields, standard laboratory coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or a functioning chemical fume hood.
Elevated Risk (Level C) Chemical splash goggles, face shield, chemically resistant laboratory coat or apron, double-layered nitrile or neoprene gloves, closed-toe shoes.When there is a risk of splashing or when handling larger quantities.
High Risk/Emergency (Level B) Full-face respirator with appropriate cartridges, chemically resistant suit, inner and outer chemical-resistant gloves, chemically resistant boots.In situations with a high risk of inhalation or significant skin contact, such as a large spill.

It is imperative to always work within a properly functioning chemical fume hood to minimize the risk of inhalation. [1] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][2]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Procedure Guideline
Receiving and Unpacking Inspect containers for damage upon receipt. Wear appropriate PPE when unpacking.
Handling Use only in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[1] Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, mist, or vapor.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep in a designated corrosives area.[1][2] Incompatible materials include strong oxidizing agents, bases, metals, and water.[2]

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound during a typical laboratory experiment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe finish finish cleanup_remove_ppe->finish End of Procedure

Figure 1. A flowchart illustrating the key stages of handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
Contaminated Materials (PPE, glassware, etc.) Place in a sealed, labeled container for hazardous waste. Follow institutional and local guidelines for disposal of chemically contaminated sharps and solid waste.
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of it according to local regulations.

Never dispose of this compound down the drain or in regular trash.

By implementing these safety and logistical measures, researchers can confidently and safely incorporate this compound into their development workflows, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.